L-Gulose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-JGWLITMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401342718 | |
| Record name | L-Gulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401342718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6027-89-0 | |
| Record name | L-Gulose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Gulose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Gulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401342718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-gulose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GULOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J96E9Q45N7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dawn of L-Gulose: A Historical and Technical Retrospective
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the historical discovery of L-gulose, a rare L-sugar that played a pivotal role in the elucidation of carbohydrate stereochemistry. We delve into the pioneering work of Emil Fischer, examining the logical framework and experimental approaches that led to the first synthesis and structural determination of this significant monosaccharide. This document provides a technical overview of the early synthetic methods, quantitative data from historical records, and a visualization of the intellectual journey that cemented our understanding of sugar isomers.
Introduction: The Enantiomeric Puzzle of Sugars
In the late 19th century, the field of organic chemistry was grappling with the complexities of stereoisomerism. The tetrahedral carbon theory, proposed by van't Hoff and Le Bel, provided a theoretical framework, but its practical application to complex molecules like sugars remained a formidable challenge. It was in this context that Hermann Emil Fischer, a German chemist and Nobel laureate, embarked on a series of groundbreaking investigations that would unravel the intricate stereochemical relationships among monosaccharides. The discovery and characterization of this compound were not isolated events but rather crucial pieces in Fischer's elegant puzzle of sugar chemistry.
This compound, the L-enantiomer of the more common D-gulose, is a rare sugar not typically found in abundance in nature. Its significance lies not in its natural prevalence but in the chemical relationships that link it to the well-known D-sugars, particularly D-glucose. The story of this compound's discovery is a testament to the power of logical deduction and meticulous experimental work in an era predating modern analytical techniques.
The First Synthesis and Structural Elucidation by Emil Fischer
Emil Fischer's work on sugars, published in the early 1890s in the Berichte der deutschen chemischen Gesellschaft, laid the foundation for our understanding of their stereochemistry. While a single definitive "discovery" paper for this compound is not the focus, its synthesis and structural elucidation were integral to his broader proof of the configuration of glucose and its isomers. Fischer's approach was a masterful combination of synthesis, degradation, and the analysis of the optical activities of the resulting products.
The Logical Framework: A Symphony of Symmetry and Transformation
Fischer's determination of the structure of this compound was intrinsically linked to his work on D-glucose. The key to his logic was the analysis of the symmetry of the dicarboxylic acids (aldaric acids) and polyalcohols (alditols) derived from the sugars. A critical piece of evidence was the observation that the reduction of this compound yields D-glucitol, the same alditol obtained from the reduction of D-glucose.[1] This finding was profound, as it established a direct stereochemical link between the L- and D-series of sugars.
The logical progression can be summarized as follows:
-
Oxidation to Aldaric Acids: Fischer observed that oxidation of both D-glucose and D-gulose with nitric acid yielded the same optically active dicarboxylic acid, D-glucaric acid.[2] This indicated that D-glucose and D-gulose were C-3 epimers.
-
Reduction to Alditols: The reduction of D-glucose with sodium amalgam produced the optically active hexa-atomic alcohol, D-glucitol.[3]
-
The this compound Connection: Fischer synthesized this compound and discovered that its reduction also produced D-glucitol. This was a crucial, non-intuitive finding. For this compound to produce D-glucitol, its stereochemistry had to be such that upon reduction of its aldehyde group and terminal primary alcohol, the resulting molecule would be identical to D-glucitol.
-
Deduction of Stereochemistry: This relationship, where an L-sugar yields the same alditol as a D-sugar, is only possible if the L-sugar has a specific arrangement of its hydroxyl groups. By working backward from the known structure of D-glucitol, Fischer could deduce the stereochemical configuration of this compound.
The following diagram illustrates the logical relationship between D-glucose, this compound, and their common reduction product, D-glucitol.
Caption: Logical relationship between D-glucose, this compound, and D-glucitol.
The Synthetic Approach: The Kiliani-Fischer Synthesis
The primary tool at Fischer's disposal for synthesizing new sugars and elongating their carbon chains was the Kiliani synthesis, later refined by Fischer himself and now known as the Kiliani-Fischer synthesis.[4] This method allowed for the addition of a carbon atom to an aldose, creating two new epimeric sugars.
The general steps of the classic Kiliani-Fischer synthesis are as follows:
-
Cyanohydrin Formation: The starting aldose is treated with hydrogen cyanide (HCN) to form a cyanohydrin. This reaction introduces a new chiral center, resulting in a mixture of two diastereomeric cyanohydrins.
-
Hydrolysis: The nitrile group of the cyanohydrins is then hydrolyzed to a carboxylic acid, forming two epimeric aldonic acids.
-
Lactonization: The aldonic acids are then converted to their corresponding γ-lactones.
-
Reduction: Finally, the lactones are reduced to the corresponding aldoses. Fischer utilized sodium amalgam for this reduction.
The following workflow diagram illustrates the key stages of the Kiliani-Fischer synthesis as it would have been applied in Fischer's time.
Caption: Generalized workflow of the 19th-century Kiliani-Fischer synthesis.
Experimental Protocols from the Era of Discovery
Replicating the exact experimental conditions of the late 19th century is challenging due to differences in reagent purity, analytical techniques, and reporting standards. However, based on Fischer's publications and the known procedures of the time, a representative protocol for the synthesis of this compound from a suitable precursor like L-arabinose (which can be obtained from the degradation of D-glucose) would have involved the following steps. It is important to note that Fischer's work often involved multi-step sequences, and the direct conversion of a readily available D-sugar to this compound was a complex undertaking.
Representative Protocol for the Synthesis of this compound via Kiliani-Fischer Synthesis
Starting Material: L-Arabinose
-
Cyanohydrin Formation: A solution of L-arabinose in water would be treated with an aqueous solution of hydrogen cyanide. The reaction mixture would be allowed to stand for a prolonged period, likely several days, at room temperature to ensure the formation of the cyanohydrins.
-
Hydrolysis to Aldonic Acids: The resulting solution containing the diastereomeric cyanohydrins would be heated with a dilute mineral acid (e.g., hydrochloric acid) or a base followed by acidification to hydrolyze the nitrile groups to carboxylic acids, yielding a mixture of L-gluconic and L-mannonic acids.
-
Separation of Aldonic Acids: The separation of the epimeric aldonic acids was a critical and often difficult step. Fischer employed fractional crystallization of their salts (e.g., with brucine or strychnine) to isolate the desired L-gulonic acid precursor.
-
Lactonization: The purified L-gulonic acid salt would be converted back to the free acid and then lactonized, typically by heating the aqueous solution, to form L-gulono-1,4-lactone.
-
Reduction to this compound: A solution of L-gulono-1,4-lactone would be carefully reduced with sodium amalgam. The progress of the reduction would be monitored by the change in optical rotation of the solution.
-
Isolation and Purification: After the reduction, the solution would be neutralized, and the resulting this compound would be isolated. Purification would have relied on repeated crystallizations from solvents like ethanol.
Quantitative Data from Historical Syntheses
Quantitative data from 19th-century organic chemistry publications often lack the precision of modern analysis. Yields were frequently reported as "good" or "satisfactory," and characterization relied heavily on melting points and optical rotation.
| Parameter | Historical Data (Estimated) | Notes |
| Yield of this compound | Low (typically < 30% for the entire Kiliani-Fischer sequence) | The multi-step nature of the synthesis and the difficulty in separating diastereomers contributed to low overall yields. |
| Melting Point | Not consistently reported in early work. | The hygroscopic nature of many sugars made obtaining sharp melting points challenging. |
| Specific Optical Rotation | The sign and magnitude of the optical rotation were crucial for distinguishing between isomers. | Fischer meticulously recorded optical rotation data, which was central to his stereochemical assignments. The specific rotation for this compound would have been opposite in sign to that of D-gulose. |
Conclusion: A Legacy in Stereochemistry
The discovery and characterization of this compound by Emil Fischer were not merely the synthesis of a new compound but a landmark achievement in the logical deduction of molecular structure. This work, as part of his broader investigation into carbohydrates, provided definitive proof for the van't Hoff theory of the tetrahedral carbon atom and established a systematic framework for understanding the stereoisomerism of sugars that remains foundational to organic chemistry and drug development today. The historical methods, while superseded by more efficient modern synthetic routes, offer invaluable insight into the ingenuity and perseverance of early organic chemists and highlight the fundamental principles that continue to guide the synthesis of complex chiral molecules.
References
An In-depth Technical Guide on the Physicochemical Properties of L-Gulose Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Gulose is a rare aldohexose monosaccharide, an epimer of L-glucose, and the L-enantiomer of D-gulose. Unlike its ubiquitous counterpart, D-glucose, this compound is not commonly found in nature but has been identified in certain archaea, bacteria, and eukaryotes.[1] Its rarity and distinct biochemical properties, particularly its resistance to metabolism by most organisms, make it a molecule of significant interest in biochemical research and drug development.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound crystals, detailing the experimental protocols for their characterization and presenting quantitative data in a structured format.
Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Units | Notes and Citations |
| Molecular Formula | C₆H₁₂O₆ | [2][3] | |
| Molar Mass | 180.16 | g/mol | [2][3] |
| Melting Point | 132 | °C | [2] |
| Solubility | Soluble in water, slightly soluble in methanol. | [1] | |
| Optical Rotation | Levorotatory (-) | degrees | As the L-enantiomer of gulose, it rotates plane-polarized light to the left.[4][5] The exact value is dependent on concentration, temperature, and wavelength. |
| Appearance | White crystalline solid or a sweet-tasting syrup. | [1] | |
| Storage | 2 - 8 | °C | Store in a dry environment, under an inert gas like Nitrogen.[2] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of monosaccharide crystals like this compound are outlined below.
Crystallization
The formation of high-quality crystals is a prerequisite for many analytical techniques, including X-ray crystallography. A general protocol for the crystallization of sugars from an aqueous solution is as follows:
-
Supersaturation: Prepare a supersaturated solution by dissolving an excess amount of this compound in purified water. Heating the solution aids in dissolving more solute.[6][7] For instance, a common method involves dissolving the sugar in boiling water with continuous stirring until the solution is clear.[8][9]
-
Cooling and Nucleation: Allow the supersaturated solution to cool slowly and undisturbed. This reduction in temperature decreases the solubility of this compound, forcing the excess solute to crystallize.[7] To promote the growth of larger, well-defined crystals, "seed crystals" (small, pre-existing crystals of this compound) can be introduced, or a string can be suspended in the solution to provide a nucleation site.[9]
-
Crystal Growth: The jar containing the solution should be covered to prevent rapid evaporation and contamination while allowing for slow cooling.[9] The crystals will grow over a period of several days to a week.[8]
-
Harvesting and Drying: Once the crystals have reached the desired size, they are carefully removed from the solution and dried on a non-absorbent surface like wax paper.[8]
Melting Point Determination
The melting point is a crucial indicator of purity.
-
Sample Preparation: A small amount of the dried this compound crystal is finely powdered and packed into a capillary tube.[10]
-
Apparatus: A melting point apparatus, which consists of a heated block with a sample holder, a thermometer, and a viewing lens, is used.[11]
-
Measurement: The capillary tube is placed in the heating block. The temperature is increased gradually, typically at a rate of about 2°C per minute as it approaches the expected melting point.[11][12]
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point. A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[11]
Solubility Determination
Solubility can be determined using several methods.
-
Gravimetric Analysis:
-
A precise amount of this compound is mixed with a known volume of a solvent (e.g., water, methanol) at a specific temperature.[13]
-
The solution is agitated for a sufficient time to ensure equilibrium is reached.
-
The undissolved solid is separated by filtration.[13]
-
The filtered solid is dried and weighed. The solubility is calculated from the mass of the dissolved solute.[13]
-
-
Refractive Index Method: This method is particularly useful for determining solubility in different solvent mixtures and at various temperatures.
-
A series of solutions with known concentrations of this compound are prepared.
-
The refractive index of each solution is measured using a refractometer.
-
A calibration curve of refractive index versus concentration is plotted.
-
A saturated solution of this compound is prepared, and its refractive index is measured. The concentration corresponding to this refractive index is determined from the calibration curve, which represents the solubility.[14]
-
-
Chromatographic Methods (HPLC): High-Performance Liquid Chromatography can be used for precise solubility measurements, especially in complex mixtures.[13]
Optical Rotation Measurement
Optical rotation is a key property of chiral molecules like this compound.
-
Principle: Optically active substances rotate the plane of polarized light. The angle of this rotation is measured using a polarimeter.[15][16]
-
Procedure:
-
A solution of this compound with a known concentration (c) is prepared.[17]
-
This solution is placed in a sample tube of a known path length (l).[17]
-
A beam of monochromatic, plane-polarized light (typically from a sodium D-line at 589 nm) is passed through the sample.[18]
-
The polarimeter measures the angle (α) by which the plane of polarization is rotated.[16]
-
-
Calculation of Specific Rotation: The specific rotation [α] is a standardized value calculated using Biot's law: [α] = α / (l * c).[17][18] For this compound, the value will be negative, indicating levorotation.[4]
Crystal Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystal.[19]
-
Crystal Selection and Mounting: A high-quality single crystal of this compound (typically >0.1 mm in all dimensions, without significant defects) is selected and mounted on a goniometer.[19][20]
-
Data Collection: The crystal is placed in an intense, monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of regularly spaced spots (reflections) is produced. The angles and intensities of these diffracted X-rays are measured.[19][20]
-
Structure Solution and Refinement: The diffraction data is used to calculate a three-dimensional electron density map of the crystal. From this map, the positions of the atoms, their chemical bonds, and other structural information can be determined and refined.[19]
Visualizations
L-Ascorbate (Vitamin C) Biosynthesis via this compound Pathway
This compound is an intermediate in an alternative pathway for the biosynthesis of L-Ascorbate (Vitamin C) in plants.[1][21][22]
General Experimental Workflow for Physicochemical Characterization of this compound Crystals
This diagram outlines the logical sequence of experiments for characterizing the physicochemical properties of a purified sugar sample.
References
- 1. L-gulopyranose | 6027-89-0 | Benchchem [benchchem.com]
- 2. This compound | 6027-89-0 | MG00251 | Biosynth [biosynth.com]
- 3. This compound | C6H12O6 | CID 80127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organic chemistry - l- versus d-glucose - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. az01001175.schoolwires.net [az01001175.schoolwires.net]
- 7. crystalverse.com [crystalverse.com]
- 8. education.com [education.com]
- 9. youtube.com [youtube.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Optical rotation - Wikipedia [en.wikipedia.org]
- 16. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 17. vernier.com [vernier.com]
- 18. jascoinc.com [jascoinc.com]
- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 20. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 21. Alternative pathways leading to ascorbate biosynthesis in plants: lessons from the last 25 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. L-Ascorbate biosynthesis in higher plants: the role of VTC2 - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Metabolic Pathway of L-Gulose in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While D-glucose is a universally conserved carbon and energy source, its enantiomer, L-gulose, is far less common in nature and was long considered metabolically inert by most organisms. However, research has unveiled that certain bacteria possess the enzymatic machinery to utilize this compound, opening avenues for understanding novel metabolic pathways, enzyme evolution, and potential applications in biotechnology and drug development. This technical guide provides an in-depth overview of the known metabolic pathway of this compound in bacteria, focusing on the well-characterized pathway in Paracoccus sp. 43P. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the metabolic and experimental workflows.
The this compound Metabolic Pathway in Paracoccus sp. 43P
The catabolism of this compound in Paracoccus sp. 43P is a multi-step enzymatic process that converts this compound into intermediates of central metabolism, namely pyruvate and D-glyceraldehyde 3-phosphate.[1] The pathway is initiated by an NAD+-dependent this compound dehydrogenase and proceeds through a series of reactions catalyzed by enzymes encoded by the lgn gene cluster.[1][2]
Data Presentation: Enzyme Characterization
The following tables summarize the key enzymes of the this compound metabolic pathway and their known kinetic parameters.
Table 1: Enzymes of the this compound Metabolic Pathway in Paracoccus sp. 43P
| Gene | Enzyme Name | EC Number | Function in Pathway |
| lgdA | This compound Dehydrogenase | 1.1.1.48 | Oxidation of this compound to L-gluconate. |
| lgnH | L-Gluconate 5-Dehydrogenase | 1.1.1.69 | Oxidation of L-gluconate to 5-keto-L-gluconate. |
| lgnI | D-Idonate 2-Dehydrogenase | 1.1.1.264 | Reduction of 5-keto-L-gluconate to D-idonate. |
| lgnE | D-Idonate Dehydratase | 4.2.1.25 | Dehydration of D-idonate to 2-keto-3-deoxy-D-gluconate (KDG). |
| lgnF | 2-Keto-3-deoxy-L-gulonate Kinase | 2.7.1.45 | Phosphorylation of KDG to 2-keto-3-deoxy-6-phospho-D-gluconate (KDPG). |
| lgnG | 2-Keto-3-deoxy-6-phospho-L-gulonate Aldolase | 4.1.2.14 | Cleavage of KDPG to pyruvate and D-glyceraldehyde 3-phosphate. |
Table 2: Kinetic Parameters of this compound Pathway Enzymes
| Enzyme | Substrate | Km (mM) | kcat (min-1) | Reference |
| LgdA | This compound | 59.7 ± 5.7 | 1040 ± 28 | [2] |
| LgdA | scyllo-Inositol | 3.70 ± 0.4 | 705 ± 12 | [2] |
| LgnH | L-Gluconate | 1.9 ± 0.2 | 8900 ± 200 | [2] |
| LgnI | 5-keto-L-gluconate | 0.21 ± 0.02 | 11000 ± 300 | [2] |
| LgnE | D-Idonate | N/A | N/A | |
| LgnF | 2-keto-3-deoxy-D-gluconate | N/A | N/A | |
| LgnG | 2-keto-3-deoxy-6-phospho-D-gluconate | N/A | N/A |
N/A: Specific kinetic data for LgnE, LgnF, and LgnG from Paracoccus sp. 43P were not explicitly detailed in the reviewed literature, though their activities have been confirmed.[2]
Mandatory Visualizations
Metabolic Pathway Diagram
Caption: The metabolic pathway of this compound in Paracoccus sp. 43P.
Experimental Workflow Diagram
Caption: A general experimental workflow for elucidating a novel metabolic pathway.
Experimental Protocols
Bacterial Growth Assays on this compound
Objective: To determine if a bacterial strain can utilize this compound as a sole carbon source.
Materials:
-
Bacterial strain of interest
-
Minimal medium (e.g., M9) base (autoclaved)
-
Sterile stock solutions of this compound (e.g., 20% w/v, filter-sterilized)
-
Sterile stock solutions of a positive control carbon source (e.g., 20% w/v D-glucose, filter-sterilized)
-
Sterile water (for negative control)
-
Spectrophotometer
-
Sterile culture tubes or microplates
-
Incubator shaker
Procedure:
-
Prepare the minimal medium according to the standard protocol.
-
Aseptically dispense the minimal medium into sterile culture tubes or microplate wells.
-
To triplicate tubes/wells, add the sterile this compound stock solution to a final concentration of, for example, 0.2% (w/v).
-
Prepare positive control tubes/wells with D-glucose at the same final concentration.
-
Prepare negative control tubes/wells with an equivalent volume of sterile water.
-
Inoculate each tube/well with a small amount of a pre-culture of the bacterial strain grown in a non-selective medium and washed with sterile saline to remove residual carbon sources.
-
Incubate the cultures at the optimal growth temperature for the bacterium with shaking.
-
Monitor bacterial growth over time by measuring the optical density at 600 nm (OD600) at regular intervals.
-
Plot the OD600 values against time to generate growth curves. Significant growth in the this compound-containing medium compared to the negative control indicates utilization.
Enzyme Assay for this compound Dehydrogenase (LgdA)
Objective: To measure the activity of this compound dehydrogenase in a purified protein sample or cell-free extract.
Principle: The activity is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Purified LgdA enzyme or cell-free extract
-
Assay buffer: e.g., 100 mM Tris-HCl, pH 8.0
-
This compound solution (e.g., 1 M)
-
NAD+ solution (e.g., 50 mM)
-
Spectrophotometer with temperature control
-
Cuvettes
Procedure:
-
Set the spectrophotometer to 340 nm and the temperature to 30°C.
-
In a cuvette, prepare the reaction mixture by adding:
-
Assay buffer
-
NAD+ solution (e.g., to a final concentration of 2 mM)
-
Enzyme sample
-
-
Mix gently and incubate for a few minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the this compound solution (e.g., to a final concentration of 50 mM).
-
Immediately start monitoring the increase in absorbance at 340 nm for several minutes.
-
Calculate the initial rate of reaction (ΔA340/min) from the linear portion of the curve.
-
Enzyme activity (U/mL) can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).
Coupled Enzyme Assay for 2-Keto-3-deoxy-L-gulonate Kinase (LgnF)
Objective: To measure the activity of KDG kinase.
Principle: The production of ADP by the kinase is coupled to the oxidation of NADH in reactions catalyzed by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm is monitored.
Materials:
-
Purified LgnF enzyme or cell-free extract
-
Assay buffer: e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2
-
2-keto-3-deoxy-D-gluconate (KDG) solution
-
ATP solution
-
Phosphoenolpyruvate (PEP) solution
-
NADH solution
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Spectrophotometer
Procedure:
-
Set the spectrophotometer to 340 nm and the temperature to 30°C.
-
In a cuvette, prepare the reaction mixture containing assay buffer, KDG, ATP, PEP, NADH, PK, and LDH.
-
Add the LgnF enzyme sample, mix, and incubate for a few minutes.
-
Monitor the baseline absorbance at 340 nm.
-
Initiate the reaction by adding ATP.
-
Record the decrease in absorbance at 340 nm over time.
-
Calculate the initial rate of reaction (ΔA340/min) from the linear portion of the curve.
Metabolite Analysis by HPLC
Objective: To identify and quantify intermediates of the this compound pathway in bacterial cultures or enzymatic reactions.
Materials:
-
Bacterial culture supernatant or quenched enzymatic reaction mixture
-
Standards of this compound, L-gluconate, D-idonate, and other potential intermediates
-
HPLC system with a suitable column (e.g., an ion-exchange column for organic acids) and detector (e.g., refractive index or UV detector).
-
Appropriate mobile phase (e.g., dilute sulfuric acid for an ion-exchange column).
Procedure:
-
Prepare samples by centrifuging bacterial cultures to remove cells or by stopping enzymatic reactions (e.g., with acid). Filter the samples through a 0.22 µm filter.
-
Prepare a series of standard solutions of the expected metabolites of known concentrations.
-
Set up the HPLC method with the appropriate column, mobile phase, flow rate, and detector settings.
-
Inject the standards to generate a calibration curve for each metabolite.
-
Inject the prepared samples.
-
Identify the metabolites in the samples by comparing their retention times with those of the standards.
-
Quantify the metabolites by integrating the peak areas and using the calibration curves.
Conclusion
The elucidation of the this compound metabolic pathway in bacteria provides a fascinating example of microbial metabolic diversity. The information and protocols presented in this guide offer a framework for researchers to further investigate this and other novel catabolic pathways. Such studies are not only fundamental to our understanding of bacterial physiology and evolution but also hold the potential for the development of new biotechnological applications, such as the production of valuable chemicals from uncommon sugars and the design of novel antimicrobial strategies. Further research into the prevalence of this pathway in other microorganisms and the detailed structural and mechanistic studies of the involved enzymes will undoubtedly reveal more insights into the world of microbial biochemistry.
References
L-Gulose: A Technical Guide to its Application as a Non-Metabolizable Sugar Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of biological research, the use of appropriate controls is paramount to the validity and interpretation of experimental results. When studying the multifaceted roles of D-glucose, the primary cellular fuel, it is crucial to distinguish its metabolic and signaling effects from non-specific consequences of sugar concentration, such as osmotic stress. L-Gulose, the stereoisomer or "mirror image" of D-glucose, serves as an ideal negative control for such purposes.[1][2] Due to the high stereospecificity of cellular glucose transporters and metabolic enzymes, this compound is largely unrecognized and not metabolized by most organisms.[3] This property makes it an invaluable tool for isolating the specific biological activities of D-glucose.
This technical guide provides an in-depth overview of the application of this compound as a non-metabolizable sugar control in various experimental contexts. It includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and workflows to aid researchers in designing robust and well-controlled studies.
Core Principles of this compound as a Control
The utility of this compound as a control is rooted in its structural similarity but metabolic inertness compared to D-glucose.[1] Both molecules have the same chemical formula (C₆H₁₂O₆) and molecular weight, ensuring identical osmotic potential at equivalent concentrations. However, the spatial arrangement of the hydroxyl groups is different, preventing this compound from being recognized by the enzymes and transporters that handle D-glucose.[2][3]
Key Applications:
-
Osmotic Control in Cell Culture: High concentrations of D-glucose are often used to mimic hyperglycemic conditions in vitro. This compound is used in parallel to control for the osmotic stress that such high sugar concentrations can induce, ensuring that observed cellular responses are due to D-glucose metabolism or signaling rather than a hyperosmolar environment.[4][5]
-
Control for Non-Metabolic Effects In Vivo: In animal studies, this compound can be administered to control for the sensory or bulk effects of a sugar solution, independent of its caloric value. This is particularly relevant in studies of appetite, food intake, and non-nutritive sweeteners.[6][7]
-
Specificity of Glucose Uptake: Fluorescently labeled this compound derivatives serve as excellent controls to demonstrate the specificity of glucose transporters (GLUTs) for D-glucose. A lack of uptake of the this compound analog compared to its D-glucose counterpart confirms transporter-mediated uptake.[8][9]
Experimental Protocols
This compound as an Osmotic Control in High-Glucose Cell Culture Studies
This protocol is adapted from a study investigating the effects of high glucose and its associated hyperosmotic stress on tumor cell biology.[5]
Objective: To differentiate the metabolic and signaling effects of high D-glucose from the physical effects of hyperosmolarity on cultured cells.
Methodology:
-
Cell Culture:
-
Culture the chosen cell line (e.g., cancer cells, endothelial cells, neurons) in a basal medium containing a physiological glucose concentration (e.g., 5.5 mM D-glucose).
-
-
Treatment Groups:
-
Normal Glucose (NG): Basal medium (5.5 mM D-glucose).
-
High Glucose (HG): Basal medium supplemented with D-glucose to the final desired concentration (e.g., 25.5 mM).
-
Osmotic Control (this compound): Basal medium (5.5 mM D-glucose) supplemented with this compound to match the final molar concentration of the HG group (e.g., 20 mM this compound).
-
Osmotic Control (Mannitol): As an alternative, mannitol can also be used. Basal medium (5.5 mM D-glucose) is supplemented with mannitol to match the final molar concentration of the HG group.[10][11]
-
-
Experimental Procedure:
-
Seed cells at the desired density and allow them to adhere overnight.
-
Replace the standard culture medium with the prepared media for each treatment group.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 96 hours).
-
At the end of the incubation period, harvest the cells for downstream analysis (e.g., Western blotting for signaling protein phosphorylation, gene expression analysis, cell proliferation assays, apoptosis assays).
-
Workflow for Osmotic Control Experiment:
Caption: Workflow for using this compound as an osmotic control in cell culture.
In Vivo Control for Non-Nutritive Sweetener Studies
This protocol is a generalized methodology based on studies investigating the effects of non-nutritive sweeteners on food intake and body weight.[6][7]
Objective: To assess the physiological effects of a substance (e.g., a non-nutritive sweetener) compared to a non-metabolizable, sweet-tasting control (this compound) and a standard control (water).
Methodology:
-
Animal Model:
-
Use a suitable animal model, such as C57BL/6 mice.
-
Acclimatize animals to individual housing and the specific diet for a baseline period.
-
-
Treatment Groups:
-
Control: Provide animals with ad libitum access to standard chow and water.
-
Experimental (e.g., Sucralose): Provide ad libitum access to standard chow and a solution of the experimental sweetener (e.g., 5% sucralose).
-
This compound Control: Provide ad libitum access to standard chow and a solution of this compound, often matched for sweetness or concentration to the experimental group.
-
-
Experimental Procedure:
-
After the baseline period, replace the drinking water with the respective solutions for each group.
-
Monitor daily or weekly food intake, fluid intake, and body weight for the duration of the study (e.g., several weeks).
-
At the end of the study, tissues can be collected for further analysis (e.g., gut microbiota analysis, metabolic profiling).
-
Quantitative Data Presentation
The following tables summarize hypothetical but representative data from experiments utilizing this compound as a control.
Table 1: Effect of High D-Glucose vs. This compound on Cancer Cell Proliferation
| Treatment Group | D-Glucose (mM) | This compound (mM) | Cell Count (x10⁴) after 72h (Mean ± SD) |
| Normal Glucose | 5.5 | 0 | 5.2 ± 0.4 |
| High Glucose | 25.5 | 0 | 9.8 ± 0.7 |
| This compound Control | 5.5 | 20 | 5.4 ± 0.5 |
This table illustrates that the increase in cell proliferation is specific to high concentrations of metabolizable D-glucose, as the this compound osmotic control group shows no significant difference from the normal glucose group.
Table 2: In Vivo Effects of this compound on Food Intake and Body Weight in Mice
| Treatment Group (in drinking water) | Average Daily Caloric Intake (kcal/day) (Mean ± SD) | Body Weight Change (%) after 4 weeks (Mean ± SD) |
| Water (Control) | 12.5 ± 1.1 | +5.2 ± 1.5 |
| This compound Solution | 12.7 ± 1.3 | +5.5 ± 1.8 |
| D-Glucose Solution | 18.2 ± 1.9 | +15.8 ± 2.5 |
This table demonstrates that this compound, unlike D-glucose, does not contribute to caloric intake or significant weight gain, confirming its non-metabolizable nature in an in vivo setting.
Table 3: Uptake of Fluorescent D- and L-Glucose Analogs in Tumor Cells
| Fluorescent Tracer | Incubation Time (min) | Mean Fluorescence Intensity (Arbitrary Units) (Mean ± SD) |
| 2-NBDG (D-Glucose analog) | 10 | 150.3 ± 12.1 |
| 2-NBDLG (L-Glucose analog) | 10 | 8.7 ± 2.5 |
| 2-NBDG + D-Glucose (excess) | 10 | 12.5 ± 3.0 |
| 2-NBDG + L-Glucose (excess) | 10 | 148.9 ± 11.5 |
This table, based on findings from studies with fluorescent glucose analogs, shows significant uptake of the D-glucose tracer (2-NBDG), which is competitively inhibited by excess unlabeled D-glucose but not L-glucose.[9] The L-glucose tracer (2-NBDLG) shows negligible uptake, demonstrating the stereospecificity of the glucose transport machinery.[12]
Signaling Pathways and Logical Relationships
Differentiating Metabolic Signaling from Osmotic Stress
High concentrations of D-glucose can activate various signaling pathways, such as the MAPK and mTOR pathways, leading to cellular responses like proliferation and invasion in cancer cells.[13] To confirm that this activation is due to glucose metabolism and not simply osmotic stress, this compound is used as a control.
Caption: D-glucose activates signaling via metabolism, unlike this compound.
This diagram illustrates the logical separation of effects. High D-glucose induces both metabolic changes and osmotic stress. This compound, however, only induces osmotic stress. If a downstream effect like MAPK activation and cell proliferation is observed with D-glucose but not with this compound, it can be concluded that the effect is mediated by glucose metabolism or specific signaling and not by hyperosmolarity. Studies have shown that high glucose can indeed activate p38 MAPK, an effect that is not replicated by osmotic controls like mannitol, pointing to a specific metabolic or signaling role for D-glucose.[14]
Validating Specificity of Glucose Transporter (GLUT) Activity
The uptake of glucose into cells is the first committed step in its metabolism and is primarily mediated by GLUT proteins. The specificity of this transport can be demonstrated using fluorescent D- and L-glucose analogs.
Caption: GLUTs specifically transport D-glucose analogs (2-NBDG), not L-glucose analogs.
This diagram shows that the D-glucose analog (2-NBDG) is recognized by the glucose transporter and transported into the cell, resulting in an intracellular fluorescence signal. Conversely, the L-glucose analog (2-NBDLG) is not recognized by the transporter and thus does not enter the cell, leading to a lack of signal. This experimental design provides clear, visual evidence for the stereospecificity of glucose transport.[9]
Conclusion
This compound is an indispensable tool for researchers studying glucose metabolism and signaling. Its unique property as a non-metabolizable stereoisomer of D-glucose allows for the precise dissection of metabolic effects from non-specific physical effects like osmolarity. By incorporating this compound as a negative control in both in vitro and in vivo experimental designs, scientists can significantly enhance the rigor and clarity of their findings. The protocols and conceptual frameworks provided in this guide offer a robust starting point for the effective application of this compound in diverse research settings, ultimately leading to a more accurate understanding of the vital role of D-glucose in health and disease.
References
- 1. Glucose - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. Choosing an appropriate glucose concentration according to different cell types and experimental purposes is very important - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. artificial sweetener sucralose: Topics by Science.gov [science.gov]
- 7. Non-nutritive sweeteners possess a bacteriostatic effect and alter gut microbiota in mice | PLOS One [journals.plos.org]
- 8. L-Glucose: Another Path to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Long-term exposure to high glucose induces changes in the content and distribution of some exocytotic proteins in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of glucose and osmotic pressure on the proliferation and cell cycle of human chorionic trophoblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Glucose promotes cell proliferation, glucose uptake and invasion in endometrial cancer cells via AMPK/mTOR/S6 and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
An In-Depth Technical Guide to the Natural Sources and Isolation of L-Gulose Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Gulose is a rare aldohexose sugar that has garnered significant interest in the scientific community due to its presence in bioactive molecules and its potential applications in drug development. Unlike its ubiquitous enantiomer, D-glucose, this compound is not commonly found in nature. Its primary known natural sources are the unique membrane lipids of certain extremophilic archaea and as a component of the potent anticancer agent, bleomycin. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for the isolation and characterization of this compound-containing compounds, and an exploration of their biological context.
Natural Sources of this compound Containing Compounds
The occurrence of this compound in nature is limited, with the most well-documented source being the membrane lipids of the thermoacidophilic archaeon, Thermoplasma acidophilum.
Archaea: Thermoplasma acidophilum
Thermoplasma acidophilum is an extremophile that thrives in high-temperature and low-pH environments. Its cell membrane is composed of unique tetraether lipids that span the entire membrane, providing remarkable stability. A significant portion of these lipids are glycolipids and phosphoglycolipids containing this compound as a key sugar moiety.[1][2][3] These this compound-containing lipids are crucial for the organism's ability to withstand harsh environmental conditions. The main polar lipid of T. acidophilum has been identified as a tetraether lipid with head groups of phosphoglycerol and β-L-gulopyranose.[2][3]
Microbial Natural Products: Bleomycin
Bleomycin is a complex glycopeptide antibiotic produced by the bacterium Streptomyces verticillus. It is a widely used chemotherapeutic agent for the treatment of various cancers. The disaccharide moiety of bleomycin is composed of this compound and 3-O-carbamoyl-D-mannose. The presence of this compound in this potent anticancer drug highlights its importance in the biological activity of complex natural products.
Data Presentation: Sugar Composition of Thermoplasma acidophilum Glycolipids
The polar lipids of Thermoplasma acidophilum are a complex mixture of glycolipids and phosphoglycolipids. The sugar composition of these lipids primarily includes this compound, D-glucose, and D-mannose. While precise molar ratios for every identified lipid are not exhaustively reported in all literature, the qualitative composition of several key lipids has been determined.
| Lipid Fraction | Compound Name/Structure | Monosaccharide Components | Reference |
| Glycolipids | Monoglycosyl-caldarchaetidyl-glycerol | This compound | [1] |
| Diglycosyl-caldarchaetidyl-glycerol | This compound, D-Glucose | [1] | |
| Triglycosyl-caldarchaetidyl-glycerol | This compound, D-Glucose, D-Mannose | [1] | |
| Phosphoglycolipids | β-L-gulopyranosyl-caldarchaetidyl-glycerol-phosphate | This compound | [1][2] |
| Mannosyl-β-L-gulopyranosyl-caldarchaetidyl-glycerol-phosphate | This compound, D-Mannose | [1] |
Note: The table summarizes the qualitative sugar composition of major glycolipid and phosphoglycolipid classes found in T. acidophilum. The exact stoichiometry and linkage of the sugars can vary.
Experimental Protocols
Cultivation of Thermoplasma acidophilum
Objective: To produce sufficient biomass of T. acidophilum for lipid extraction.
Methodology:
-
Medium: T. acidophilum can be cultured in a medium containing yeast extract, glucose, and mineral salts, adjusted to a pH of 1.5-2.0 with sulfuric acid.
-
Temperature: The optimal growth temperature is 59°C.
-
Aeration: The culture should be maintained under microaerophilic conditions.
-
Harvesting: Cells are harvested by centrifugation in the late logarithmic growth phase.
Extraction and Fractionation of Polar Lipids
Objective: To extract total lipids from T. acidophilum and separate them into different classes.
Methodology:
-
Cell Lysis: Lyophilized cells are subjected to a modified Bligh-Dyer extraction using a mixture of chloroform, methanol, and water.
-
Total Lipid Extraction: The mixture is centrifuged to separate the layers, and the lower chloroform layer containing the total lipids is collected.
-
Fractionation by Column Chromatography:
-
The total lipid extract is concentrated and applied to a silica gel column.
-
Neutral lipids are eluted with chloroform.
-
Glycolipids are subsequently eluted with a solvent of increasing polarity, such as acetone or a chloroform-acetone mixture.
-
Phospholipids and phosphoglycolipids are then eluted with a more polar solvent system, typically a chloroform-methanol mixture, followed by pure methanol.[4]
-
Purification of this compound Containing Glycolipids by HPLC
Objective: To isolate and purify individual this compound-containing glycolipids.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with an Evaporative Light-Scattering Detector (ELSD) is used, as archaeal lipids lack a strong UV chromophore.
-
Column: A normal-phase silica gel column is typically employed.
-
Mobile Phase: A gradient elution is performed using a mixture of chloroform, methanol, and water. The gradient is programmed to gradually increase the polarity of the mobile phase to effectively separate the different glycolipid species.
-
Detection: The ELSD detects the lipid molecules as they elute from the column.
-
Fraction Collection: Fractions corresponding to the individual peaks are collected for further analysis.
Structural Characterization of Purified Glycolipids
Objective: To determine the chemical structure of the isolated this compound containing glycolipids.
Methodology:
-
Mass Spectrometry (MS): Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) can be used to determine the molecular weight and fragmentation pattern of the intact glycolipids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the detailed structure, including the stereochemistry of the glycosidic linkages and the structure of the lipid core.
Analysis of Monosaccharide Composition
Objective: To release the monosaccharides from the purified glycolipids and identify and quantify this compound.
Methodology:
-
Acid Hydrolysis: The purified glycolipid is subjected to acid hydrolysis (e.g., with 2M trifluoroacetic acid at 100°C for 3 hours) to cleave the glycosidic bonds and release the constituent monosaccharides.[5][6]
-
Derivatization: The released monosaccharides are converted to volatile derivatives, such as alditol acetates or trimethylsilyl (TMS) ethers, for gas chromatography analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
The derivatized monosaccharides are separated on a capillary GC column.
-
The mass spectrometer is used to identify the individual monosaccharides based on their retention times and mass fragmentation patterns, by comparison with authentic standards of this compound, D-glucose, and D-mannose.[1]
-
Quantitative analysis can be performed by integrating the peak areas of the respective monosaccharides.
-
Signaling Pathways and Biological Roles
The concept of "signaling pathways" in the context of archaeal lipids, particularly those from extremophiles, differs significantly from the well-characterized cascades in eukaryotes. The primary role of this compound-containing glycolipids in T. acidophilum is believed to be structural, contributing to the remarkable stability and low permeability of the cell membrane in extreme conditions of high temperature and low pH.[7]
However, the modulation of the lipid composition, including the nature and complexity of the sugar headgroups, in response to environmental stimuli can be considered a form of environmental sensing and adaptation, which is a fundamental aspect of cellular signaling.
Experimental Workflow for Lipid Extraction and Analysis
Caption: Workflow for the isolation and analysis of this compound containing lipids.
Logical Relationship of this compound Biosynthesis
The biosynthesis of this compound in T. acidophilum is thought to proceed from D-glucose through a series of enzymatic steps. This pathway shows a resemblance to the biosynthesis of ascorbic acid (Vitamin C) in plants.[8]
Caption: Proposed biosynthetic pathway of this compound in T. acidophilum.
Role in Membrane Adaptation
The composition of the polar headgroups of tetraether lipids, including the presence and complexity of this compound-containing oligosaccharides, is modulated by environmental factors such as pH and temperature.[7] An increase in the complexity of the sugar chains on the cell surface is observed under conditions of low pH and high temperature, suggesting a direct role in protecting the cell membrane from proton permeation and maintaining its integrity. This adaptive mechanism can be viewed as a primitive signaling response to environmental stress.
Conclusion
This compound, while rare in nature, is a fascinating monosaccharide with significant implications for both extremophile biology and pharmaceutical sciences. The archaeon Thermoplasma acidophilum stands out as the primary natural source of this compound-containing glycolipids, which are integral to its survival in harsh environments. The detailed experimental protocols provided in this guide offer a roadmap for researchers to isolate, purify, and characterize these unique compounds. Further investigation into the biosynthesis and biological roles of this compound and its derivatives will undoubtedly open new avenues for drug discovery and development, leveraging the unique chemistry of this rare sugar.
References
- 1. Complete Polar Lipid Composition of Thermoplasma acidophilum HO-62 Determined by High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-protein, protein-RNA and protein-lipid interactions of signal-recognition particle components in the hyperthermoacidophilic archaeon Acidianus ambivalens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of beta-L-gulose as the sugar moiety of the main polar lipid Thermoplasma acidophilum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipids of Thermoplasma acidophilum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the membranes of Thermoplasma acidophilum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Archaea - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effects of pH and Temperature on the Composition of Polar Lipids in Thermoplasma acidophilum HO-62 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthetic mechanism for this compound in main polar lipids of Thermoplasma acidophilum and possible resemblance to plant ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic characterization of L-Gulose and its derivatives
An In-depth Technical Guide to the Spectroscopic Characterization of L-Gulose and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a rare aldohexose monosaccharide, an enantiomer of the more common D-gulose and a C-3 epimer of L-galactose. While not abundant in nature, this compound has garnered significant interest in the scientific community. It has been identified as a component of the main polar lipids in the thermophilic archaeon Thermoplasma acidophilum, potentially contributing to the organism's stability in extreme environments[1][2]. Furthermore, its potential as a precursor for L-nucleoside-based antiviral and anticancer drugs, and the discovery that its acetate derivative can stimulate insulin release, highlights its importance for drug development professionals[1][3].
The precise structural elucidation and quantification of this compound and its derivatives are paramount for harnessing its full potential. This technical guide provides a comprehensive overview of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used for its characterization. It includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to assist researchers in their analytical endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of carbohydrates in solution. It provides detailed information about the covalent structure, configuration (α/β anomers), and conformation of the sugar ring.
Principles of Carbohydrate NMR
For monosaccharides like this compound, both ¹H and ¹³C NMR are essential.
-
¹H NMR: The anomeric proton (H-1) signal is typically found in a distinct downfield region (δ 4.5-5.5 ppm) from other ring protons, making it a key diagnostic marker[4][5]. The coupling constant between H-1 and H-2 (³J_H1,H2_) is crucial for determining the anomeric configuration. A larger coupling constant (~7-9 Hz) indicates a trans-diaxial relationship, typical for β-anomers in the common ⁴C₁ chair conformation, while a smaller coupling constant (~2-4 Hz) suggests an axial-equatorial or equatorial-equatorial relationship, characteristic of α-anomers.
-
¹³C NMR: The anomeric carbon (C-1) resonates in a well-separated region (δ 90-110 ppm)[6][7]. The chemical shifts of all carbons are highly sensitive to the stereochemistry of adjacent hydroxyl groups.
-
2D NMR: Due to significant signal overlap in 1D spectra, 2D experiments like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for assigning all proton and carbon signals within the sugar spin system[4][8].
Since NMR in an achiral solvent cannot distinguish between enantiomers (D- vs. This compound), analysis often requires derivatization with a chiral agent to create diastereomers, which will have distinct NMR spectra[6][9].
Expected NMR Data for this compound
The following table summarizes the expected chemical shifts for this compound, based on data from its enantiomer (D-gulose) and other related hexoses. Actual values may vary based on solvent, temperature, and pH.
| Atom | Anomer | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| 1 | α | ~5.2 | ~98 |
| β | ~4.8 | ~101 | |
| 2 | α | ~3.6 | ~72 |
| β | ~3.5 | ~75 | |
| 3 | α | ~3.8 | ~73 |
| β | ~3.7 | ~76 | |
| 4 | α | ~3.9 | ~70 |
| β | ~3.8 | ~72 | |
| 5 | α | ~3.7 | ~74 |
| β | ~3.6 | ~77 | |
| 6 | α | ~3.8, ~3.7 | ~63 |
| β | ~3.9, ~3.7 | ~63 |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for the pyranose form of this compound in D₂O. These are estimated values based on general carbohydrate NMR principles and data for related isomers.
Experimental Protocol: NMR Analysis of this compound
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.5 mL of deuterium oxide (D₂O). Ensure complete dissolution. For samples with exchangeable protons (OH), repeated lyophilization from D₂O can be performed to replace them with deuterium, simplifying the spectrum.
-
Internal Standard: Add a small, known amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for chemical shift referencing (δ 0.00 ppm).
-
NMR Acquisition:
-
Acquire a 1D ¹H spectrum to assess sample purity and identify anomeric signals.
-
Acquire standard 2D NMR spectra at a suitable temperature (e.g., 298 K) on a high-field spectrometer (≥500 MHz).
-
COSY: To establish ¹H-¹H scalar couplings, primarily for adjacent protons (e.g., H-1 to H-2, H-2 to H-3).
-
TOCSY: To correlate all protons within a single spin system, starting from a well-resolved proton like the anomeric one.
-
HSQC: To correlate each proton with its directly attached carbon, enabling carbon signal assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) ¹H-¹³C correlations, useful for confirming assignments and analyzing derivatives.
-
-
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Use the combination of 1D and 2D data to trace connectivities, assign all ¹H and ¹³C resonances, and determine the anomeric configuration and relative stereochemistry.
Visualization: NMR Workflow```dot
Caption: Workflow for quantitative analysis of this compound using LC-MS/MS with PMP derivatization.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. For this compound, it can confirm the presence of hydroxyl (-OH) and C-O ether groups and provide a unique "fingerprint" for identification when compared to a reference standard.
Principles of Carbohydrate IR
The IR spectrum of a carbohydrate like this compound is dominated by a few key features:
-
O-H Stretching: A very broad and strong absorption band between 3600 and 3200 cm⁻¹, characteristic of the extensive hydrogen bonding between hydroxyl groups.[10][11] The shape can indicate different types of alcohol groups (primary vs. secondary).[12]
-
C-H Stretching: Absorptions just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) corresponding to the C-H bonds of the pyranose ring and CH₂ group.[10]
-
Fingerprint Region: The complex region from 1500 to 600 cm⁻¹ is unique to the specific molecule. It contains a multitude of C-O stretching and O-H bending vibrations. The strong absorptions between 1200 and 950 cm⁻¹ are particularly characteristic of the C-O bonds within the carbohydrate structure.[12][13] While the spectra of different hexose isomers are similar, subtle differences in this region allow for their differentiation.[10]
Expected IR Data for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3600 - 3200 | O-H Stretch (H-bonded) | Alcohols (-OH) | Strong, Broad |
| 2950 - 2850 | C-H Stretch | C-H, CH₂ | Medium |
| 1460 - 1350 | O-H Bend | Alcohols (-OH) | Medium |
| ~1150 - 1000 | C-O Stretch | Alcohols, Ether (C-O-C) | Strong, Complex |
Table 3: Key characteristic infrared absorption bands expected for this compound.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the this compound sample to remove any residual water, which has a strong IR absorbance.
-
Mix ~1 mg of the this compound sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Grind the mixture to a very fine, uniform powder.
-
Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent pellet.
-
-
Spectrum Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify the key functional group absorptions and compared to reference spectra for confirmation.
-
Biological Pathways & Significance
Understanding the biological context of this compound is crucial for its application in drug development. While rare, this compound is not merely a laboratory curiosity. It is biosynthesized in certain organisms, and its pathway may share similarities with vital metabolic routes in plants.
The biosynthesis of this compound has been investigated in Thermoplasma acidophilum, where it is proposed to form from D-glucose through stereochemical inversions at the C-2 and C-5 positions.[2] This C-5 inversion step is thought to involve an enzyme similar to GDP-mannose 3,5-epimerase, which is a key enzyme in the plant pathway for ascorbic acid (Vitamin C) synthesis.[1][2]
Visualization: Proposed this compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound from D-glucose in T. acidophilum.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthetic mechanism for this compound in main polar lipids of Thermoplasma acidophilum and possible resemblance to plant ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Glucose - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cigs.unimo.it [cigs.unimo.it]
- 7. Chemical studies by 13C nuclear magnetic resonance spectroscopy: some chemical shift dependencies of oxygenated derivatives - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Monosaccharide Analysis Methods - Creative Biolabs [creative-biolabs.com]
- 9. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docbrown.info [docbrown.info]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. diva-portal.org [diva-portal.org]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of L-Gulose from D-Glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Gulose is a rare monosaccharide and an epimer of D-glucose, holding significant interest in the fields of biochemistry and pharmacology. It is a key component of various biologically active molecules, including the antitumor antibiotic bleomycin A2. The limited natural availability of this compound necessitates its chemical synthesis from abundant starting materials. This document provides a detailed, step-by-step protocol for the synthesis of this compound from D-glucose, a readily available and inexpensive precursor. The primary strategy outlined here involves a multi-step chemical transformation focusing on the interchange of functional groups at the C-1 and C-5 positions of the glucose molecule.
Experimental Workflow
The synthesis of this compound from D-glucose is a multi-step process that involves the protection of hydroxyl groups, oxidation, chain extension, and subsequent modifications to invert the stereochemistry at specific carbon centers. The overall workflow is depicted below.
Figure 1: General workflow for the chemical synthesis of this compound from D-Glucose.
Experimental Protocols
This protocol is a composite of established methods and requires a strong background in synthetic organic chemistry. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials:
-
D-Glucose
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Triphenylmethyl (Trityl) Chloride
-
(Further reagents will be listed in the specific steps)
Step 1: Protection of D-Glucose
-
Acetylation: Suspend D-glucose in anhydrous pyridine and cool the mixture in an ice bath. Add acetic anhydride dropwise with stirring. Allow the reaction to warm to room temperature and stir overnight. The product, per-O-acetylated D-glucose, is isolated by extraction and purified by chromatography.
-
Tritylation of the Primary Hydroxyl Group: The per-O-acetylated D-glucose is selectively deprotected at the C-6 position, followed by reaction with trityl chloride in pyridine to yield a 6-O-trityl-protected glucose derivative. This directs subsequent reactions to other parts of the molecule.
Step 2: Oxidation of the C-6 Alcohol to an Aldehyde
The primary alcohol at C-6 of the protected D-glucose derivative is oxidized to an aldehyde. A common method is the Swern oxidation or use of other mild oxidizing agents like pyridinium chlorochromate (PCC).
Step 3: Chain Inversion and Functional Group Interchange
This is a critical and multi-step part of the synthesis that ultimately inverts the stereochemistry. One established route involves converting the C-1 aldehyde to a primary alcohol and the C-6 aldehyde to a carboxylic acid, followed by decarboxylation.
A patented method describes the following sequence:
-
Hydrogenation of D-glucose to D-sorbitol. [1]
-
Oxidation of D-sorbitol to L-sorbose. [1]
-
Racemization of L-sorbose: L-sorbose is treated with an alkaline substance (e.g., sodium hydroxide) to induce racemization, yielding a mixture of L-sorbose, L-idose, and this compound.[1]
-
Separation: The resulting mixture of sugars is then separated. L-sorbose can be precipitated with lime, and L-idose and this compound can be recovered from the filtrate by fractional crystallization.[1]
Step 4: Deprotection to Yield this compound
The protecting groups from the sugar backbone are removed under appropriate conditions (e.g., acidic hydrolysis for acetals, hydrogenolysis for benzyl ethers) to yield the final product, this compound. Purification is typically achieved by column chromatography.
Quantitative Data
The overall yield of this compound from D-glucose is highly dependent on the specific synthetic route and the efficiency of each step. The following table summarizes representative yields for key transformations found in the literature.
| Reaction Step | Starting Material | Product | Reagents/Conditions | Yield (%) | Reference |
| 3'-(2,3,4-O-Triacetyl-6-O-trityl-β-D-glucopyranosyl)-2'-propanone synthesis | Protected D-Glucose | Acetonyl C-glycoside | Two-step process | 85 | |
| Synthesis of Carboxylic Acid Derivative (9a) | Protected Sugar | Carboxylic Acid | TEMPO, DIB, CH3CN-H2O | 85 | |
| Oxidative Decarboxylation (10a) | Carboxylic Acid (9a) | L-sugar derivative | Pb(OAc)4, THF-AcOH | 80 | |
| Synthesis of this compound from D-glucono-1,5-lactone | D-glucono-1,5-lactone | This compound | Multi-step synthesis | 47 | [2] |
| Production of D-gulose from D-sorbose (enzymatic) | D-sorbose | D-gulose | Immobilized L-rhamnose isomerase | 10 | [3] |
Logical Relationships in Key Transformations
The core of the chemical synthesis relies on the strategic manipulation of functional groups and stereocenters. The following diagram illustrates the logical progression of key transformations in one of the common synthetic pathways.
Figure 2: Key chemical transformations in the synthesis of this compound.
Conclusion
The synthesis of this compound from D-glucose is a challenging but feasible process for experienced synthetic chemists. The protocols outlined above provide a framework for this synthesis. Researchers should consult the primary literature for detailed experimental conditions and characterization data. The development of more efficient and scalable synthetic routes remains an active area of research, with potential for both chemical and enzymatic methods to play a significant role in the future production of this rare and valuable sugar.
References
Enzymatic Synthesis of L-Gulose Using Xylose Isomerase: A Feasibility Review and Protocol Framework
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-gulose is a rare L-hexose with significant potential in the pharmaceutical industry as a precursor for synthesizing antiviral and anticancer nucleoside analogues. While enzymatic synthesis offers a promising route for producing rare sugars with high stereoselectivity, the use of xylose isomerase for the specific synthesis of this compound is not a well-documented process in current scientific literature. This document provides a comprehensive overview of the known substrate specificities of xylose isomerase, explores alternative enzymatic and chemical synthesis routes for this compound, and presents a generalized protocol framework for screening and optimizing enzymatic reactions for rare sugar synthesis. This information is intended to guide researchers in exploring the potential of xylose isomerase and other enzymes for the production of this compound.
Introduction to this compound and Xylose Isomerase
This compound is a C-3 epimer of L-galactose and a C-5 epimer of L-glucose. Its unique stereochemistry makes it a valuable chiral building block in medicinal chemistry. The current production of this compound primarily relies on complex and often low-yield chemical synthesis methods.
Xylose isomerase (EC 5.3.1.5), also known as glucose isomerase, is an industrial enzyme widely used in the production of high-fructose corn syrup (HFCS) by converting D-glucose to D-fructose.[1] This enzyme is known for its broad substrate specificity, catalyzing the isomerization of various aldoses and ketoses, including D-xylose, D-ribose, and L-arabinose.[1] The promiscuous nature of xylose isomerase makes it a candidate for the synthesis of other rare sugars. However, direct evidence for its catalytic activity in converting a suitable precursor to this compound is currently lacking in published research.
Known Substrate Specificity of Xylose Isomerase
Xylose isomerase primarily catalyzes the interconversion of D-xylose and D-xylulose, as well as D-glucose and D-fructose.[1] Its activity on other sugars has been reported, highlighting its potential for various biotransformations.
Table 1: Reported Substrate Specificity of Various Xylose Isomerases
| Substrate | Product | Enzyme Source | Reference |
| D-Xylose | D-Xylulose | Piromyces sp. E2 | [2][3] |
| D-Glucose | D-Fructose | Streptomyces sp. CH7 | [4] |
| D-Ribose | D-Ribulose | Streptomyces albus | [5] |
| L-Arabinose | L-Ribulose | Piromyces sp. E2 | [2] |
| D-Allose | D-Psicose | Streptomyces albus | [5] |
| L-Rhamnose | L-Rhamnulose | Streptomyces albus | [5] |
Potential Enzymatic and Chemical Synthesis Routes for this compound
While the direct synthesis of this compound using xylose isomerase is not documented, related enzymatic and chemical methods provide insights into potential pathways.
Alternative Isomerases
Research has shown that other isomerases can act on L-sugars. For instance, a patent describes an L-ribose isomerase from Acinetobacter that can convert this compound into L-sorbose, suggesting the reverse reaction might be feasible with an appropriate isomerase.
Chemical Synthesis
A documented chemical synthesis route involves the conversion of D-glucono-1,5-lactone to this compound in a multi-step process.[6] This method, while effective, highlights the complexity and potential for low yields in chemical synthesis compared to enzymatic routes.
Experimental Protocol Framework for Screening Xylose Isomerase Activity on L-Sorbose
Given the lack of a specific protocol, the following section provides a generalized framework for researchers to screen and optimize the potential isomerization of L-sorbose to this compound using various xylose isomerases.
Enzyme and Substrate Preparation
-
Enzyme Source: Obtain commercially available xylose isomerases (e.g., from Streptomyces species) or express and purify recombinant xylose isomerases from various microbial sources.
-
Substrate: Procure high-purity L-sorbose. Prepare a stock solution (e.g., 1 M) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
Reaction Setup
-
Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate format. A typical reaction mixture (100 µL) would contain:
-
50 mM Tris-HCl buffer (pH 7.0-8.0)
-
100 mM L-sorbose
-
10 mM MgSO₄ (as a cofactor)
-
1 mM CoCl₂ (as a cofactor)
-
Xylose isomerase (e.g., 1-10 µg)
-
-
Set up control reactions:
-
No enzyme control (to check for non-enzymatic conversion).
-
No substrate control (to check for any background products from the enzyme preparation).
-
-
Incubate the reactions at a range of temperatures (e.g., 40-60 °C) for various time points (e.g., 1, 4, 12, 24 hours).
Product Detection and Quantification
-
Reaction Quenching: Stop the reaction by adding an equal volume of a quenching solution (e.g., 0.1 M HCl) or by heat inactivation (e.g., 95 °C for 5 minutes).
-
Analytical Method: Analyze the reaction mixture for the presence of this compound using High-Performance Liquid Chromatography (HPLC) with a suitable carbohydrate analysis column (e.g., Aminex HPX-87P) and a refractive index (RI) detector.
-
Quantification: Use an this compound standard curve to quantify the amount of product formed.
Optimization of Reaction Conditions
If initial screening shows any conversion, further optimization should be performed by varying:
-
pH (e.g., 6.0-9.0)
-
Temperature (e.g., 30-70 °C)
-
Substrate concentration (e.g., 10-500 mM)
-
Enzyme concentration
-
Cofactor concentrations (Mg²⁺, Co²⁺, Mn²⁺)
Visualizations
Experimental Workflow
Caption: A generalized workflow for screening and optimizing the enzymatic synthesis of this compound.
Known Reactions of Xylose Isomerase
Caption: Known reversible isomerization reactions catalyzed by xylose isomerase.
Conclusion and Future Perspectives
The enzymatic synthesis of this compound using xylose isomerase remains an underexplored area of research. While direct evidence is absent, the known promiscuity of xylose isomerase suggests that a systematic screening of different isomerases with L-sorbose as a substrate could potentially lead to a viable biocatalytic route for this compound production. The protocol framework provided here offers a starting point for such investigations. Future research should focus on screening a wide range of xylose isomerases from different microbial sources, including extremophiles, which may possess novel substrate specificities. Furthermore, protein engineering and directed evolution could be employed to enhance the catalytic efficiency and selectivity of promising enzyme candidates for the synthesis of this valuable rare sugar.
References
- 1. US6294369B1 - L-ribose isomerase, its preparation and uses - Google Patents [patents.google.com]
- 2. L-Arabinose isomerase and its use for biotechnological production of rare sugars - Nanjing Tech University [pure.njtech.edu.cn:443]
- 3. Xylose isomerase - Wikipedia [en.wikipedia.org]
- 4. A review on l-ribose isomerases for the biocatalytic production of l-ribose and l-ribulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. Enzymes for the biocatalytic production of rare sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of L-Gulose
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed experimental protocol for the quantitative analysis of L-Gulose using High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID).
Introduction
This compound is a rare monosaccharide and an epimer of D-galactose. Its analysis is crucial in various fields, including glycobiology and the development of novel therapeutics. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of carbohydrates.[1][2] Due to the lack of a significant UV chromophore in simple sugars like this compound, a universal detector such as a Refractive Index Detector (RID) is commonly employed for direct analysis without the need for derivatization.[3][4][5][6][7][8] This application note outlines a robust HPLC-RID method for the analysis of this compound.
Experimental Workflow
The overall experimental workflow for the HPLC analysis of this compound is depicted in the following diagram. This process begins with the preparation of standards and samples, followed by chromatographic separation and detection, and concludes with data analysis and quantification.
Caption: Experimental workflow for HPLC analysis of this compound.
Detailed Experimental Protocol
This protocol is based on a common method for monosaccharide analysis using an amino-bonded silica column with an isocratic mobile phase and refractive index detection.[1][9][10]
3.1. Materials and Reagents
-
This compound standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm or 0.45 µm syringe filters (nylon or PTFE)
3.2. Instrumentation
A standard HPLC system equipped with:
-
Isocratic pump
-
Autosampler or manual injector
-
Column oven
-
Chromatography data acquisition and processing software
3.3. Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions for the analysis of this compound.
| Parameter | Recommended Setting |
| HPLC Column | Amino (NH2) bonded silica, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (75:25, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | Refractive Index Detector (RID) |
| Detector Temp. | 35 °C |
| Injection Volume | 10 µL |
| Run Time | Approximately 15-20 minutes (ensure elution of all peaks) |
3.4. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 10 mg/mL): Accurately weigh approximately 100 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water, 75:25).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5, 1.0, 2.5, 5.0, and 7.5 mg/mL).
-
Filter all standard solutions through a 0.22 µm or 0.45 µm syringe filter before injection.[6][9][10][11]
3.5. Preparation of Sample Solutions
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a known volume of the mobile phase. The final concentration should fall within the range of the calibration curve.
-
Thoroughly vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[6][9][10][11]
3.6. System Equilibration and Analysis
-
Turn on the HPLC system and the RID. Allow the RID to warm up and stabilize as per the manufacturer's instructions. This can take an hour or more.[4]
-
Purge the pump with the mobile phase to remove any air bubbles.
-
Set the flow rate to 1.0 mL/min and allow the mobile phase to circulate through the entire system until a stable baseline is achieved. This may take 30-60 minutes.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the prepared standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions. It is recommended to inject a standard periodically to check for any drift in retention time or response.
3.7. Data Analysis and Quantification
-
Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.
-
Create a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Method Validation Parameters
For use in regulated environments, the method should be validated according to ICH or other relevant guidelines. Key validation parameters and their typical acceptance criteria are summarized below.
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The this compound peak should be well-resolved from other peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | R² ≥ 0.995 over the specified concentration range. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% at different concentration levels. |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | The capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD ≤ 2% after minor changes in flow rate, temperature, etc. |
Alternative and Complementary Techniques
While HPLC-RID is a robust and straightforward method, other techniques can be employed for monosaccharide analysis:
-
Derivatization: For higher sensitivity, this compound can be derivatized with a UV-absorbing or fluorescent tag, such as 1-phenyl-3-methyl-5-pyrazolone (PMP), allowing for detection by UV or fluorescence detectors.[1][12][13]
-
Ligand-Exchange Chromatography: This technique, often using columns with calcium or lead counter-ions and water as the mobile phase, provides an alternative separation mechanism for carbohydrates.[8][14][15][16]
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This is a highly sensitive method for carbohydrate analysis that does not require derivatization.[17]
Conclusion
The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantitative analysis of this compound. By utilizing a common amino column and a refractive index detector, this protocol can be readily implemented in most analytical laboratories for research, quality control, and drug development applications. Proper system equilibration and method validation are critical to ensure accurate and precise results.
References
- 1. Monosaccharide Analysis Methods - Creative Biolabs [creative-biolabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. RI Detectors – Reliable Refractive Index Detection for HPLC [knauer.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Refractive Index Detectors | Thermo Fisher Scientific [thermofisher.com]
- 6. jasco-global.com [jasco-global.com]
- 7. Refractive Index Detection (RID) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. agilent.com [agilent.com]
- 9. agronomy.emu.ee [agronomy.emu.ee]
- 10. mdpi.com [mdpi.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. lcms.cz [lcms.cz]
- 13. Analysis of Monosaccharide Composition of Polysaccharides from Lycium barbarum L. by HPLC with Precolumn Derivatization [spkx.net.cn]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. lcms.cz [lcms.cz]
- 16. agilent.com [agilent.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Application of L-Gulose in the Synthesis of Glycoconjugates for Cancer Targeting
Introduction
L-Gulose, a rare L-hexose sugar, has emerged as a critical component in the synthesis of specialized glycoconjugates with significant potential in biomedical research and drug development. Its incorporation into larger glycan structures can confer unique biological activities, most notably in the context of cancer therapy and diagnosis. This application note details the synthesis and utility of this compound-containing glycoconjugates, with a primary focus on the disaccharide moiety of the potent antitumor agent, Bleomycin A2. This disaccharide, 2-O-(3-O-carbamoyl-α-D-mannopyranosyl)-L-gulopyranose, has been identified as the crucial element for the selective targeting and uptake of Bleomycin A2 by cancer cells. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the fields of medicinal chemistry, oncology, and glycobiology.
Application in Cancer Cell Targeting
The disaccharide portion of Bleomycin A2, containing this compound, is both necessary and sufficient for the selective recognition and internalization by various cancer cell lines.[1][2][3] This "tumor-seeking" property is attributed to the altered metabolic pathways in cancer cells, particularly their increased glucose uptake.[4] While the precise cellular receptor for the bleomycin disaccharide is yet to be fully elucidated, studies have shown that its uptake is an active, ATP-dependent process.[1] This selective uptake mechanism makes the this compound-containing disaccharide an attractive candidate for the development of targeted drug delivery systems and diagnostic imaging agents. By conjugating this glycan to other cytotoxic agents or imaging probes, it is possible to enhance their delivery to tumor sites, thereby increasing efficacy and reducing off-target toxicity.
Synthesis of the Bleomycin A2 Disaccharide
The chemical synthesis of the Bleomycin A2 disaccharide is a complex, multi-step process that requires careful control of stereochemistry and protecting group strategies. The overall strategy involves the synthesis of a protected this compound acceptor and a protected 3-O-carbamoyl-D-mannose donor, followed by a stereoselective glycosylation reaction to form the disaccharide.
Key Synthetic Steps:
-
Preparation of the this compound Acceptor: The synthesis of a suitable this compound acceptor typically starts from a more common sugar, such as D-galactose or D-mannose, through a series of reactions involving epimerization and protection of hydroxyl groups. An efficient method involves the preparation of an this compound subunit from inexpensive benzyl galactoside.[2]
-
Preparation of the 3-O-carbamoyl-D-mannose Donor: The mannose donor is prepared with a carbamoyl group at the C3 position and appropriate protecting groups on the other hydroxyls to ensure stereoselective formation of the α-glycosidic bond. A thioglycoside or a glycosyl trichloroacetimidate is commonly used as the glycosyl donor.
-
Glycosylation: The protected this compound acceptor is then glycosylated with the activated mannose donor. This crucial step is typically promoted by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to afford the protected disaccharide.[2]
-
Deprotection: The final step involves the removal of all protecting groups to yield the target disaccharide, 2-O-(3-O-carbamoyl-α-D-mannopyranosyl)-L-gulopyranose.
Quantitative Data on the Synthesis of Peracetylated Bleomycin Disaccharide [2]
| Step | Product | Starting Material | Overall Yield |
| 1 | This compound subunit (glycosyl acceptor) | Benzyl galactoside | 73.0% |
| 2 | 3-O-carbamoyl-mannose donor | D-Mannose derivative | 47.2% |
| 3 | Peracetylated Bleomycin Disaccharide | This compound acceptor and Mannose donor | 43.6% (from benzyl galactoside) |
Experimental Protocols
Protocol 1: Synthesis of the this compound Acceptor from Benzyl Galactoside (Adapted from[2])
A detailed, step-by-step protocol for the multi-gram synthesis of the this compound acceptor from benzyl galactoside can be found in the supporting information of the cited reference. The key transformations involve oxidation, epimerization, and selective protection of hydroxyl groups.
Protocol 2: TMSOTF-mediated Glycosylation (General Procedure)
-
The this compound acceptor (1 equivalent) and the 3-O-carbamoyl-mannose donor (1.2-1.5 equivalents) are co-evaporated with anhydrous toluene and dried under high vacuum for several hours.
-
The dried glycosyl acceptor and donor are dissolved in anhydrous dichloromethane under an argon atmosphere.
-
The solution is cooled to the desired temperature (e.g., -78 °C or -40 °C).
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.2 equivalents) is added dropwise to the stirred solution.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of triethylamine.
-
The mixture is diluted with dichloromethane and washed successively with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the protected disaccharide.
Protocol 3: Global Deprotection
-
The protected disaccharide is dissolved in a solution of sodium methoxide in methanol.
-
The reaction is stirred at room temperature until complete deacetylation is observed by TLC.
-
The reaction is neutralized with an acidic resin (e.g., Amberlite IR-120 H+), filtered, and the filtrate is concentrated.
-
If benzyl protecting groups are present, they are removed by catalytic hydrogenation (e.g., using Pd/C in methanol under a hydrogen atmosphere).
-
The final product is purified by size-exclusion chromatography or reversed-phase HPLC.
Characterization Data
The structure of the synthesized disaccharide and its intermediates should be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are essential for confirming the structure and stereochemistry of the glycosidic linkage. The anomeric proton of the α-mannoside typically appears as a doublet with a small coupling constant (J ≈ 1-2 Hz).
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition of the synthesized compounds.
Visualizations
Caption: Workflow for the chemical synthesis of the Bleomycin A2 disaccharide.
Caption: Proposed mechanism of Bleomycin A2 uptake in cancer cells.
Conclusion
The synthesis of this compound-containing glycoconjugates, particularly the disaccharide moiety of Bleomycin A2, represents a significant advancement in the development of targeted cancer therapies. The protocols and data summarized in this application note provide a foundation for the synthesis and exploration of these complex molecules. Further research into the precise mechanisms of their cellular uptake and the development of novel this compound-based glycoconjugates holds great promise for the future of oncology.
References
- 1. Selective Tumor Cell Targeting by the Disaccharide Moiety of Bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective tumor cell targeting by the disaccharide moiety of bleomycin. | Semantic Scholar [semanticscholar.org]
- 3. Selective tumor cell targeting by the disaccharide moiety of bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Potential of L-Gulose in Antiviral Nucleoside Analog Synthesis: Application Notes and Protocols
A comprehensive review of current scientific literature did not yield specific examples of antiviral nucleoside analogs derived directly from L-gulose, along with corresponding quantitative antiviral activity data and detailed experimental protocols. Therefore, the following application notes and protocols are based on the well-established principles of synthesizing and evaluating antiviral nucleoside analogs from other L-sugars. These methodologies can be adapted by researchers, scientists, and drug development professionals to explore the potential of this compound as a novel building block for new antiviral therapies.
Introduction: The Rationale for L-Sugar Nucleoside Analogs
Nucleoside analogs are a cornerstone of antiviral therapy, primarily functioning by inhibiting viral polymerases.[1] The vast majority of naturally occurring nucleosides are in the D-configuration. Consequently, the cellular machinery, including kinases and polymerases, is stereoselective for D-isomers. The use of L-nucleosides, the enantiomers (mirror images) of the natural D-sugars, represents a strategic approach in antiviral drug design.[2][3] This strategy is based on the premise that viral polymerases may be less discriminating than their human counterparts, and thus may incorporate L-nucleoside triphosphates into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication.[2] In contrast, human polymerases are less likely to recognize and incorporate these L-analogs, potentially leading to lower cytotoxicity and a better safety profile.[2] Several successful antiviral drugs, such as Lamivudine (3TC) and Emtricitabine (FTC), are L-nucleoside analogs, underscoring the therapeutic potential of this class of compounds.[3] this compound, as an L-hexose, presents an interesting yet underexplored scaffold for the synthesis of novel antiviral nucleoside analogs.
Synthesis of this compound-Based Nucleoside Analogs: A Generalized Protocol
The synthesis of nucleoside analogs from a sugar moiety like this compound typically involves several key steps: protection of the hydroxyl groups, activation of the anomeric carbon, coupling with a nucleobase, and subsequent deprotection.
Experimental Protocol:
-
Preparation of a Protected this compound Derivative:
-
Start with this compound. Due to the multiple hydroxyl groups, protection is necessary to ensure selective reaction at the anomeric position. A common method is to form a furanose or pyranose ring and then protect the hydroxyl groups with protecting groups such as acetyl (Ac) or benzoyl (Bz). For example, this compound can be per-acetylated using acetic anhydride in the presence of a catalyst like pyridine or sulfuric acid.
-
-
Activation of the Anomeric Carbon:
-
The anomeric hydroxyl group of the protected this compound needs to be converted into a good leaving group to facilitate coupling with the nucleobase. This can be achieved by converting it to a halide (e.g., bromide or chloride) using reagents like HBr in acetic acid, or to a sulfonate ester (e.g., tosylate or mesylate).
-
-
Glycosylation (Coupling with the Nucleobase):
-
The activated and protected this compound derivative is then coupled with a silylated nucleobase (e.g., silylated thymine, cytosine, adenine, or guanine). The silylation of the nucleobase, for instance with N,O-bis(trimethylsilyl)acetamide (BSA), increases its nucleophilicity.
-
The coupling reaction is typically carried out in an aprotic solvent like acetonitrile or dichloromethane, often in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This is a variation of the Vorbrüggen glycosylation.
-
-
Deprotection:
-
Following the successful coupling of the this compound moiety to the nucleobase, the protecting groups on the sugar and potentially on the nucleobase are removed.
-
For acetyl protecting groups, deprotection can be achieved under basic conditions, for example, using a solution of ammonia in methanol or sodium methoxide in methanol.
-
-
Purification:
-
The final this compound nucleoside analog is purified using standard chromatographic techniques, such as silica gel column chromatography. The structure of the purified compound should be confirmed by analytical methods like NMR spectroscopy and mass spectrometry.
-
Caption: Generalized workflow for the synthesis of an this compound nucleoside analog.
Mechanism of Action of Antiviral Nucleoside Analogs
The antiviral activity of nucleoside analogs generally relies on their conversion within the host cell to the active triphosphate form.[4] This process is mediated by host or viral kinases. The triphosphate analog then competes with the natural deoxynucleoside triphosphates (dNTPs) or nucleoside triphosphates (NTPs) for incorporation into the elongating viral DNA or RNA strand by the viral polymerase.[4]
Once incorporated, the nucleoside analog can inhibit viral replication through several mechanisms:
-
Chain Termination: Many nucleoside analogs lack a 3'-hydroxyl group. Once incorporated into the viral nucleic acid chain, the absence of this group prevents the formation of the next phosphodiester bond, thereby terminating the elongation of the nucleic acid chain.[1]
-
Inhibition of Viral Polymerase: The nucleoside analog triphosphate can act as a competitive inhibitor of the viral polymerase, binding to the active site and preventing the incorporation of the natural nucleotide.[1]
-
Lethal Mutagenesis: Some nucleoside analogs can be incorporated into the viral genome and cause mutations during subsequent rounds of replication, leading to a non-viable viral progeny.
Caption: Generalized mechanism of action for an this compound nucleoside analog.
Antiviral Activity and Cytotoxicity Evaluation
Experimental Protocol for Antiviral Assay (e.g., Plaque Reduction Assay):
-
Cell Culture: Seed susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates and grow until a confluent monolayer is formed.
-
Virus Infection: Remove the culture medium and infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.
-
Compound Treatment: After adsorption, remove the viral inoculum and overlay the cell monolayers with a medium (e.g., MEM with 2% fetal bovine serum and 0.5% methylcellulose) containing serial dilutions of the this compound nucleoside analog. Include a positive control (a known antiviral drug) and a negative control (no compound).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: After incubation, fix the cells (e.g., with a formalin solution) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50) is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Experimental Protocol for Cytotoxicity Assay (e.g., MTT Assay):
-
Cell Seeding: Seed host cells in a 96-well plate and allow them to attach and grow for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the this compound nucleoside analog.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.
The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more promising therapeutic potential for the compound.
Antiviral Activity of Representative L-Sugar Nucleoside Analogs
While data for this compound derived nucleosides is not available, the following table summarizes the antiviral activity of nucleoside analogs derived from other L-sugars to exemplify the potential of this class of compounds.
| Compound Name | L-Sugar Moiety | Virus Target | Assay System | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 2-chloro-5'-deoxy-α-L-lyxofuranosylbenzimidazole | L-lyxofuranose | Human Cytomegalovirus (HCMV) Towne | Plaque Reduction | 0.2 - 0.4 | >100 | >250 - >500 | [5] |
| 2-bromo-5'-deoxy-α-L-lyxofuranosylbenzimidazole | L-lyxofuranose | Human Cytomegalovirus (HCMV) Towne | Plaque Reduction | 0.2 - 0.4 | >100 | >250 - >500 | [5] |
| L-FMAU (Clevudine) | L-arabinofuranose | Hepatitis B Virus (HBV) | Cell Culture | ~0.1 | >100 | >1000 | [6][7] |
| L-FMAU (Clevudine) | L-arabinofuranose | Epstein-Barr Virus (EBV) | Cell Culture | Potent Activity | Low | Favorable | [6][7] |
Conclusion
The use of L-sugars as chiral building blocks for the synthesis of nucleoside analogs is a proven and effective strategy in the development of antiviral agents. While the direct exploration of this compound in this context appears to be limited in the current scientific literature, the established protocols for the synthesis and evaluation of other L-nucleoside analogs provide a clear roadmap for future research. The unique stereochemistry of this compound may offer novel interactions with viral polymerases, potentially leading to the discovery of new antiviral compounds with high potency and selectivity. The methodologies outlined in these application notes are intended to serve as a foundation for researchers to synthesize and evaluate this compound-based nucleoside analogs, thereby expanding the arsenal of potential antiviral therapeutics.
References
- 1. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. L-nucleosides: antiviral activity and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unique Metabolism of a Novel Antiviral l-Nucleoside Analog, 2′-Fluoro-5-Methyl-β-l-Arabinofuranosyluracil: a Substrate for Both Thymidine Kinase and Deoxycytidine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unique metabolism of a novel antiviral L-nucleoside analog, 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil: a substrate for both thymidine kinase and deoxycytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Production of L-Gulose: A Detailed Guide for Researchers and Drug Development Professionals
Introduction:
L-Gulose, a rare L-hexose sugar, is a critical component of various bioactive molecules, including the anticancer agent bleomycin. Its limited availability from natural sources necessitates efficient and scalable synthetic production methods. This document provides detailed application notes and protocols for the large-scale production of this compound, targeting researchers, scientists, and professionals in drug development. The protocols described herein cover both chemical and enzymatic synthesis routes, offering flexibility based on available resources and desired scale of production.
Section 1: Chemical Synthesis of this compound from D-Glucono-1,5-lactone
This multi-step chemical synthesis provides a reliable method for producing this compound with a reported overall yield of approximately 47%[1]. The process involves a series of protection, reduction, oxidation, and deprotection steps.
Quantitative Data Summary
| Step No. | Reaction Step | Starting Material | Key Reagents | Product | Yield (%) | Reference |
| 1 | Acetonide Protection | D-Glucono-1,5-lactone | Acetone, SnCl₂ | 3,4:5,6-Di-O-isopropylidene-D-glucono-1,5-lactone | High | [1] |
| 2 | Silylation | 3,4:5,6-Di-O-isopropylidene-D-glucono-1,5-lactone | TBDMSOTf, Lutidine | 2-O-tert-Butyldimethylsilyl-3,4:5,6-di-O-isopropylidene-D-glucono-1,5-lactone | 92 | [1] |
| 3 | Reduction | 2-O-tert-Butyldimethylsilyl-3,4:5,6-di-O-isopropylidene-D-glucono-1,5-lactone | LiAlH₄ | 2-O-tert-Butyldimethylsilyl-3,4:5,6-di-O-isopropylidene-D-gulitol | High | [1] |
| 4 | Selective Deprotection & Diol Formation | 2-O-tert-Butyldimethylsilyl-3,4:5,6-di-O-isopropylidene-D-gulitol | SnCl₂ | 2-O-tert-Butyldimethylsilyl-D-gulitol | 92 | [1] |
| 5 | Silylation of Primary Hydroxyl | 2-O-tert-Butyldimethylsilyl-D-gulitol | TMSOTf | 1,6-Di-O-trimethylsilyl-2-O-tert-butyldimethylsilyl-D-gulitol | High | [1] |
| 6 | Oxidation | 1,6-Di-O-trimethylsilyl-2-O-tert-butyldimethylsilyl-D-gulitol | Pyridinium dichromate (PDC) | Aldehyde Intermediate | 74 (overall) | [1] |
| 7 | Deprotection | Aldehyde Intermediate | Tetrabutylammonium fluoride (TBAF) | This compound | Quantitative | [1] |
Experimental Protocol: Chemical Synthesis
Step 1: Acetonide Protection of D-Glucono-1,5-lactone
-
Suspend D-glucono-1,5-lactone in anhydrous acetone.
-
Add a catalytic amount of anhydrous tin(II) chloride (SnCl₂).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction with a suitable base (e.g., sodium bicarbonate) and filter the mixture.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,4:5,6-di-O-isopropylidene-D-glucono-1,5-lactone.
Step 2: Silylation
-
Dissolve the product from Step 1 in anhydrous dichloromethane.
-
Add 2,6-lutidine as a proton scavenger.
-
Cool the mixture to 0°C and add tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the silylated product.
Step 3-7: Subsequent Reduction, Deprotection, Oxidation, and Final Deprotection These steps involve standard procedures for reduction with lithium aluminum hydride, selective deprotection using tin(II) chloride, silylation with trimethylsilyl trifluoromethanesulfonate, oxidation with pyridinium dichromate, and final deprotection using tetrabutylammonium fluoride to yield this compound[1].
Logical Workflow for Chemical Synthesis
Caption: Multi-step chemical synthesis of this compound from D-glucono-1,5-lactone.
Section 2: Enzymatic Production of this compound using Whole-Cell Biocatalysis
This method utilizes engineered E. coli cells co-expressing mannitol-1-dehydrogenase (mMDH) and NADH oxidase (bcNOX) for the conversion of D-sorbitol to this compound. This whole-cell approach offers a more environmentally friendly and potentially scalable alternative to chemical synthesis.
Quantitative Data Summary
| Parameter | Value | Unit | Reference |
| Biocatalyst | E. coli expressing mMDH and bcNOX | - | |
| Substrate | D-Sorbitol | - | |
| Initial Substrate Concentration | 70 | g/L | |
| Volumetric Productivity | 5.5 | g/L/d | |
| Key Enzymes | Mannitol-1-dehydrogenase, NADH oxidase | - |
Experimental Protocol: Enzymatic Production
Step 1: Cultivation of Engineered E. coli
-
Prepare a suitable fermentation medium (e.g., LB or a defined mineral medium) supplemented with appropriate antibiotics for plasmid maintenance.
-
Inoculate the medium with a starter culture of the engineered E. coli strain.
-
Incubate the culture at 37°C with shaking (e.g., 200 rpm) until the optical density at 600 nm (OD₆₀₀) reaches a mid-log phase (e.g., 0.6-0.8).
-
Induce the expression of mMDH and bcNOX by adding an appropriate inducer (e.g., IPTG) and continue the cultivation at a lower temperature (e.g., 16-25°C) for a defined period (e.g., 12-24 hours).
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.0).
Step 2: Whole-Cell Biotransformation
-
Resuspend the harvested cells in a reaction buffer to a desired cell density.
-
Add D-sorbitol to the cell suspension to the final concentration of 70 g/L.
-
Incubate the reaction mixture at an optimized temperature (e.g., 30-37°C) with gentle agitation.
-
Monitor the progress of the reaction by periodically measuring the concentration of this compound using analytical techniques such as HPLC.
-
Maintain the pH of the reaction mixture within an optimal range (e.g., pH 6.5-7.5) by adding acid or base as required.
Signaling Pathway and Cofactor Regeneration
Caption: Enzymatic conversion of D-sorbitol to this compound with cofactor regeneration.
Section 3: Purification of this compound
The following protocol outlines a general procedure for the purification of this compound from the reaction mixture, which can be adapted for both chemical and enzymatic synthesis routes.
Experimental Protocol: Purification
Step 1: Removal of Particulates
-
For enzymatic synthesis, centrifuge the reaction mixture to pellet the bacterial cells. Collect the supernatant containing this compound.
-
For chemical synthesis, filter the final reaction mixture to remove any solid byproducts or reagents.
Step 2: Ion-Exchange Chromatography
-
The crude this compound solution may contain ionic impurities. To remove these, pass the solution through a column packed with a mixed-bed ion-exchange resin (containing both strong acid cation and strong base anion exchange resins).
-
Alternatively, use sequential columns of a strong acid cation exchange resin (e.g., Dowex 50W-X8, H⁺ form) followed by a strong base anion exchange resin (e.g., Dowex 1-X8, formate form).
-
Elute the this compound with deionized water.
-
Monitor the fractions for the presence of this compound using a suitable analytical method (e.g., refractive index detector coupled with HPLC).
-
Pool the this compound containing fractions.
Step 3: Crystallization
-
Concentrate the purified this compound solution under reduced pressure to obtain a thick syrup.
-
Dissolve the syrup in a minimal amount of hot ethanol or a mixture of ethanol and water.
-
Allow the solution to cool slowly to room temperature, followed by further cooling at 4°C to induce crystallization.
-
Collect the this compound crystals by filtration, wash with cold ethanol, and dry under vacuum.
Purification Workflow
Caption: General workflow for the purification of this compound.
References
Application Notes & Protocols: The Use of L-Gulose in Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic Flux Analysis (MFA) is a critical technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1] A cornerstone of MFA is the use of isotopic tracers, such as ¹³C-labeled glucose or ¹⁵N-labeled glutamine, which are introduced into a system.[2] By tracking the incorporation of these stable isotopes into downstream metabolites, researchers can elucidate the activity of various metabolic pathways.[3][4] This document explores the potential application of L-gulose, a rare sugar, in the context of metabolic flux studies, clarifying its unique properties and appropriate experimental uses.
This compound is an aldohexose and the L-enantiomer of D-glucose.[5] Unlike D-glucose, which is a primary energy source for most organisms, this compound is exceptionally rare in nature and is not readily metabolized by most mammalian cells.[5][6] This is primarily because hexokinase, the first enzyme in the glycolytic pathway, cannot phosphorylate this compound, effectively blocking its entry into central carbon metabolism.[5] This metabolic resistance defines its role in metabolic studies, not as a conventional tracer, but as a crucial experimental control.
While most organisms cannot process this compound, specific metabolic pathways for it do exist in certain archaea, bacteria, and plants.[5][7] For instance, the bacterium Paracoccus sp. can utilize L-glucose (a related L-sugar) via a specific catabolic pathway, and this compound is a known intermediate in the biosynthesis of L-ascorbate (Vitamin C) in plants.[5][8][9] These niche pathways present specialized cases where isotopically labeled this compound could theoretically be used as a tracer.
These application notes will provide a detailed overview of this compound's properties, its primary application as a negative control in glucose uptake studies, and a general protocol for conducting a standard metabolic flux analysis experiment using an appropriate tracer like ¹³C-labeled D-glucose.
Data Presentation: Comparative Analysis
To understand the utility of this compound in metabolic studies, it is essential to compare its properties with the universally used D-glucose and other common tracers.
Table 1: Physicochemical and Metabolic Properties of D-Glucose vs. This compound
| Property | D-Glucose | This compound | Citation(s) |
| Chemical Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | [5] |
| Enantiomer | D-isomer | L-isomer | [5] |
| Natural Abundance | Highly abundant | Very rare in nature | [5] |
| Metabolism in Mammals | Primary energy source | Generally not metabolized | [5][6] |
| Phosphorylation by Hexokinase | Yes | No | [5] |
| Primary Use in MFA | Isotopic Tracer | Negative Control | [9][10] |
Table 2: Comparison of Common Isotopic Tracers for Metabolic Flux Analysis
| Isotopic Tracer | Primary Metabolic Pathway(s) Traced | Key Insights Provided | Citation(s) |
| [U-¹³C₆]glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle | Overall glucose contribution to central carbon metabolism. | [1][11] |
| [1,2-¹³C₂]glucose | Pentose Phosphate Pathway (PPP) vs. Glycolysis | Precisely quantifies the flux through the oxidative PPP. | [12][13][14] |
| [U-¹³C₅]glutamine | TCA Cycle, Anaplerosis | Measures glutamine's contribution to TCA cycle intermediates and reductive carboxylation. | [12][13] |
| ¹³C-Labeled this compound | N/A (in most systems) | Used to measure non-specific uptake and confirm transporter specificity for D-glucose. | [10] |
Visualizing Metabolic Concepts and Workflows
Diagrams are essential for conceptualizing the flow of experiments and the metabolic fate of tracers.
Caption: General workflow for an isotope-assisted metabolic flux analysis (MFA) experiment.
Caption: Contrasting metabolic fates of D-Glucose and this compound in mammalian cells.
Caption: Known catabolic pathway for L-glucose in the bacterium Paracoccus sp. 43P.
Experimental Protocols
Protocol 1: Using this compound as a Negative Control for D-Glucose Uptake
This protocol details how to use isotopically labeled this compound as a negative control to validate the specificity of D-glucose uptake in a mammalian cell culture experiment.
1. Objective: To confirm that the uptake of a glucose tracer is specific and not due to passive diffusion or other non-specific mechanisms.
2. Materials and Reagents:
-
Mammalian cell line of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Isotopically labeled D-glucose (e.g., [U-¹³C₆]glucose)
-
Isotopically labeled this compound (e.g., [¹³C₆]this compound, if available, or unlabeled this compound)
-
Quenching solution: 80% Methanol in water, chilled to -80°C
-
Extraction solution: 80% Methanol in water, chilled to -80°C
-
Cell scrapers
-
Centrifuge capable of reaching -9°C
-
LC-MS/MS system
3. Methodology:
-
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well plates) at a density that will result in ~80-90% confluency on the day of the experiment. Culture under standard conditions (37°C, 5% CO₂).
-
Preparation of Labeling Media: Prepare three types of glucose-free culture media:
-
Control Medium: Supplement with unlabeled D-glucose at the desired concentration (e.g., 10 mM).
-
D-Glucose Tracer Medium: Supplement with [U-¹³C₆]glucose at the same concentration.
-
This compound Control Medium: Supplement with this compound (labeled or unlabeled) at the same concentration.
-
-
Labeling Experiment:
-
Aspirate the standard culture medium from the wells.
-
Wash cells twice with pre-warmed PBS to remove residual glucose.
-
Add the prepared labeling media to the respective wells (perform in triplicate for each condition).
-
Incubate for a short period suitable for uptake measurement (e.g., 15-30 minutes).
-
-
Metabolism Quenching and Metabolite Extraction:
-
Place the plate on ice and aspirate the labeling medium quickly.
-
Immediately wash the cells with 1 ml of ice-cold PBS.
-
Add 1 ml of -80°C quenching solution to each well to instantly stop all enzymatic activity.
-
Scrape the cells in the quenching solution and transfer the cell slurry to a microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
The supernatant contains the extracted intracellular metabolites. Transfer it to a new tube for analysis.
-
-
Analysis:
-
Analyze the metabolite extracts using LC-MS/MS.
-
Monitor the mass isotopologues for glucose. For [U-¹³C₆]glucose, this would be the M+6 peak.
-
Expected Result: A significant M+6 peak for D-glucose should be present in cells fed the D-glucose tracer, while a negligible corresponding peak (or no change from baseline) should be observed in cells fed the this compound control.
-
Protocol 2: General Protocol for Isotope-Assisted Metabolic Flux Analysis using ¹³C-Labeled D-Glucose
This protocol provides a comprehensive framework for conducting an MFA experiment to measure fluxes through central carbon metabolism in cultured mammalian cells.[1][3][15]
1. Objective: To quantify the metabolic fluxes through glycolysis, the Pentose Phosphate Pathway, and the TCA cycle using a stable isotope tracer.
2. Materials and Reagents:
-
Cell line and complete culture medium
-
Isotopic tracer (e.g., [U-¹³C₆]glucose or [1,2-¹³C₂]glucose)
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled glucose and amino acids
-
Glucose-free, glutamine-free medium (e.g., DMEM)
-
Quenching solution: -80°C 80% Methanol
-
Extraction Solvent: Pre-chilled (-20°C) Acetonitrile/Methanol/Water (40:40:20)
-
LC-MS or GC-MS system for analysis
3. Methodology:
-
Experimental Design and Tracer Selection:
-
Define the pathways of interest. For PPP flux, [1,2-¹³C₂]glucose is optimal.[12][14] For a general overview, [U-¹³C₆]glucose is common.[1]
-
Determine if the experiment will measure flux at an isotopic steady state or as a dynamic time course. Reaching isotopic steady state can take several hours to days depending on the cell line's doubling time.[15] A pilot study is often necessary to determine this.[15]
-
-
Cell Culture and Adaptation:
-
Culture cells in standard medium to the required number.
-
Adapt cells to the experimental medium (e.g., glucose-free DMEM supplemented with dialyzed FBS and the chosen tracer) for at least 24 hours before the experiment to ensure metabolic adaptation.
-
-
Isotope Labeling:
-
Seed cells in multiple plates.
-
On the day of the experiment, replace the medium with fresh experimental medium containing the ¹³C-labeled tracer.
-
Incubate for the pre-determined time to reach isotopic steady state (e.g., 24 hours).
-
-
Sample Collection (Quenching and Extraction):
-
Quickly aspirate the labeling medium.
-
Wash cells with ice-cold PBS.
-
Immediately add -80°C quenching solution.
-
Scrape the cells and collect the slurry.
-
Pellet the cell debris by centrifugation at 4°C.
-
Add the extraction solvent to the pellet, vortex thoroughly, and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge to pellet protein and cell debris. The supernatant contains the polar metabolites.
-
-
Sample Analysis:
-
Analyze the extracted metabolites using a mass spectrometer (LC-MS or GC-MS).
-
Collect data on the mass isotopomer distributions (MDVs) for key metabolites in the targeted pathways (e.g., lactate, citrate, malate, amino acids).[1]
-
-
Data Analysis and Flux Calculation:
-
Correct the raw MS data for the natural abundance of ¹³C.
-
Use a computational flux modeling software (e.g., INCA, Metran) to fit the experimental MDV data to a metabolic network model.[1]
-
The software performs an iterative optimization to calculate the flux values that best reproduce the measured labeling patterns.
-
Perform statistical analysis to determine the confidence intervals for each calculated flux.
-
Disclaimer: These protocols provide a general framework. Researchers must optimize specific conditions, such as cell seeding density, incubation times, and extraction methods, for their particular cell line and experimental setup.
References
- 1. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 5. L-gulopyranose | 6027-89-0 | Benchchem [benchchem.com]
- 6. L-Glucose - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. An L-glucose catabolic pathway in Paracoccus species 43P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. L-Glucose: Another Path to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of L-Gulose Derivatives in Drug Discovery
Introduction
L-gulose is a rare L-hexose sugar that, along with its derivatives, holds significant promise in the field of drug discovery. It is a key component of the antitumor antibiotic Bleomycin A2 and serves as an intermediate in the biosynthesis of L-Ascorbate (Vitamin C).[1][2][3] The unique stereochemistry of this compound and its derivatives makes them valuable chiral building blocks for the synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, aimed at researchers, scientists, and professionals in drug development.
Synthetic Strategies for this compound Derivatives
Several synthetic routes have been developed to access this compound and its derivatives, often starting from readily available D-sugars. The choice of synthetic strategy depends on the desired scale, protecting group scheme, and the specific derivative to be synthesized. Key approaches include:
-
Head-to-Tail Inversion of D-Hexoses: This strategy involves the interchange of functional groups at the C1 and C5 positions of a D-sugar like D-glucose or D-mannose to yield the corresponding L-sugar.[4]
-
Epimerization of D-Sugar Precursors: C5 epimerization of D-mannofuranose derivatives provides a convenient route to this compound derivatives.[5]
-
Aldose Interchange from D-Glucose: this compound can be prepared from D-glucose through a sequence of reactions that effectively inverts the stereocenters.[6][7][8]
-
Synthesis from D-Glucono-1,5-lactone: This method offers a high-yield pathway to this compound.[1]
-
Biochemical Synthesis: Enzymatic approaches, such as the use of fungal alditol oxidase, present a novel and efficient method for producing this compound from D-sorbitol.[9]
The following sections detail the experimental protocols for some of these key synthetic transformations.
Experimental Protocols
Protocol 1: Synthesis of this compound from D-Glucono-1,5-lactone
This protocol is adapted from the work of Yang, W.-B., et al.[1] and describes a multi-step synthesis with a reported overall yield of 47%.
Workflow Diagram:
Caption: Synthetic workflow for this compound from D-Glucono-1,5-lactone.
Materials:
-
D-Glucono-1,5-lactone
-
Acetone
-
Sulfuric acid
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf)
-
Pyridine
-
Lithium aluminum hydride (LAH)
-
Dess-Martin periodinane
-
Trimethylsilyl chloride (TMSCl)
-
Sodium iodide (NaI)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Diacetoxyiodobenzene (DIB)
-
Tetrabutylammonium fluoride (TBAF)
-
Anhydrous solvents (DCM, THF, CH3CN)
-
Silica gel for column chromatography
Procedure:
-
Protection of D-Glucono-1,5-lactone: Treat D-glucono-1,5-lactone with acetone in the presence of a catalytic amount of sulfuric acid to form the corresponding diacetonide (Acetonide 2).
-
Silylation: React Acetonide 2 with TBDMSOTf in pyridine to yield the silylated lactone 3a in 92% yield.[1]
-
Reduction and Silylation: Reduce the lactone 3a with LAH followed by silylation to afford compound 4.[1]
-
Selective Deprotection: Treat compound 4 with a suitable promoter to selectively remove the acetonide groups, yielding diol 5 in 92% yield.[1]
-
Oxidative Cleavage and Silylation: Subject diol 5 to oxidative degradation using Dess-Martin periodinane, followed by silylation with TMSCl and NaI, and subsequent oxidation with TEMPO/DIB to produce aldehyde 16a in a 74% overall yield for the three steps.[1]
-
Final Deprotection: Treat aldehyde 16a with TBAF to remove the silyl protecting groups, affording this compound in quantitative yield.[1]
Protocol 2: Synthesis of L-Glucose and L-Galactose Derivatives via Head-to-Tail Inversion
This protocol is based on the work of Xia, T.-Y., et al.[4] and details the synthesis of L-sugar derivatives from D-sugars.
Workflow Diagram:
Caption: Head-to-tail inversion for L-sugar synthesis.
Materials:
-
Protected D-glucose or D-mannose derivative (e.g., 2,3,4-O-Triacetyl-6-O-trityl-β-D-glucopyranosyl acetate)
-
Dicobalt octacarbonyl (Co2(CO)8)
-
Silane reagent
-
Oxidizing agent
-
Reducing agent
-
Trimethylsilyl chloride (TMSCl)
-
Sodium iodide (NaI)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Diacetoxyiodobenzene (DIB)
-
Lead(IV) tetraacetate (Pb(OAc)4)
-
Anhydrous solvents (CH3CN, THF, AcOH)
-
Silica gel for column chromatography
Procedure:
-
Silyloxymethylation: Convert the starting D-hexose derivative to a β-C-glycoside using a Co2(CO)8-catalyzed silyloxymethylation reaction.[4]
-
Formation of Silyl Enol Ether: Oxidize the C-glycoside to form a silyl enol ether at the C1 position.[4]
-
Reduction: Reduce the silyl enol ether to establish the desired stereochemistry at the new C5 (originally C1).[4]
-
Oxidation to Carboxylic Acid: Treat the resulting intermediate with TMSCl and NaI, followed by oxidation with TEMPO and DIB to yield the corresponding carboxylic acid (9a or 9b) in 70-85% yield over two steps.[4]
-
Oxidative Decarboxylation: Subject the carboxylic acid to oxidative decarboxylation using lead(IV) tetraacetate in a THF-AcOH mixture to afford the desired L-sugar derivative (10a or 10b) in 76-80% yield.[4]
Quantitative Data Summary
The following tables summarize the reported yields for key intermediates in the synthesis of this compound and related L-sugar derivatives.
Table 1: Yields for Synthesis of this compound from D-Glucono-1,5-lactone [1]
| Step | Product | Yield (%) |
| Silylation of Acetonide 2 | Lactone 3a | 92 |
| Selective Deprotection of Cmpd. 4 | Diol 5 | 92 |
| Oxidative Cleavage & Silylation | Aldehyde 16a | 74 (overall) |
| Final Deprotection | This compound | quant. |
| Overall Yield | This compound | ~47 |
Table 2: Yields for Head-to-Tail Inversion Synthesis [4]
| Starting Material | Intermediate | Yield (%) |
| D-Glucose derivative | Acid 9a | 85 (2 steps) |
| D-Mannose derivative | Acid 9b | 70 (2 steps) |
| Acid 9a | L-Glucose derivative 10a | 80 |
| Acid 9b | L-Galactose derivative 10b | 76 |
| Overall Yield | L-Glucose derivative | ~31 |
| Overall Yield | L-Galactose derivative | ~15 |
Applications in Drug Discovery
This compound derivatives are of significant interest in drug discovery due to their presence in bioactive natural products and their potential as mimics of other sugars.
Signaling Pathway and Mechanism of Action:
While this compound itself is not a primary signaling molecule, its derivatives can act as inhibitors or modulators of various biological pathways by mimicking natural sugars. For instance, this compound is a key constituent of Bleomycin A2, an antitumor drug that exerts its effect by inducing DNA strand breaks.
Carbohydrate mimics, including those derived from this compound, can be designed as inhibitors of glycosidases, enzymes crucial for various physiological and pathological processes.[10] Inhibition of these enzymes has therapeutic applications in managing diseases like diabetes, viral infections, and cancer.[10]
Logical Relationship of Sugar Mimics in Drug Design:
Caption: Role of sugar mimics in enzyme inhibition for drug design.
The design of this compound derivatives as therapeutic agents often involves creating molecules that can act as:
-
Antimetabolites: L-fucose analogs, which are structurally related to this compound derivatives, have been synthesized as potential antimetabolites with cytotoxic effects.[11]
-
Glycosidase Inhibitors: By mimicking the transition state of glycosidase-catalyzed reactions, this compound derivatives can be designed as potent and specific inhibitors.[10]
-
Scaffolds for Novel Drugs: The chiral backbone of this compound provides a unique template for the synthesis of complex molecules with desired biological activities, as seen in the development of anti-AD drugs from pyranosyl sugar derivatives.[12]
Conclusion
The synthesis of this compound and its derivatives offers a rich area for chemical exploration with direct applications in drug discovery. The protocols and data presented here provide a foundation for researchers to access these valuable compounds. The continued development of novel synthetic routes and a deeper understanding of the biological roles of this compound-containing molecules will undoubtedly lead to the discovery of new and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]
- 5. A concise synthesis of this compound and its C-6 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Glycosidase inhibition: assessing mimicry of the transition state - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B915870G [pubs.rsc.org]
- 11. Synthesis and biological activity of potential antimetabolites of L-fucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An overview on the synthesis of carbohydrate-based molecules with biological activity related to neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for Detecting L-Gulose in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-gulose is a rare aldohexose sugar, an epimer of D-gulose, and is not commonly found in mammals.[1] However, its presence in some natural products and its role as an intermediate in the biosynthesis of L-ascorbic acid (vitamin C) in plants and microorganisms make it a compound of interest in various research fields.[2][3][4] Furthermore, studies have suggested that this compound can be metabolized by gut microbiota in rats, contributing to energy metabolism.[5] The analytical detection and quantification of this compound in complex biological matrices present a challenge due to its low abundance and the presence of structurally similar isomers.
This document provides detailed application notes and protocols for the detection and quantification of this compound in biological samples. As established and validated methods specifically for this compound are not widely available, this guide details the adaptation of well-established analytical techniques for monosaccharide analysis, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
General Experimental Workflow
The analysis of this compound in biological samples typically follows a multi-step process from sample acquisition to data interpretation. The generalized workflow is outlined below.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the separation and quantification of carbohydrates. For this compound, which lacks a chromophore, detection can be achieved using refractive index (RI), evaporative light scattering (ELSD), or mass spectrometry (MS).
Application Note
This protocol describes a general method for the analysis of this compound in a deproteinized biological sample using HPLC with RI detection. The separation of sugar isomers can be challenging; therefore, the choice of column and mobile phase is critical. Anion-exchange chromatography or ligand-exchange chromatography columns are often suitable for separating sugar epimers.[6]
Experimental Protocol
-
Sample Preparation:
-
To 100 µL of serum or urine, add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
-
HPLC-RI Conditions:
-
Column: A specialized carbohydrate analysis column, such as an amino-based or a ligand-exchange column (e.g., Aminex HPX-87 series).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) is commonly used for amino columns.[7] For ligand-exchange columns, ultrapure water is often the mobile phase.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-85 °C, depending on the column type.
-
Detector: Refractive Index (RI) detector.
-
Injection Volume: 10-50 µL.
-
-
Quantification:
-
Prepare a series of this compound standards of known concentrations in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Quantitative Data (Reference)
The following table summarizes typical performance characteristics for the HPLC analysis of hexoses. These values should be validated for this compound analysis.
| Parameter | Typical Value Range |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 25 µg/mL |
| Recovery | 85 - 110% |
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of volatile compounds. Sugars, being non-volatile, require a derivatization step to increase their volatility.[8]
Application Note
This protocol outlines a method for this compound analysis using GC-MS following a two-step derivatization process (oximation followed by silylation). This procedure reduces the number of anomeric peaks, simplifying the chromatogram.[9]
Experimental Protocol
-
Sample Preparation and Derivatization:
-
Use the dried extract from the sample preparation step described in the HPLC section.
-
Oximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Incubate at 60 °C for 60 minutes.
-
Silylation: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 60 °C for 60 minutes.[10]
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-600.
-
-
Quantification:
-
An internal standard (e.g., sorbitol) should be added before derivatization.
-
Prepare calibration standards of this compound with the internal standard and derivatize them alongside the samples.
-
Create a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration.
-
Quantitative Data (Reference)
The following table presents typical performance metrics for GC-MS analysis of monosaccharides. Validation for this compound is required.
| Parameter | Typical Value Range |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 100 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 250 ng/mL |
| Recovery | 90 - 115% |
Section 3: Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that can be adapted for the analysis of neutral sugars. To induce migration in an electric field, sugars can be derivatized with a charged tag or analyzed at a high pH where their hydroxyl groups are partially ionized.[11]
Application Note
This protocol provides a general method for the analysis of underivatized this compound in biological samples using CE with UV detection after complexation with borate. The formation of charged complexes with borate allows for the electrophoretic separation of neutral sugars.
Experimental Protocol
-
Sample Preparation:
-
Use the reconstituted, filtered sample extract as described in the HPLC section. The reconstitution solvent should be the CE running buffer.
-
-
Capillary Electrophoresis Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Running Buffer: 100 mM sodium borate buffer, pH 9.3.
-
Voltage: 20-30 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: Indirect or direct UV detection at a low wavelength (e.g., 195 nm or 254 nm depending on the buffer additives).[12]
-
-
Quantification:
-
Prepare this compound standards in the running buffer.
-
Construct a calibration curve by plotting peak area against concentration.
-
An internal standard can be used to improve precision.
-
Quantitative Data (Reference)
The following table shows typical performance characteristics for the CE analysis of monosaccharides. These should be validated for this compound.
| Parameter | Typical Value Range |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 50 µM |
| Limit of Quantitation (LOQ) | 2 - 100 µM |
| Migration Time Repeatability (RSD) | < 2% |
This compound in a Biological Context: The L-Ascorbic Acid Pathway
While not synthesized in mammals, this compound is a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in plants and some microorganisms.[2][3] Understanding this pathway can be relevant for researchers studying this compound metabolism in these organisms.
Conclusion
The detection and quantification of this compound in biological samples require specialized analytical approaches due to its rarity and the presence of isomers. The adaptation of existing HPLC, GC-MS, and CE methods for monosaccharide analysis provides a robust starting point for researchers. The protocols and data presented herein serve as a comprehensive guide for developing and validating analytical methods for this compound. Careful optimization of sample preparation, separation conditions, and detection parameters will be crucial for achieving accurate and reliable results in the study of this rare sugar.
References
- 1. L-gulopyranose | 6027-89-0 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Whole body metabolism is not restricted to D-sugars because energy metabolism of L-sugars fits a computational model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise [mdpi.com]
- 8. restek.com [restek.com]
- 9. mdpi.com [mdpi.com]
- 10. Analysis of sugars in environmental samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Capillary electrophoresis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [The determination of glucose, sucrose and fructose by the method of capillary electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Immobilization in L-Gulose Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the immobilization of enzymes crucial for the synthesis of L-gulose, a rare sugar with significant potential in pharmaceutical development. The focus is on enhancing enzyme stability, reusability, and overall process efficiency through various immobilization techniques.
Introduction to Enzymatic this compound Synthesis
This compound is a rare aldohexose that serves as a key building block for various bioactive molecules. Its enzymatic synthesis, primarily from D-sorbitol, offers a stereospecific and environmentally benign alternative to complex chemical methods. The core of this biotransformation is the NAD+-dependent oxidation of D-sorbitol, catalyzed by mannitol dehydrogenase (MDH). A critical aspect of this process is the efficient regeneration of the NAD+ cofactor to ensure continuous enzymatic activity. This is often achieved by co-immobilizing a second enzyme, such as NADH oxidase, which recycles NADH back to NAD+.
Enzyme immobilization is a key enabling technology for the industrial application of this process. It enhances the operational stability of the enzymes, allows for their repeated use, simplifies product purification, and enables the development of continuous reactor systems. This document outlines protocols for two common and effective immobilization strategies: covalent attachment to epoxy-activated resins and entrapment within calcium alginate gels.
Enzymatic Pathway for this compound Synthesis
The enzymatic conversion of D-sorbitol to this compound is a two-step process involving an oxidation reaction followed by cofactor regeneration.
Comparative Performance of Immobilization Techniques
The choice of immobilization technique significantly impacts the performance of the enzymes. Below is a summary of quantitative data for alcohol dehydrogenases (as a proxy for mannitol dehydrogenase) immobilized using different methods.
| Immobilization Method | Support Material | Enzyme | Activity Recovery/Yield | Reusability | Reference |
| Covalent Binding | Epoxy-activated Magnetic Nanoparticles | Alcohol Dehydrogenase | >92% immobilization yield | Retained ~84% activity after 5 cycles | [1] |
| Magnetic Graphene Oxide | Alcohol Dehydrogenase | - | Lost 20.4% activity after 10 cycles | ||
| Epoxy Resin | Amine Dehydrogenase & Glucose Dehydrogenase | 55.3% activity recovery | Maintained 75.9% activity after 48h continuous flow | [2] | |
| Entrapment | Calcium Alginate | β-mannanase | 68.3% immobilization yield | Retained 70.34% activity after 8 cycles | [3] |
| Calcium Alginate | Invertase | 90% immobilization yield | Retained 38% activity after 12 reuses | [4] | |
| Co-immobilization | Protein Scaffold with Biosilicification | Glucose Dehydrogenase & Mannitol Dehydrogenase | 2.16-fold higher yield than free enzymes | Retained 56.4% of initial titer after 6 cycles | [5] |
Experimental Protocols
Covalent Immobilization on Epoxy-Activated Resin
This protocol describes the covalent attachment of mannitol dehydrogenase (MDH) and NADH oxidase (NOX) onto an epoxy-activated resin. This method forms stable, multipoint linkages between the enzyme and the support.
Materials:
-
Mannitol Dehydrogenase (MDH)
-
NADH Oxidase (NOX)
-
Epoxy-activated resin (e.g., Sepabeads EC-EP)
-
Immobilization Buffer: 1 M Potassium Phosphate Buffer, pH 7.5
-
Washing Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5
-
Blocking Agent (optional): 1 M Tris-HCl, pH 8.0
-
Reaction Vessel (e.g., shaker flask)
-
Filtration device (e.g., Büchner funnel)
Protocol:
-
Resin Preparation:
-
Wash the epoxy-activated resin with an excess of immobilization buffer (1:2 w/v ratio) to remove any preservatives. Repeat this step 2-4 times.
-
Filter the resin to remove excess buffer.
-
-
Enzyme Solution Preparation:
-
Dissolve the lyophilized MDH and NOX in the immobilization buffer to the desired concentration (e.g., 1-10 mg/mL). A 1:4 (w/v) resin to buffer ratio is recommended.
-
-
Immobilization Reaction:
-
Add the enzyme solution to the prepared resin in the reaction vessel.
-
Incubate the mixture at 4-25°C with gentle agitation (e.g., 200-250 rpm on an orbital shaker) for 18-24 hours. Avoid magnetic stirring to prevent damage to the resin beads.
-
-
Post-Immobilization Washing:
-
After incubation, filter the liquid phase and collect it to determine the immobilization yield by measuring the protein concentration before and after the reaction.
-
Wash the immobilized enzyme preparation with the washing buffer (1:1 w/v ratio) 2-4 times to remove any non-covalently bound enzyme.
-
-
Blocking of Residual Epoxy Groups (Optional but Recommended):
-
To prevent any undesired reactions during the enzymatic synthesis, block the remaining active epoxy groups by incubating the immobilized enzyme with a blocking agent (e.g., 1 M Tris-HCl, pH 8.0) for a few hours.
-
Wash the preparation again with the washing buffer.
-
-
Storage:
-
Store the immobilized enzyme preparation in a suitable buffer at 4°C. Do not freeze.
-
Entrapment in Calcium Alginate Beads
This protocol describes the entrapment of MDH and NOX within a porous calcium alginate gel matrix. This is a milder immobilization method that physically confines the enzymes.
Materials:
-
Mannitol Dehydrogenase (MDH)
-
NADH Oxidase (NOX)
-
Sodium Alginate (2-4% w/v solution in distilled water)
-
Calcium Chloride (0.1-0.2 M solution)
-
Syringe with a needle or a peristaltic pump
-
Beaker with a magnetic stirrer
-
Strainer
Protocol:
-
Enzyme-Alginate Mixture Preparation:
-
Prepare a 2-4% (w/v) sodium alginate solution by slowly adding the powder to agitated distilled water. Allow the solution to stand for at least 30 minutes to eliminate air bubbles.
-
Prepare a concentrated solution of MDH and NOX.
-
Mix the enzyme solution with the sodium alginate solution. The final enzyme concentration will depend on the desired activity of the beads.
-
-
Bead Formation:
-
Fill a syringe with the enzyme-alginate mixture.
-
Extrude the mixture dropwise from a height of about 20 cm into a beaker containing the calcium chloride solution, which is being gently stirred.
-
The droplets will instantaneously form gel beads upon contact with the calcium chloride solution. The bead size can be controlled by the needle gauge and the extrusion rate.
-
-
Curing:
-
Allow the beads to harden in the calcium chloride solution for 30-120 minutes with gentle stirring. This curing step is crucial for the mechanical stability of the beads.
-
-
Washing:
-
Separate the beads from the calcium chloride solution using a strainer.
-
Wash the beads thoroughly with distilled water or a suitable buffer to remove excess calcium chloride and any enzyme that may have leaked out.
-
-
Storage:
-
Store the calcium alginate beads with the entrapped enzymes in a buffer at 4°C.
-
Conclusion
The immobilization of mannitol dehydrogenase and NADH oxidase is a critical step in developing a robust and economically viable process for this compound synthesis. Both covalent attachment and entrapment offer distinct advantages. Covalent binding to epoxy-activated resins generally provides a more stable and leak-proof immobilization, while entrapment in calcium alginate is a milder and simpler method. The choice of the optimal immobilization strategy will depend on the specific process requirements, including desired enzyme stability, reusability, and cost considerations. The protocols and data presented in these application notes serve as a valuable starting point for researchers and drug development professionals in optimizing their this compound production platform.
References
- 1. Immobilization of dehydrogenase onto epoxy-functionalized nanoparticles for synthesis of (R)-mandelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-immobilization of amine dehydrogenase and glucose dehydrogenase for the biosynthesis of (S)-2-aminobutan-1-ol in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijrar.org [ijrar.org]
- 5. Coupling protein scaffold and biosilicification: A sustainable and recyclable approach for d-mannitol production via one-step purification and immobilization of multienzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in chemical synthesis of L-Gulose
Welcome to the technical support center for the chemical synthesis of L-Gulose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis process, with a focus on improving reaction yields.
Troubleshooting Guide
This guide addresses specific problems that can lead to low yields in this compound synthesis.
Question 1: My overall yield for the multi-step synthesis of this compound from D-glucose is significantly lower than expected. What are the most likely causes?
Answer: Low yields in multi-step syntheses of this compound from D-glucose are common and can be attributed to several factors. The complexity of the reaction sequence, which often involves protection, oxidation, chain elongation, and deprotection steps, introduces multiple points for potential yield loss.
Key areas to investigate include:
-
Inefficient Protecting Group Strategy: The choice and application of protecting groups are critical. Incomplete protection or deprotection can lead to a mixture of products that are difficult to separate, thus lowering the isolated yield of the desired product. For instance, the use of bulky protecting groups like tert-butyldiphenylsilyl (TBDPS) can be effective for protection but may cause significant problems during the deprotection step.
-
Suboptimal Reaction Conditions: Each step in the synthesis has a unique set of optimal conditions (temperature, reaction time, catalyst, solvent). Deviation from these can lead to the formation of side products or incomplete reactions. For example, in the racemization of L-sorbose to a mixture containing this compound, the reaction is sensitive to temperature, with a recommended range of 20°C to 80°C.[1]
-
Purification Losses: this compound and its intermediates are often highly polar and water-soluble, making purification by chromatography challenging. Significant material loss can occur during these purification steps. The choice of chromatographic media and solvent systems must be carefully optimized.
-
Stereoselectivity Issues: Reactions that create new stereocenters may not be perfectly stereoselective, leading to the formation of diastereomers that are difficult to separate from the target this compound.
Question 2: I am synthesizing this compound from D-glucono-1,5-lactone and my yield is below the reported 47%. Which steps are most critical for maximizing yield in this pathway?
Answer: A reported synthesis of this compound from D-glucono-1,5-lactone achieves a 47% yield.[2] Key steps that significantly influence the overall yield in this pathway include:
-
Acetonide Protection: The initial protection of the diol functionalities is crucial. An improved procedure for the direct formation of the acetonide intermediate can significantly enhance the yield compared to older two-step methods.
-
Cleavage of Acetonides: The effective cleavage of acetonides in the presence of other protecting groups, such as tert-butyldimethylsilyl (TBDMS) ethers, is a critical step. The use of a Lewis acid like SnCl₂ has been shown to be particularly effective for this transformation.[2]
-
Oxidative Degradation: The choice of oxidizing agent for the degradation step is important. The use of Dess-Martin periodinane is one effective option mentioned in the literature.[2]
Question 3: My enzymatic synthesis of this compound from L-fructose is showing low conversion rates. How can I optimize this biotransformation?
Answer: Enzymatic synthesis offers a valuable alternative to purely chemical methods. A known method involves the conversion of L-fructose to this compound using D-arabinose isomerase.[3] If you are experiencing low yields, consider the following:
-
Enzyme Activity and Stability: Ensure the enzyme is active and stable under the reaction conditions. The crude product of D-arabinose isomerase can be obtained by treating mutant Klebsiella pneumoniae cells with toluene.[3] The stability of the enzyme can be affected by temperature, pH, and the presence of inhibitors.
-
Reaction Equilibrium: The conversion of L-fructose to this compound is an equilibrium process. To drive the reaction towards the product, consider methods for in-situ product removal.
-
Substrate and Product Inhibition: High concentrations of the substrate (L-fructose) or the product (this compound) may inhibit the enzyme. A fed-batch approach for the substrate or continuous removal of the product could improve the overall yield.
-
Immobilization of the Enzyme: Using immobilized D-tagatose 3-epimerase to produce the L-fructose raw material is one strategy that has been explored.[3] Enzyme immobilization can improve stability and reusability.
Frequently Asked Questions (FAQs)
What are the common starting materials for this compound synthesis?
Common starting materials for the chemical synthesis of this compound include D-glucono-1,5-lactone[2], D-glucose[1], and L-arabinose[3]. Enzymatic and biosynthetic routes may use precursors like L-fructose or D-glucose.[3][4]
What are the typical yields for this compound synthesis?
Yields for this compound synthesis vary significantly depending on the chosen synthetic route:
-
From D-glucono-1,5-lactone, a yield of 47% has been reported.[2]
-
An enzymatic method converting L-fructose to this compound reported a 35% yield.[3]
-
Multi-step chemical syntheses from more common sugars like D-glucose often have lower overall yields due to the number of steps involved.[5]
Why is this compound so expensive?
The high cost of this compound is primarily due to the complexity and low yields of its synthesis.[5] Unlike its enantiomer D-glucose, which is abundant in nature, this compound is a rare sugar that must be produced through multi-step chemical or enzymatic processes.[3][5] These processes often require expensive reagents, catalysts, and extensive purification, all of which contribute to the high final cost.[5]
Summary of Reported this compound Synthesis Yields
| Starting Material | Synthetic Approach | Reported Yield | Reference |
| D-glucono-1,5-lactone | Chemical Synthesis | 47% | [2] |
| L-fructose | Enzymatic Synthesis | 35% | [3] |
| D-glucose | Multi-step Chemical | Generally low | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound from D-glucono-1,5-lactone (Summary of a reported method)
This protocol is a summary of the key transformations described in the literature. For detailed experimental procedures, please refer to the original publication.
-
Acetonide Protection: D-glucono-1,5-lactone is reacted to form an acetonide intermediate. An improved one-step procedure is favored over older two-step methods to improve yield.
-
Silylation: The remaining hydroxyl groups are protected, for example, by silylation with tert-butyldimethylsilyl chloride (TBDMSCl).
-
Selective Deprotection: The acetonide groups are selectively cleaved using a Lewis acid such as SnCl₂, leaving the silyl ethers intact.
-
Oxidative Cleavage: The resulting diol is subjected to oxidative cleavage.
-
Reduction and Deprotection: The intermediate is then reduced and the remaining protecting groups are removed to yield this compound.
Protocol 2: Racemization of L-Sorbose to a Mixture Containing this compound
This protocol describes a key step in a pathway starting from D-glucose.
-
Preparation of L-Sorbose Solution: Prepare a dilute aqueous solution of L-sorbose (e.g., 6-7%).[1]
-
Alkaline Treatment: Add an alkaline substance, such as a 1.0 N solution of sodium hydroxide, to the L-sorbose solution to initiate racemization.[1]
-
Controlled Temperature: Maintain the reaction temperature between 20°C and 80°C. The optimal temperature may need to be determined empirically for your specific setup.[1]
-
Reaction Monitoring: Monitor the reaction progress to determine when equilibrium is reached between L-sorbose, L-idose, and this compound.
-
Separation: After the reaction, L-sorbose can be precipitated with lime, and L-idose and this compound can be recovered from the filtrate by crystallization.[1]
Visualizations
Caption: Troubleshooting logic for low this compound synthesis yield.
Caption: A generalized workflow for this compound synthesis from D-Glucose.
References
- 1. US4371616A - Process for producing L-sugars - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. Rare Sugars: Production of rare L-sorbose from abundant D-glucose - UC Davis Innovation Institute for Food and Health [foodandhealth.ucdavis.edu]
- 5. reddit.com [reddit.com]
Technical Support Center: Overcoming Challenges in the Separation and Purification of L-Gulose
Welcome to the technical support center for the separation and purification of L-Gulose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work with this rare sugar.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main difficulties in this compound purification stem from its close structural similarity to other monosaccharides, particularly its epimers like L-Idose and the starting materials or byproducts from its synthesis.[1] this compound is a rare aldohexose, and its separation from a complex mixture of similar sugars requires high-resolution techniques.[1][2] Achieving high purity (e.g., >99%) is challenging due to the similar physicochemical properties of these isomers.[3]
Q2: Which chromatographic techniques are most effective for this compound separation?
A2: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the separation of sugars, including this compound.[4] Specifically, preparative HPLC with specialized columns can be employed to isolate this compound from reaction mixtures.[5] Other effective methods include ion-exchange chromatography and hydrophilic interaction liquid chromatography (HILIC).[4] The choice of technique often depends on the scale of purification and the specific impurities present.
Q3: How can I monitor the purity of my this compound sample?
A3: The purity of this compound can be assessed using analytical HPLC coupled with a Refractive Index (RI) detector, which is a common method for sugar analysis.[6][7] For more detailed structural confirmation and to differentiate from its isomers, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized.[2][8][9]
Q4: What are the key considerations for the crystallization of this compound?
A4: Successful crystallization of this compound depends on several factors including supersaturation, solvent system, temperature, and the presence of impurities.[10][11][12] A common technique involves dissolving the purified this compound syrup in a suitable solvent (e.g., an ethanol/water mixture) at an elevated temperature and then allowing it to cool slowly to induce crystallization.[10][11][13] Seeding with a small crystal of pure this compound can help initiate crystallization.[13]
Q5: What is the stability of this compound during purification?
A5: this compound, like other sugars, can be susceptible to degradation under harsh pH and high-temperature conditions. It is generally recommended to perform purification steps under neutral or mildly acidic conditions and to avoid excessive heat to prevent isomerization or decomposition.[14] The stability of the sugar in the chosen solvent system should also be considered to prevent degradation during long processing times.
Troubleshooting Guides
Chromatographic Separation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between this compound and its epimers (e.g., L-Idose) | - Inappropriate column chemistry.- Mobile phase composition is not optimal.- High flow rate. | - Use a column specifically designed for carbohydrate separation (e.g., amino or specialized polymer-based columns).- Optimize the mobile phase. For HILIC, adjust the acetonitrile/water ratio. For ion-exchange, modify the buffer concentration or pH.- Reduce the flow rate to increase interaction time with the stationary phase. |
| Peak tailing for this compound | - Secondary interactions with the stationary phase.- Column overloading. | - Adjust the mobile phase pH or ionic strength.- Reduce the sample concentration or injection volume. |
| Co-elution with other impurities | - Insufficient separation power of the single chromatographic step. | - Employ a multi-step purification strategy. For instance, follow an initial ion-exchange step with a preparative reversed-phase HPLC step.- Consider derivatization of the sugar mixture to improve separation characteristics. |
| Low recovery of this compound after chromatography | - Irreversible adsorption to the column.- Degradation of the sample on the column. | - Use a different column material.- Ensure the mobile phase is compatible with this compound stability (check pH and temperature). |
Crystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Failure of this compound to crystallize (remains a syrup) | - Insufficient purity of the this compound solution.- Solution is not sufficiently supersaturated.- Presence of inhibitory impurities. | - Further purify the this compound syrup using preparative HPLC to >95% purity.- Concentrate the solution further or cool it to a lower temperature.- Try a different solvent system (e.g., vary the ethanol/water ratio).- Add seed crystals of pure this compound. |
| Formation of small, needle-like crystals instead of larger, well-defined crystals | - Rapid cooling.- High level of supersaturation. | - Slow down the cooling rate. Insulate the crystallization vessel.- Slightly dilute the solution before cooling. |
| Crystals are discolored or appear impure | - Co-crystallization of impurities. | - Improve the purity of the this compound solution before crystallization.- Wash the collected crystals with a small amount of cold solvent. |
| Low yield of crystalline this compound | - A significant amount of this compound remains in the mother liquor.- Incomplete crystallization. | - Cool the mother liquor to a lower temperature for a longer period to induce further crystallization.- Optimize the solvent composition to reduce the solubility of this compound at lower temperatures. |
Experimental Protocols
Protocol 1: Preparative HPLC Purification of this compound
This protocol provides a general guideline for the purification of this compound from a synthetic reaction mixture using preparative HPLC. Optimization will be required based on the specific impurity profile of your sample.
-
Sample Preparation:
-
Neutralize the reaction mixture to a pH of ~7.0.
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Concentrate the filtrate under reduced pressure to obtain a syrup.
-
Dissolve the syrup in the HPLC mobile phase to a known concentration.
-
-
HPLC Conditions:
-
Column: A preparative scale amino-bonded silica or a polymer-based carbohydrate analysis column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need to be optimized.
-
Flow Rate: A typical flow rate for preparative columns is in the range of 10-50 mL/min, depending on the column dimensions.
-
Detector: Refractive Index (RI) detector.
-
Temperature: Maintain the column at a constant temperature, for example, 30 °C.
-
-
Fraction Collection:
-
Inject the prepared sample onto the column.
-
Monitor the chromatogram and collect the fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
-
Post-Purification Processing:
-
Pool the pure fractions.
-
Remove the mobile phase solvents under reduced pressure to obtain the purified this compound as a syrup.
-
Protocol 2: Crystallization of this compound
This protocol describes a method for crystallizing purified this compound.
-
Syrup Preparation:
-
Start with a highly concentrated and pure this compound syrup (>95% purity).
-
-
Dissolution:
-
Gently warm the syrup and dissolve it in a minimal amount of a suitable solvent mixture, such as 90% aqueous ethanol.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. To control the cooling rate, you can place the crystallization vessel in an insulated container.
-
If crystallization does not start, consider adding a few seed crystals of pure this compound.
-
Once crystals begin to form, store the vessel at a lower temperature (e.g., 4 °C) for 24-48 hours to maximize the crystal yield.
-
-
Crystal Harvesting and Drying:
-
Separate the crystals from the mother liquor by vacuum filtration.
-
Wash the crystals with a small volume of cold 95% ethanol to remove any residual mother liquor.
-
Dry the crystals under vacuum to obtain the pure, crystalline this compound.
-
Quantitative Data Summary
| Purification Step | Parameter | Target Value / Typical Range |
| Preparative HPLC | Resolution (Rs) between this compound and critical impurities | > 1.5 |
| Purity of pooled fractions | > 95% | |
| Recovery | > 80% | |
| Crystallization | Final Purity | > 99% |
| Overall Yield | 60 - 80% (from crude) |
Visualizations
Logical Workflow for this compound Purification
Troubleshooting Logic for Poor Chromatographic Resolution
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]
- 3. Isolation and purification of carbohydrate components in functional food: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. WO2015040635A2 - Purification of organic compounds by surfactant mediated preparative hplc - Google Patents [patents.google.com]
- 6. jasco-global.com [jasco-global.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. US4371616A - Process for producing L-sugars - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US3219484A - Process for the purification of sugars and their derivatives - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
strategies to improve the efficiency of L-Gulose synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of L-gulose synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, covering both chemical and enzymatic approaches.
Chemical Synthesis
Question 1: Why is the yield of my this compound synthesis from a D-glucose derivative low?
Answer: Low yields in the chemical synthesis of this compound from D-glucose derivatives can stem from several factors:
-
Inefficient Epimerization: The key step in converting a D-glucose derivative to an this compound precursor is the epimerization at the C-5 position. This reaction may not proceed to completion, resulting in a mixture of diastereomers and consequently a lower yield of the desired this compound.
-
Side Reactions: The presence of multiple hydroxyl groups on the sugar backbone can lead to the formation of unwanted by-products. Protecting groups are used to minimize these side reactions, but their application and removal can be challenging and may contribute to yield loss.
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Steric Hindrance: Bulky protecting groups on the sugar molecule can sterically hinder the approach of reagents to the desired reaction site, leading to incomplete reactions and reduced yields.
-
Purification Losses: this compound and its intermediates can be difficult to separate from reaction mixtures and by-products. Significant material loss can occur during purification steps like column chromatography. The high cost of this compound is partly attributed to the low yields and difficult purification processes.[1]
Question 2: How can I improve the stereoselectivity of the C-5 epimerization of D-mannose derivatives to obtain this compound precursors?
Answer: Achieving high stereoselectivity in the C-5 epimerization is crucial for an efficient synthesis. Here are some strategies:
-
Choice of Protecting Groups: The nature of the protecting groups on the sugar ring can influence the stereochemical outcome of the epimerization. For instance, in the hydroboration-oxidation of 5,6-unsaturated D-mannoside derivatives, a benzoyl group at the C-2 position can direct the borane to the top face of the molecule, promoting the formation of the desired L-gulo configuration.[2]
-
Reaction Conditions: Optimizing reaction conditions such as temperature, solvent, and the type of epimerization agent is critical. For example, in the synthesis of this compound from D-glucono-1,5-lactone, the effective cleavage of acetonides using SnCl2 in the presence of tert-butyldimethylsilyl ethers was a key step for a successful synthesis.[3]
-
Reagent Selection: The choice of reagents for epimerization plays a significant role. For instance, a fluorine-directing effect has been exploited to achieve stereoselective C-5 epimerization in the synthesis of an L-guluronic acid building block from a D-mannose thioglycoside.[4]
Question 3: What are common side products in the chemical synthesis of this compound and how can I minimize them?
Answer: Common side products include incompletely reacted starting materials, diastereomers resulting from incomplete epimerization, and products from undesired reactions at other hydroxyl groups. To minimize these:
-
Optimize Protecting Group Strategy: Carefully select and implement a protecting group strategy to shield reactive hydroxyl groups that are not involved in the desired transformation.
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Control Reaction Conditions: Precisely control reaction parameters such as temperature, reaction time, and stoichiometry of reagents to favor the desired reaction pathway.
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Purification: While the goal is to minimize side product formation, efficient purification techniques like column chromatography are essential to isolate the desired this compound derivative.[5]
Enzymatic Synthesis
Question 4: My enzymatic synthesis of this compound shows low conversion rates. What are the potential causes and solutions?
Answer: Low conversion rates in enzymatic synthesis are a common challenge.[6] Potential causes and solutions include:
-
Low Enzyme Activity: The specific activity of the enzyme towards the substrate may be inherently low. For example, L-rhamnose isomerase shows low activity toward D-sorbose for the production of D-gulose, a related rare sugar.[7]
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Enzyme Inhibition: The product (this compound) or by-products of the reaction can inhibit the enzyme, leading to a decrease in the conversion rate as the reaction progresses.
-
Solution: Employ strategies to remove the product as it is formed, such as in-situ product removal techniques.
-
-
Suboptimal Reaction Conditions: Enzymes are sensitive to pH, temperature, and buffer composition. Deviations from the optimal conditions can significantly reduce enzyme activity.
-
Solution: Systematically optimize the reaction conditions (pH, temperature, buffer, cofactors) for the specific enzyme being used.
-
-
Poor Enzyme Stability: The enzyme may not be stable under the operational conditions, leading to a loss of activity over time.
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Solution: Immobilize the enzyme on a solid support to enhance its stability and allow for easier reuse.[10]
-
Question 5: How can I address the issue of by-product formation in the enzymatic synthesis of this compound?
Answer: By-product formation in enzymatic reactions can occur due to the broad substrate specificity of some enzymes or the presence of contaminating enzymes in a crude preparation.
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Use of a Highly Specific Enzyme: Employing a purified enzyme with high specificity for the desired reaction will minimize the formation of unwanted products.
-
Reaction Engineering: Optimize the reaction conditions to favor the desired reaction. For example, in transgalactosylation reactions for the synthesis of other sugars, the ratio of donor to acceptor substrate can be manipulated to control product formation.
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Downstream Processing: Develop an effective purification strategy to separate this compound from any by-products. This may involve techniques like chromatography.
Data Presentation
Table 1: Comparison of this compound Synthesis Strategies and Yields
| Starting Material | Synthesis Strategy | Key Steps | Overall Yield (%) | Reference |
| D-Glucono-1,5-lactone | Chemical Synthesis | Acetonide protection, silylation, reduction, oxidation, deprotection | 47% | [3] |
| D-Gulono-1,4-lactone | Chemical Synthesis | Protection, reduction, oxidation, deprotection | 34-53% | [11] |
| D-Mannose | Chemical Synthesis | Thioglycoside formation, C-5 epimerization, C-4 epimerization | 21-23% (for this compound derivative) | [12] |
| D-Glucose | Chemical Synthesis | Head-to-tail inversion strategy | Not explicitly stated for this compound, but an efficient route | |
| D-Sorbitol | Enzymatic Synthesis | Oxidation using immobilized galactose oxidase | Yields are reported to be low but an improvement over some tedious chemical routes. | [10] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound from D-Glucono-1,5-lactone
This protocol is based on the method described by Yang et al.[3]
Materials:
-
D-Glucono-1,5-lactone
-
Anhydrous Dimethylformamide (DMF)
-
2,2-Dimethoxypropane
-
Tin(II) chloride (SnCl₂)
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Pyridine
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tert-Butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf)
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Sodium borohydride (NaBH₄)
-
Dess-Martin periodinane
-
Tetrabutylammonium fluoride (TBAF)
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Solvents for chromatography (Hexanes, Ethyl Acetate)
-
Silica gel for column chromatography
Procedure:
-
Protection of D-Glucono-1,5-lactone:
-
Dissolve D-glucono-1,5-lactone in anhydrous DMF containing 2,2-dimethoxypropane and a catalytic amount of SnCl₂.
-
Stir the mixture at 40°C under an inert atmosphere for 15 hours.
-
Remove the solvent under reduced pressure and purify the residue by silica gel chromatography to obtain 5,6-O-isopropylidene-D-glucono-1,4-lactone.
-
-
Silylation:
-
To a solution of the protected lactone in anhydrous DMF, add pyridine and TBDMSOTf.
-
Stir the mixture at room temperature for 20 hours.
-
Evaporate the solvent and purify the residue by silica gel chromatography to yield the di-O-TBDMS protected lactone.
-
-
Reduction and Deprotection:
-
Reduce the lactone with NaBH₄ in a mixture of THF and water.
-
Selectively cleave the primary silyl ether under mild acidic conditions to afford the corresponding diol.
-
-
Oxidation and Final Deprotection:
-
Oxidize the primary alcohol of the diol to an aldehyde using Dess-Martin periodinane.
-
Deprotect the remaining silyl groups using TBAF to yield this compound.
-
-
Purification:
-
Purify the final product by column chromatography on silica gel.
-
Protocol 2: Enzymatic Synthesis of L-Glucose (as a proxy for this compound synthesis from a polyol)
This protocol is based on the method described by Yadav et al. for the synthesis of L-sugars using immobilized galactose oxidase.[10]
Materials:
-
D-Sorbitol (substrate for L-glucose synthesis)
-
Galactose oxidase
-
Crab-shell particles (or other suitable support)
-
Glutaraldehyde solution
-
Sodium phosphate buffer (0.1 M, pH 7.0)
-
Sodium chloride (1 M)
-
Mini batch reactor
Procedure:
-
Immobilization of Galactose Oxidase:
-
Wash and dry crab-shell particles.
-
Activate the particles with an aqueous glutaraldehyde solution for 1.5 hours at room temperature.
-
Wash the activated particles thoroughly with distilled water to remove excess glutaraldehyde.
-
Dissolve galactose oxidase in 0.1 M sodium phosphate buffer (pH 7.0).
-
Mix the enzyme solution with the activated crab-shell particles and leave at room temperature for 2 hours, followed by 24 hours in the refrigerator.
-
Wash the immobilized enzyme preparation with 1 M NaCl solution and then with the phosphate buffer.
-
-
Enzymatic Conversion:
-
Prepare a 50 mM solution of D-sorbitol in 0.1 M sodium phosphate buffer (pH 7.0).
-
Add the immobilized galactose oxidase preparation to the sorbitol solution in a suitable reaction vessel (e.g., a 5 mL culture tube for small scale).
-
Incubate the reaction mixture at room temperature for 5 days.
-
-
Analysis and Purification:
-
Monitor the formation of L-glucose using a suitable analytical method, such as DNS reagent for reducing sugars.
-
After the reaction, separate the immobilized enzyme by filtration for reuse.
-
Purify L-glucose from the reaction mixture using techniques such as column chromatography.
-
Mandatory Visualizations
Caption: Chemical synthesis workflow for this compound from D-glucono-1,5-lactone.
Caption: Enzymatic synthesis workflow for L-glucose from D-sorbitol.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. WO2015068724A1 - Method for producing l-glucose or d-glucose from raw material d-glucose - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GB2031884A - Process for producing glucono-delta-lactone from glucose - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Synthesis of Four Orthogonally Protected Rare l-Hexose Thioglycosides from d-Mannose by C-5 and C-4 Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-(+)-Glucono-1,5-lactone synthesis - chemicalbook [chemicalbook.com]
- 9. The synthesis of L-glucose by plant enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of L-glucose from D-gulono-1,4-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Four Orthogonally Protected Rare l-Hexose Thioglycosides from d-Mannose by C-5 and C-4 Epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing substrate inhibition in enzymatic L-Gulose conversion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during the enzymatic conversion of substrates to produce L-Gulose, with a specific focus on overcoming substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: My reaction rate is decreasing at high substrate concentrations. What could be the cause?
A1: A decrease in the reaction rate at high substrate concentrations is a classic sign of substrate inhibition. This phenomenon occurs in about 20% of all known enzymes.[1] It happens when two substrate molecules bind to the enzyme, blocking its activity.[1] Essentially, at high concentrations, the substrate itself can act as an inhibitor.
Q2: How can I confirm that I am observing substrate inhibition?
A2: To confirm substrate inhibition, you should perform a substrate-dependent kinetic analysis. This involves measuring the initial reaction velocity at a wide range of substrate concentrations. If substrate inhibition is occurring, you will observe that the reaction rate initially increases with substrate concentration, reaches a maximum (Vmax), and then decreases as the substrate concentration is further increased. Plotting the reaction velocity against the substrate concentration will yield a characteristic bell-shaped curve.
Q3: What is the underlying mechanism of substrate inhibition?
A3: Substrate inhibition typically occurs when an enzyme has at least two binding sites for the substrate.[2] The binding of the first substrate molecule to the catalytic site results in a productive enzyme-substrate complex. However, at high substrate concentrations, a second substrate molecule can bind to an inhibitory site, forming an inactive or less active enzyme-substrate-substrate complex.[2][3] This effectively reduces the concentration of the active enzyme, leading to a decrease in the overall reaction rate. Another possible mechanism involves the substrate binding to the enzyme-product complex, which can slow down the release of the product.[4][5]
Q4: Are there different types of substrate inhibition?
A4: Yes, substrate inhibition can be classified as either complete or partial. In complete substrate inhibition, the enzyme-substrate-substrate complex is catalytically inactive. In partial substrate inhibition, this complex can still form the product, but at a significantly reduced rate compared to the enzyme-substrate complex.[3]
Troubleshooting Guide
Issue: Decreased this compound yield at high substrate concentrations.
Table 1: Hypothetical Kinetic Parameters for L-Sorbose Isomerase in this compound Production
| Parameter | Value | Units | Description |
| Vmax | 150 | µmol/min/mg | Maximum reaction velocity in the absence of inhibition.[1] |
| Km | 10 | mM | Michaelis-Menten constant, representing the substrate concentration at half Vmax.[1] |
| Ki | 50 | mM | Dissociation constant for the inhibitory substrate binding.[1] |
Troubleshooting Steps:
-
Confirm Substrate Inhibition:
-
Follow the "Protocol for Determining Enzyme Kinetics" below to measure the initial reaction rates at various substrate (e.g., L-Sorbose) concentrations.
-
Plot the initial rate versus substrate concentration. A bell-shaped curve is indicative of substrate inhibition.
-
-
Optimize Substrate Concentration:
-
Based on your kinetic data, identify the optimal substrate concentration that gives the maximum reaction rate before inhibition becomes significant.
-
Adjust your experimental setup to maintain the substrate concentration within this optimal range.
-
-
Implement a Fed-Batch Strategy:
-
Instead of adding all the substrate at the beginning of the reaction (batch mode), a fed-batch approach can be used to maintain a low and optimal substrate concentration.[6]
-
Continuously or intermittently feed a concentrated substrate solution into the reactor at a controlled rate. This can help to avoid reaching inhibitory concentrations.[6]
-
-
Enzyme Immobilization:
-
Immobilizing the enzyme on a solid support can sometimes alleviate substrate inhibition. This may be due to the creation of a microenvironment with a lower effective substrate concentration around the enzyme.
-
-
Protein Engineering:
Experimental Protocols
Protocol for Enzyme Activity Assay
-
Prepare a stock solution of the substrate (e.g., L-Sorbose) in the appropriate reaction buffer.
-
Prepare a stock solution of the enzyme (e.g., L-Sorbose Isomerase) in the same buffer.
-
Set up a series of reaction tubes, each containing the reaction buffer and varying concentrations of the substrate.
-
Equilibrate the tubes at the optimal reaction temperature.
-
Initiate the reaction by adding a fixed amount of the enzyme solution to each tube.
-
At regular time intervals, take aliquots from each reaction tube and stop the reaction (e.g., by adding a strong acid or by heat inactivation).
-
Quantify the amount of this compound produced using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Calculate the initial reaction velocity for each substrate concentration by determining the rate of product formation in the linear phase of the reaction.
Protocol for Determining Kinetic Parameters (Vmax, Km, and Ki)
-
Perform the enzyme activity assay as described above using a wide range of substrate concentrations, ensuring that you test concentrations well above the point where you observe the maximum velocity.
-
Plot the initial reaction velocities (Y-axis) against the substrate concentrations (X-axis).
-
Fit the data to the substrate inhibition model using non-linear regression software.[1] The equation for substrate inhibition is: Y = Vmax * X / (Km + X * (1 + X/Ki))[1]
-
The software will provide the best-fit values for Vmax, Km, and Ki.
Visualizations
References
- 1. graphpad.com [graphpad.com]
- 2. A generalized model for enzymatic substrate inhibition - The Science Snail [sciencesnail.com]
- 3. Analysis of the substrate inhibition of complete and partial types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substrate inhibition in bioreactors - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Engineering the substrate specificity of xylose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of L-Gulose in solution
Welcome to the technical support center for L-Gulose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in an aqueous solution?
A1: The stability of this compound in solution is primarily influenced by three main factors:
-
pH: this compound is most stable in slightly acidic to neutral conditions (pH 4-7). Both highly acidic and alkaline conditions can accelerate degradation.
-
Temperature: Elevated temperatures significantly increase the rate of degradation reactions. For long-term storage, it is recommended to keep this compound solutions at refrigerated temperatures (2-8°C).
-
Presence of Reactants: Contaminants such as amines (from amino acids, proteins, or buffer components like Tris) can lead to the Maillard reaction, while oxidizing agents can also degrade the molecule.
Q2: My this compound solution is turning yellow or brown over time. What is causing this discoloration?
A2: The yellowing or browning of your this compound solution is a common indicator of degradation, likely due to one of two non-enzymatic browning reactions:
-
Caramelization: This occurs when sugars are heated, leading to the formation of complex polymers. For glucose, this process starts at around 160°C, but can occur at lower temperatures over longer periods.[1]
-
Maillard Reaction: This is a chemical reaction between the reducing end of this compound and primary or secondary amines (e.g., from amino acids or proteins in your media).[2] This reaction can occur at room temperature, but is accelerated by heat.
To troubleshoot this, review your solution's composition for amine-containing compounds and consider lowering the storage or incubation temperature.
Q3: I am observing a drop in pH in my unbuffered this compound solution. Why is this happening?
A3: A decrease in pH is often a result of acidic degradation products being formed. When this compound degrades, particularly at elevated temperatures, organic acids such as formic acid and levulinic acid can be produced, leading to a more acidic environment.[3] This pH shift can, in turn, further catalyze the degradation of the remaining sugar. Using a suitable buffer system can help maintain a stable pH.
Q4: Can I autoclave my this compound solution to sterilize it?
A4: Autoclaving this compound solutions is generally not recommended. The high temperature and pressure of autoclaving will significantly accelerate degradation, leading to discoloration and the formation of various degradation byproducts.[4] For sterilization, sterile filtration using a 0.22 µm filter is the preferred method.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues with this compound solutions.
Problem 1: Unexpected Loss of this compound Concentration
| Symptom | Possible Cause | Suggested Solution |
| Gradual decrease in this compound concentration over time at room temperature. | Maillard Reaction: Reaction with amine-containing molecules in the solution. | 1. Identify and remove sources of amines (e.g., use a non-amine-based buffer like phosphate or citrate). 2. Store the solution at a lower temperature (2-8°C). |
| Rapid loss of this compound concentration upon heating. | Thermal Degradation/Caramelization: High temperatures are accelerating decomposition. | 1. Minimize the duration and temperature of any heating steps. 2. If heating is necessary, perform it in a controlled, oxygen-depleted environment if possible. |
| Inconsistent this compound concentrations between batches. | pH Instability: The pH of the solution may be drifting into an unstable range. | 1. Incorporate a suitable buffer system (e.g., citrate or phosphate buffer) to maintain the pH between 4 and 7. 2. Verify the pH of the solution after preparation and adjust as necessary. |
Problem 2: Visible Changes in the this compound Solution
| Symptom | Possible Cause | Suggested Solution |
| Solution turns yellow or brown. | Caramelization or Maillard Reaction: Formation of colored degradation products. | 1. Lower the storage and experimental temperatures. 2. Eliminate amine-containing compounds from the formulation. 3. Protect the solution from light, as photodecomposition can sometimes contribute to color changes. |
| Formation of a precipitate. | Formation of Insoluble Degradation Products: Advanced degradation can lead to polymerization and precipitation. | 1. This indicates severe degradation. The solution should likely be discarded. 2. To prevent this, strictly control temperature and pH, and consider the use of antioxidants. |
Data on this compound Stability
While specific quantitative stability data for this compound is limited in publicly available literature, its stability is expected to be comparable to its enantiomer, D-Glucose, under similar conditions.[5] The following tables provide an estimated stability profile for this compound based on general knowledge of monosaccharide chemistry.
Table 1: Estimated Effect of Temperature on this compound Stability in a Neutral (pH 7) Aqueous Solution
| Temperature | Time (24 hours) | Estimated % this compound Remaining |
| 4°C | 24 hours | >99% |
| 25°C | 24 hours | 95 - 99% |
| 50°C | 24 hours | 80 - 90% |
| 80°C | 24 hours | <70% |
Table 2: Estimated Effect of pH on this compound Stability at 50°C
| pH | Time (8 hours) | Estimated % this compound Remaining |
| 3 | 85 - 95% | |
| 5 | >95% | |
| 7 | 90 - 95% | |
| 9 | <80% |
Experimental Protocols
Protocol 1: Stability Testing of an this compound Solution
This protocol outlines a general procedure for assessing the stability of an this compound solution under various conditions.
1. Materials:
- This compound
- Purified water (e.g., Milli-Q)
- Buffers of desired pH (e.g., citrate, phosphate)
- pH meter
- Incubators or water baths set to desired temperatures
- HPLC system with a suitable column for sugar analysis (e.g., an amino or ion-exchange column) and a refractive index detector (RID)
- Volumetric flasks and pipettes
- Sterile filters (0.22 µm)
2. Procedure:
- Prepare a stock solution of this compound of known concentration in the desired solvent (e.g., water or buffer).
- Divide the stock solution into several aliquots in sealed, inert containers (e.g., glass vials).
- Store the aliquots under different conditions (e.g., varying temperatures and pH). It is advisable to also include a control sample stored at -20°C.
- At specified time points (e.g., 0, 24, 48, 72 hours and weekly thereafter), remove an aliquot from each condition.
- Immediately analyze the concentration of this compound in each aliquot using a validated HPLC-RID method.
- Record any changes in physical appearance (color, clarity) and pH.
- Calculate the percentage of this compound remaining relative to the initial concentration (time 0).
Protocol 2: Quantification of this compound using HPLC-RID
1. HPLC System and Conditions:
- Column: Amino-based column (e.g., Agilent ZORBAX NH2) or a ligand-exchange column.
- Mobile Phase: Acetonitrile/Water gradient (e.g., starting at 80:20) for an amino column, or just HPLC-grade water for a ligand-exchange column.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30-40°C
- Detector: Refractive Index Detector (RID)
- Injection Volume: 10-20 µL
2. Standard Preparation:
- Prepare a stock solution of this compound (e.g., 10 mg/mL) in the mobile phase.
- Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
3. Sample Analysis:
- Filter the samples through a 0.22 µm syringe filter before injection.
- Inject the standards and samples onto the HPLC system.
- Integrate the peak corresponding to this compound.
- Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
- Determine the concentration of this compound in the samples using the calibration curve.
Visualizations
Caption: Major degradation pathways of this compound in solution.
Caption: Troubleshooting workflow for this compound solution instability.
References
- 1. m.youtube.com [m.youtube.com]
- 2. L-GLUCOSE | 921-60-8 [chemicalbook.com]
- 3. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temperature: the single most important factor for degradation of glucose fluids during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diffeology.com [diffeology.com]
optimization of mobile phase for L-Gulose HPLC separation
Technical Support Center: L-Gulose HPLC Separation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the optimization of the mobile phase in this compound High-Performance Liquid Chromatography (HPLC) separation.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting mobile phase for this compound separation?
A common and effective starting point for the separation of highly polar, uncharged sugars like this compound is an isocratic mobile phase of acetonitrile and water.[1] A typical starting ratio is 75:25 (v/v) acetonitrile to water.[1] This method is generally used with an aminopropyl-bonded silica column (amino column) under Hydrophilic Interaction Liquid Chromatography (HILIC) conditions.
Q2: How does the acetonitrile/water ratio affect the separation of this compound?
In HILIC, water is the strong solvent. Therefore, adjusting the acetonitrile-to-water ratio is a primary tool for optimizing separation:
-
Increasing Acetonitrile %: Increases retention time, which can improve the resolution of early-eluting peaks.
-
Increasing Water %: Decreases retention time, leading to faster elution of all sugars.[1] This can be useful if run times are too long, but may cause a loss of resolution.
Finding the optimal ratio is critical; for example, one study found a 75:25 (v/v) acetonitrile/water ratio provided better resolution for fructose and glucose compared to an 83:17 ratio.[1]
Q3: Should I use an isocratic or a gradient elution?
The choice depends on the complexity of your sample.
-
Isocratic Elution: Uses a constant mobile phase composition. It is simpler, more robust, and ideal for separating a few components with similar retention behaviors.
-
Gradient Elution: The mobile phase composition is changed over the course of the run (e.g., by increasing the water content). This is highly effective for samples containing sugars with a wide range of polarities, as it can improve peak shape, reduce analysis time, and increase resolution for complex mixtures.[2]
Q4: What role does temperature play in the separation?
Column temperature is a critical parameter.
-
Improved Peak Shape: Increasing the column temperature can help collapse reducing sugars, like this compound, into a single sharp peak by accelerating the interconversion between their α and β anomers, which can otherwise cause split peaks.[3]
-
Reduced Viscosity: Higher temperatures lower the mobile phase viscosity, which reduces backpressure and can improve efficiency.
-
Retention Time: Temperature changes can affect retention times, so it is crucial to use a thermostatted column oven for reproducibility.[4] An optimal temperature is often around 35°C.[1]
Q5: My sugar peaks are splitting. What is the cause and how can I fix it?
Peak splitting for reducing sugars is often due to the separation of the two anomeric forms (α and β) in solution, a phenomenon known as mutarotation.[3] To resolve this, you can:
-
Increase Column Temperature: As mentioned above, elevated temperatures promote rapid interconversion between anomers, resulting in a single, sharper peak.[3]
-
Increase Mobile Phase pH: Using a slightly alkaline mobile phase can also accelerate mutarotation and collapse the split peaks.[3] This can be achieved by adding a modifier or using a specific column chemistry.
Q6: Which detector is most suitable for this compound analysis?
Since simple sugars like this compound lack a UV chromophore, standard UV detectors are not effective.[5] The most common detectors are:
-
Refractive Index (RI) Detector: A universal detector that measures the change in the refractive index of the eluent.[1] It is reliable for isocratic methods but is sensitive to temperature and pressure fluctuations and incompatible with gradient elution.
-
Evaporative Light Scattering Detector (ELSD): This detector is compatible with gradient elution and can be more sensitive than RI.[3] It is a good alternative when gradients are necessary for separation. However, it requires the use of volatile mobile phase components.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during your HPLC analysis.
Problem: Poor Resolution / Overlapping Peaks
-
Possible Cause: The mobile phase composition is not optimal.
-
Solution:
-
Adjust Solvent Ratio: Systematically change the acetonitrile/water ratio. Increase the acetonitrile percentage to increase retention and improve the separation of early eluting peaks.
-
Switch to Gradient Elution: If your sample contains multiple sugars, a gradient elution can provide the necessary resolving power.[2]
-
Change Mobile Phase: Consider alternative mobile phase systems. For complex mixtures of aldohexoses like this compound, an anion-exchange method using a sodium hydroxide (NaOH) eluent has been shown to be effective.[6] The addition of a third solvent, such as ethyl acetate, to a water/acetonitrile mobile phase has also been shown to improve carbohydrate separation.[7]
-
Problem: Peak Tailing
-
Possible Cause 1: Secondary interactions with the stationary phase (e.g., with active silanol groups on a silica-based column).
-
Solution: Add a mobile phase modifier. Small amounts of a buffer or an ion-pairing agent can help create more symmetrical peaks.
-
Possible Cause 2: Column overload.
-
Solution: Decrease the injection volume or dilute the sample.[8]
-
Possible Cause 3: Contamination of the guard or analytical column.
-
Solution: Replace the guard column and/or flush the analytical column with a strong solvent.[4]
Problem: Drifting Retention Times
-
Possible Cause 1: Poor column equilibration.
-
Solution: Increase the column equilibration time between runs, ensuring at least 10-20 column volumes of the mobile phase pass through before the next injection.[4]
-
Possible Cause 2: Inconsistent mobile phase composition.
-
Solution: Prepare fresh mobile phase daily.[4] If using an online mixer, ensure it is functioning correctly. Degas the mobile phase thoroughly to prevent bubble formation.[4]
-
Possible Cause 3: Fluctuations in column temperature.
-
Solution: Use a reliable column oven to maintain a constant temperature.[4]
Problem: High System Backpressure
-
Possible Cause 1: Blockage in the system.
-
Solution: Check for blockages starting from the detector and moving backward to the pump. A common culprit is a clogged column frit. You can try back-flushing the column (if the manufacturer allows it) or replacing the frit.
-
Possible Cause 2: Mobile phase precipitation.
-
Solution: Ensure all mobile phase components are fully miscible.[9] If using buffers, make sure they are soluble in the organic/aqueous mixture. Filter the mobile phase before use.
-
Possible Cause 3: Sample precipitation on the column.
-
Solution: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.[8] Diluting the sample in the mobile phase is a good practice.[10]
Experimental Protocols & Data
Protocol 1: HILIC Separation of this compound
This protocol is a standard method for simple sugar analysis.
-
Column: Amino-propyl silica column (e.g., 4.6 mm x 250 mm, 5 µm).[1]
-
Mobile Phase: Isocratic mixture of acetonitrile and HPLC-grade water (e.g., 75:25 v/v).[1]
-
Flow Rate: 0.9 - 1.2 mL/min.
-
Column Temperature: 35 °C.[1]
-
Detector: Refractive Index (RI) Detector, with cell temperature maintained at 35 °C.[1]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a water/acetonitrile mixture that is weaker (has more acetonitrile) than the mobile phase to ensure good peak shape. Filter through a 0.45 µm syringe filter before injection.[3]
Protocol 2: Anion-Exchange Separation of Aldohexoses (including this compound)
This method provides high resolution for closely related isomers.
-
Column: Anion-exchange stationary phase (e.g., polystyrene-based copolymer).[6]
-
Mobile Phase: Isocratic sodium hydroxide (NaOH) eluent. The concentration needs to be optimized; studies have used concentrations ranging from 10 mM to 100 mM.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detector: Pulsed Amperometric Detector (PAD) is typically used with this method for sensitive detection.
-
Sample Preparation: Dissolve the sample in Milli-Q water and filter through a 0.45 µm membrane filter.[6]
Table 1: Example Mobile Phase Compositions for Sugar Analysis
| Method Type | Stationary Phase | Mobile Phase Components | Typical Ratio/Concentration | Elution Mode |
| HILIC | Amino-propyl Silica[1] | Acetonitrile / Water[1] | 75:25 (v/v)[1] | Isocratic |
| Anion-Exchange | Polystyrene Copolymer[6] | Sodium Hydroxide (NaOH)[6] | 20-100 mM[6] | Isocratic |
| Ligand Exchange | Sulfonated Polystyrene (Ca²⁺ form)[11] | Water | 100% | Isocratic |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. lcms.cz [lcms.cz]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. agilent.com [agilent.com]
- 6. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. ijsdr.org [ijsdr.org]
- 9. mastelf.com [mastelf.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Methods for Separating Sugars : Shimadzu (Nederland) [shimadzu.nl]
Technical Support Center: L-Gulose Synthesis & Purification
Welcome to the technical support center for L-Gulose synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of byproducts during this compound synthesis.
Overview of this compound Synthesis and Common Byproducts
A prevalent method for synthesizing this compound begins with D-glucose, which is converted to D-sorbitol, then to L-sorbose. The crucial step involves the racemization of L-sorbose, which yields a mixture containing the desired this compound, its stereoisomer L-idose, and unreacted L-sorbose[1]. The primary challenge in this synthesis route is the efficient separation of this compound from these byproducts.
Workflow of this compound Synthesis from D-Glucose
Caption: A simplified workflow for the synthesis of this compound from D-glucose, highlighting the key conversion and purification steps.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Incomplete Removal of L-Sorbose by Lime Precipitation
Question: After performing the lime precipitation, I still detect a significant amount of L-sorbose in my filtrate along with this compound and L-idose. What could be the issue?
Answer: Incomplete precipitation of L-sorbose is a common issue and can be attributed to several factors. The "Steffan's Process," which is adapted for this separation, relies on the formation of a calcium saccharate-like precipitate with L-sorbose[1].
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Concentration of Sugar Solution | The precipitation is most effective in a dilute solution of 6-7% total sugars. Ensure your reaction mixture is appropriately diluted before adding lime. | A higher concentration can hinder the formation of the calcium-L-sorbate complex, leading to incomplete precipitation. |
| Inadequate Cooling | The precipitation should be carried out under cooling, typically below 20°C[1]. Verify that the temperature of your sugar solution is maintained within the optimal range during the addition of lime. | Lower temperatures favor the precipitation of the calcium-L-sorbate complex. |
| Insufficient or Poor-Quality Lime | Use finely pulverized, high-quality lime (calcium oxide). The amount of lime added is critical; ensure you are using the correct stoichiometric ratio. | Inadequate or poor-quality lime will result in incomplete precipitation of L-sorbose. |
| Insufficient Agitation | Vigorous and consistent agitation is necessary to ensure proper mixing and formation of the precipitate. | Poor agitation leads to localized concentration gradients and incomplete reaction. |
Experimental Protocol: Lime Precipitation of L-Sorbose
-
Dilution: Dilute the aqueous racemization mixture containing L-sorbose, L-idose, and this compound to a total sugar concentration of 6-7% (w/v).
-
Cooling: Cool the diluted solution to below 20°C in a jacketed reactor or an ice bath with constant stirring.
-
Lime Addition: Slowly add finely pulverized lime (calcium oxide) with vigorous agitation. The exact amount of lime should be empirically determined but is typically added in slight excess relative to the L-sorbose content.
-
Precipitation: Continue agitation at low temperature for a defined period (e.g., 1-2 hours) to allow for complete precipitation of the calcium-L-sorbate complex.
-
Filtration: Separate the precipitate (calcium-L-sorbate) from the filtrate (containing this compound and L-idose) by vacuum filtration.
-
Washing: Wash the precipitate with cold water to recover any co-precipitated this compound and L-idose. Combine the washings with the filtrate.
Problem 2: Difficulty in Separating this compound and L-Idose by Fractional Crystallization
Question: I am struggling to obtain pure this compound crystals from the filtrate after removing L-sorbose. My crystallization process yields a mixture of this compound and L-idose.
Answer: The separation of stereoisomers like this compound and L-idose by fractional crystallization can be challenging due to their similar physical properties[2]. The success of this separation depends on exploiting subtle differences in their solubilities in a given solvent system.
Troubleshooting Strategies for Fractional Crystallization:
| Parameter | Optimization Strategy | Rationale |
| Solvent System | Experiment with different solvent systems. A common choice is a mixture of ethanol and water[3][4]. Vary the ratio of the solvents to find the optimal composition that maximizes the solubility difference between this compound and L-idose. | The choice of solvent is critical as it directly influences the solubility of the isomers. Even small changes in the solvent composition can significantly impact the separation efficiency[5]. |
| Temperature Profile | Implement a controlled and slow cooling rate. A rapid temperature drop can lead to co-crystallization of the isomers[6]. Consider a multi-step cooling profile. | Slow cooling allows for the selective crystallization of the less soluble isomer, leading to higher purity of the crystals. |
| Supersaturation | Carefully control the level of supersaturation. High supersaturation can lead to rapid nucleation and the trapping of impurities (in this case, the other isomer) within the crystal lattice[6]. | Optimal supersaturation is key to growing pure crystals. This can be controlled by adjusting the initial concentration and the cooling rate. |
| Seeding | Introduce seed crystals of pure this compound at the appropriate temperature and supersaturation level. | Seeding can promote the crystallization of the desired isomer and can help in obtaining crystals of a more uniform size and higher purity[6]. |
| Agitation | Optimize the agitation speed. While agitation is necessary for heat and mass transfer, excessive agitation can lead to secondary nucleation and the formation of smaller, less pure crystals. | Proper agitation ensures a homogeneous solution and facilitates crystal growth, but over-agitation can be detrimental to crystal quality. |
Experimental Protocol: Fractional Crystallization of this compound
-
Concentration: Concentrate the filtrate containing this compound and L-idose under reduced pressure to a thick syrup.
-
Solvent Addition: Dissolve the syrup in a minimal amount of hot water and then add a specific volume of a co-solvent like ethanol. The optimal water-to-ethanol ratio needs to be determined experimentally.
-
Controlled Cooling: Slowly cool the solution with gentle agitation. The cooling rate should be controlled to allow for the selective crystallization of one isomer.
-
Seeding (Optional): If available, add a small amount of pure this compound seed crystals once the solution becomes slightly supersaturated.
-
Crystal Collection: Collect the first crop of crystals by filtration. These crystals will be enriched in the less soluble isomer.
-
Recrystallization: To achieve higher purity, the collected crystals may need to be recrystallized one or more times using the same procedure.
-
Mother Liquor Processing: The mother liquor, now enriched in the more soluble isomer, can be further concentrated and cooled to obtain a second crop of crystals, which will be enriched in the other isomer.
Problem 3: Poor Separation of Sugar Isomers Using Preparative HPLC
Question: My preparative HPLC runs are not providing baseline separation between this compound, L-idose, and any remaining L-sorbose. What can I do to improve the resolution?
Answer: The separation of sugar isomers by HPLC can be challenging due to their similar structures. Optimizing the chromatographic conditions is crucial for achieving good resolution.
Troubleshooting HPLC Separation of Sugar Isomers:
Caption: Key factors to investigate when troubleshooting poor resolution in the HPLC separation of sugar isomers.
Detailed Troubleshooting Steps:
| Parameter | Action | Considerations |
| Stationary Phase (Column) | For sugar separations, common stationary phases include amino-bonded silica (in HILIC mode) or ligand-exchange columns (e.g., with Ca²⁺ or Pb²⁺ counter-ions)[7]. If one is not working, try the other. | Amino-bonded columns separate based on hydrophilicity, while ligand-exchange columns separate based on the interaction of the sugar's hydroxyl groups with the metal counter-ion. |
| Mobile Phase Composition | For amino-bonded columns (HILIC), the mobile phase is typically a mixture of acetonitrile and water. Adjusting the water content can significantly impact retention and selectivity[2]. For ligand-exchange columns, the mobile phase is usually just water. | In HILIC, increasing the water content will decrease retention. Small changes in the acetonitrile/water ratio can lead to significant changes in selectivity between isomers. |
| Flow Rate | Lowering the flow rate can increase the column efficiency and improve resolution, although it will also increase the run time. | Find a balance between resolution and analysis time. |
| Column Temperature | Temperature can affect the selectivity of the separation. Experiment with different column temperatures (e.g., from ambient to 60-80°C, depending on column stability). | Higher temperatures can improve peak shape and reduce viscosity, but may also alter selectivity. |
| Sample Overload | Injecting too much sample can lead to peak broadening and loss of resolution. Try injecting a smaller volume or a more dilute sample. | For preparative HPLC, there is a trade-off between throughput and resolution. It may be necessary to perform multiple smaller injections. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis starting from D-glucose?
A1: When synthesizing this compound from D-glucose via the D-sorbitol and L-sorbose route, the most common byproducts are unreacted L-sorbose and the C-3 epimer of this compound, which is L-idose. Both are formed during the racemization of L-sorbose[1].
Q2: How can I monitor the purity of my this compound sample during the purification process?
A2: High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector is a standard method for monitoring the purity of sugar samples[8]. You can use an amino-bonded or a ligand-exchange column to separate this compound from L-idose and L-sorbose. By comparing the peak areas in your chromatogram to those of known standards, you can quantify the purity of your this compound fractions.
Q3: Are there any alternatives to lime precipitation for removing L-sorbose?
A3: While lime precipitation is a commonly cited method, other techniques could potentially be employed, such as preparative chromatography. However, for large-scale production, precipitation is often more cost-effective for removing the bulk of a major byproduct like unreacted L-sorbose.
Q4: What is the expected yield of this compound from the racemization of L-sorbose?
A4: The racemization of L-sorbose results in an equilibrium mixture of L-sorbose, L-idose, and this compound. The exact composition of this equilibrium mixture can vary depending on the reaction conditions (e.g., temperature, pH, catalyst). Therefore, the theoretical yield of this compound from this step will be less than 100% of the starting L-sorbose.
Q5: Can I use the same purification methods for other rare sugars?
A5: The principles of the purification methods described here (precipitation, crystallization, and chromatography) are broadly applicable to the purification of other rare sugars. However, the specific conditions (e.g., choice of solvent, temperature, pH) will need to be optimized for each specific sugar and the byproducts present in the reaction mixture, as different isomers can have different physical properties[2].
Quantitative Data on Purification Methods (Illustrative)
The following table provides an illustrative summary of the potential efficiencies of different purification methods. The actual efficiencies will depend on the specific experimental conditions.
| Purification Method | Target Byproduct(s) | Typical Purity Achieved | Recovery of this compound | Notes |
| Lime Precipitation | L-Sorbose | >90% removal of L-sorbose from the solution | High (>95%) | Primarily a bulk removal step. The filtrate will still contain this compound and L-idose. |
| Fractional Crystallization | L-Idose | Can reach >98% purity for this compound after multiple recrystallizations | Variable (can be 50-70% per crystallization step) | Recovery depends on the number of recrystallization steps. |
| Preparative HPLC | L-Idose, L-Sorbose, other impurities | >99% | Good (>90%) | High purity can be achieved, but it is less scalable and more expensive than crystallization for large quantities. |
This technical support center provides a starting point for troubleshooting common issues in this compound purification. Successful purification will often require careful optimization of the parameters described for your specific experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. unifr.ch [unifr.ch]
- 6. Factors That Affect Sugar Crystallization | Alaqua Inc [alaquainc.com]
- 7. Methods for Separating Sugars : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. tsijournals.com [tsijournals.com]
Validation & Comparative
A Comparative Analysis of L-Gulose and D-Glucose in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of D-glucose and its stereoisomer, L-gulose, in the context of metabolic research. While D-glucose is a central molecule in energy metabolism across most life forms, this compound presents a contrasting profile with limited metabolic activity in mammals. This comparison aims to elucidate their distinct biochemical behaviors and applications in research, with a particular focus on mammalian metabolism. Due to the limited direct comparative research on this compound, this guide will also draw comparisons with L-glucose, the enantiomer of D-glucose, which is extensively used as a non-metabolizable control in metabolic studies.
Executive Summary
D-glucose is the primary carbohydrate energy source for most living organisms, readily metabolized through glycolysis to produce ATP.[1][2] In contrast, this compound is a rare sugar with a metabolic role primarily observed in plants and some archaea, where it is a precursor for L-ascorbate (Vitamin C) synthesis. In mammals, this compound is not a substrate for the key enzymes of glycolysis and is therefore not a significant energy source. The more extensively studied enantiomer, L-glucose, is indigestible by humans because it cannot be phosphorylated by hexokinase, the first enzyme in the glycolytic pathway.[3][4][5] This property makes L-glucose an invaluable tool in metabolic research as a negative control for studies on glucose transport and metabolism.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences between D-glucose and its stereoisomers in metabolic contexts.
Table 1: General and Physicochemical Properties
| Property | D-Glucose | This compound | L-Glucose |
| Natural Abundance | Highly abundant in nature.[2][3] | Rare in nature; found in some plants and archaea. | Not naturally occurring in significant amounts; synthesized.[3][4] |
| Molar Mass ( g/mol ) | 180.16[2] | 180.16 | 180.156[4] |
| Metabolic Fate in Mammals | Primary energy source via glycolysis.[1] | Not significantly metabolized. | Not metabolized; excreted unchanged.[3][4] |
| Interaction with Hexokinase | Substrate; readily phosphorylated.[1] | Not a significant substrate. | Not a substrate; cannot be phosphorylated.[4][5] |
Table 2: Metabolic Pathway Comparison
| Metabolic Pathway | D-Glucose | This compound | L-Glucose |
| Primary Catabolic Pathway in Mammals | Glycolysis[1] | N/A | N/A |
| Net ATP per molecule (Glycolysis) | 2 ATP[1] | 0 | 0 |
| Known Metabolic Roles | Central to energy metabolism, precursor for biosynthesis.[1] | Precursor for L-ascorbate synthesis in plants. | Primarily used as a non-metabolizable control in research.[3] |
| Bacterial Catabolism | Primarily via Glycolysis and Entner-Doudoroff pathway.[6] | Limited data. | Utilized by some bacteria via a specific catabolic pathway involving L-glucose dehydrogenase.[7][8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible research. Below are standard protocols for assays commonly used to differentiate the metabolic activities of D-glucose and its non-metabolizable counterparts like L-glucose.
Hexokinase Activity Assay
This assay measures the rate of phosphorylation of glucose by hexokinase, a critical first step in glycolysis.
Principle: The phosphorylation of D-glucose to glucose-6-phosphate (G-6-P) by hexokinase is coupled to the oxidation of G-6-P by glucose-6-phosphate dehydrogenase (G6PDH). This oxidation reduces NADP+ to NADPH, which can be measured spectrophotometrically at 340 nm. L-glucose is not expected to be a substrate for hexokinase and thus should not lead to NADPH formation.[9][10]
Materials:
-
Triethanolamine buffer (50 mM, pH 7.6)
-
D-Glucose solution (555 mM)
-
L-Glucose solution (555 mM)
-
ATP solution (19 mM)
-
MgCl₂ solution (100 mM)
-
NADP+ solution (14 mM)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) solution (125 units/mL)
-
Hexokinase enzyme solution (0.5 - 1.0 unit/mL)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing triethanolamine buffer, ATP, MgCl₂, and NADP+.
-
Add either the D-glucose or L-glucose solution to the reaction mixture.
-
Add the G6PDH solution.
-
Initiate the reaction by adding the hexokinase solution.
-
Immediately measure the increase in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the hexokinase activity.
Cellular Glucose Uptake Assay
This assay quantifies the transport of glucose into cells, a process often mediated by glucose transporters (GLUTs).
Principle: A labeled glucose analog, such as 2-deoxy-D-glucose (2-DG), is used. 2-DG is taken up by cells and phosphorylated to 2-deoxy-D-glucose-6-phosphate (2-DG6P), which cannot be further metabolized and accumulates inside the cell.[11][12][13][14] The amount of accumulated 2-DG6P is proportional to the glucose uptake rate. L-glucose is often used as a competitive inhibitor or a negative control in these assays.
Materials:
-
Cultured cells (e.g., adipocytes, muscle cells)
-
Glucose-free culture medium
-
2-deoxy-D-glucose (2-DG), radiolabeled ([³H] or [¹⁴C]) or fluorescently labeled
-
L-glucose (as a control)
-
Insulin (to stimulate glucose uptake)
-
Lysis buffer
-
Scintillation counter or fluorometer
Procedure:
-
Culture cells to the desired confluency.
-
Wash the cells and incubate them in a glucose-free medium to induce a state of glucose deprivation.
-
Stimulate the cells with insulin (optional, depending on the experimental design).
-
Add the labeled 2-DG to the cells and incubate for a defined period (e.g., 10-30 minutes). In parallel, a set of cells can be incubated with labeled 2-DG and an excess of unlabeled L-glucose to assess non-specific uptake.
-
Stop the uptake by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells to release the intracellular contents.
-
Measure the amount of accumulated labeled 2-DG6P using a scintillation counter or fluorometer.
Mandatory Visualization
Comparative Metabolic Fates of D-Glucose and L-Glucose
Caption: Comparative metabolic pathways of D-glucose and L-glucose in mammalian cells.
Experimental Workflow for a Comparative Glucose Uptake Assay
Caption: A generalized workflow for a cellular glucose uptake experiment.
Signaling Pathways: Insulin and AMPK
The regulation of glucose metabolism is intricately linked to signaling pathways, primarily the insulin and AMPK pathways.
-
Insulin Signaling: Insulin promotes glucose uptake in muscle and adipose tissues by stimulating the translocation of GLUT4 transporters to the cell membrane.[15][16][17] This is a key mechanism for maintaining glucose homeostasis. D-glucose metabolism is a primary trigger for insulin release from pancreatic β-cells. This compound and L-glucose do not stimulate insulin release.[4]
-
AMPK Signaling: AMP-activated protein kinase (AMPK) acts as a cellular energy sensor.[18][19] When cellular ATP levels are low (high AMP/ATP ratio), AMPK is activated, which in turn stimulates glucose uptake and glycolysis to restore energy balance.[18][20] D-glucose metabolism, by increasing ATP levels, generally leads to the inactivation of AMPK.[21] As this compound and L-glucose are not metabolized to produce ATP, they do not have a direct impact on AMPK activation in the same manner as D-glucose.
Caption: Simplified overview of the Insulin and AMPK signaling pathways related to glucose metabolism.
Conclusion
The comparative study of D-glucose and this compound (and by extension, L-glucose) reveals fundamental principles of stereospecificity in biological systems. D-glucose is the cornerstone of energy metabolism, with its uptake and utilization tightly regulated by intricate signaling networks. In stark contrast, this compound and L-glucose are largely inert in mammalian metabolic pathways due to enzymatic specificity, particularly at the level of hexokinase. This makes them invaluable tools for dissecting the mechanisms of glucose transport and metabolism. For researchers in drug development, understanding these differences is critical for designing targeted therapies that modulate glucose metabolism, a hallmark of diseases such as diabetes and cancer. The distinct metabolic fates of these stereoisomers underscore the remarkable precision of biological catalysis and provide a clear framework for experimental design in metabolic research.
References
- 1. Glycolysis - Wikipedia [en.wikipedia.org]
- 2. Glucose - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. L-Glucose - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. journals.asm.org [journals.asm.org]
- 7. An l-glucose Catabolic Pathway in Paracoccus Species 43P - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hexokinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. labcarediagnostics.com [labcarediagnostics.com]
- 11. revvity.co.jp [revvity.co.jp]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Glucose Uptake-Glo Assay Technical Manual [worldwide.promega.com]
- 14. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.sg]
- 15. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 17. Signaling pathways in insulin action: molecular targets of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The role of AMPK signaling pathway in the pathogenesis of type 2 diabetes mellitus with its complications and related metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AMPK and Exercise: Glucose Uptake and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Glucose-mediated inactivation of AMP-activated protein kinase reduces the levels of L-type amino acid transporter 1 mRNA in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficiency of different L-Gulose synthesis routes
L-gulose, a rare L-hexose, is a critical carbohydrate component of various biologically active molecules, most notably the anticancer agent bleomycin. Its limited natural availability necessitates efficient synthetic production for research and pharmaceutical applications. This guide provides a comparative analysis of different synthetic pathways to this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of the current state of this compound synthesis. We will delve into various chemical and biocatalytic routes, presenting key performance metrics, detailed experimental protocols, and a visual representation of the synthetic workflows.
Performance Comparison of this compound Synthesis Routes
The efficiency of this compound synthesis is highly dependent on the chosen route and starting material. The following table summarizes the quantitative data for some of the prominent methods.
| Synthesis Route | Starting Material | Key Strategy | Overall Yield (%) | Number of Steps | Key Advantages | Key Disadvantages |
| Chemical Synthesis | D-Glucono-1,5-lactone | Inversion of terminal groups | 47%[1] | Multiple | High overall yield | Multi-step process with protection/deprotection |
| Chemical Synthesis | D-Glucose | Aldose interchange | 12% (unoptimized)[2] | Multiple | Readily available starting material | Low unoptimized yield, multi-step |
| Chemical Synthesis | D-Mannose derivative | C-5 epimerization | 21-23% (for thioglycoside derivative)[3] | 9[3] | Access to functionalized this compound derivatives | Multi-step synthesis, yield for free this compound not specified |
| Biocatalytic Synthesis | D-Sorbitol | Whole-cell biocatalysis | 5.5 g/L/d (volumetric productivity)[4] | 1 (fermentation) | Environmentally friendly, single-step fermentation | Requires specific microbial strains and optimization |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound synthesis.
Chemical Synthesis from D-Glucono-1,5-lactone
This method, reported by Yang et al., achieves a high yield through a series of protection, modification, and deprotection steps.
Experimental Protocol:
-
Acetonide Protection: D-glucono-1,5-lactone is treated with 2,2-dimethoxypropane in the presence of a Lewis acid catalyst (e.g., SnCl₂) in an anhydrous solvent like DMF at 40°C to yield the 2,3:5,6-di-O-isopropylidene derivative.
-
Silylation: The remaining free hydroxyl group is protected with a silylating agent such as tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf).
-
Reduction: The lactone is reduced to the corresponding lactol using a reducing agent like diisobutylaluminium hydride (DIBAL-H).
-
Oxidation and Deprotection: The terminal groups are manipulated through a sequence of oxidation and selective deprotection steps to achieve the inversion of configuration required for this compound.
-
Final Deprotection: All protecting groups are removed under acidic conditions to yield this compound.
Note: For detailed reaction conditions, reagent quantities, and purification methods, refer to the original publication by Yang, W.-B., et al. (2002). The synthesis of this compound and L-xylose from D-gluconolactone. Tetrahedron, 58(24), 4701-4707.
Whole-Cell Biocatalysis from D-Sorbitol
This biocatalytic approach utilizes engineered microorganisms to convert D-sorbitol into this compound in a single fermentation step.
Experimental Protocol:
-
Strain Preparation: An E. coli strain co-expressing a mannitol-1-dehydrogenase (MDH) and an NADH oxidase (NOX) is cultured in a suitable growth medium (e.g., LB medium) with appropriate antibiotics for plasmid maintenance.
-
Inoculum Preparation: A seed culture is prepared by inoculating a small volume of the growth medium and incubating it overnight at 37°C with shaking.
-
Fermentation: The main fermentation is carried out in a bioreactor containing a defined fermentation medium supplemented with D-sorbitol as the substrate. The seed culture is used to inoculate the bioreactor.
-
Process Parameters: The fermentation is conducted under controlled conditions of temperature (e.g., 30°C), pH (e.g., 7.0), and aeration.
-
Product Recovery: After the fermentation is complete, the cells are separated by centrifugation. This compound is then purified from the supernatant using techniques such as chromatography.
Note: The specific details of the engineered strain, fermentation medium composition, and process optimization can be found in the work by Zhang, B., et al. (2021). Efficient whole-cell biosynthesis of this compound by coupling mannitol-1-dehydrogenase with NADH oxidase. Enzyme and Microbial Technology, 148, 109815.[4]
Chemical Synthesis from D-Mannose via C-5 Epimerization
This route provides access to orthogonally protected this compound derivatives suitable for further glycosylation reactions.
Experimental Protocol:
-
Thioglycoside Formation: D-mannose is first converted to its thioglycoside derivative, for example, by reaction with thiophenol and a Lewis acid.
-
Protecting Group Manipulations: The hydroxyl groups are selectively protected to leave the C-6 hydroxyl group available for modification.
-
Formation of 5,6-Unsaturated Intermediate: The C-6 hydroxyl group is converted into a good leaving group (e.g., tosylate or mesylate), followed by an elimination reaction to form a 5,6-double bond.
-
C-5 Epimerization via Hydroboration-Oxidation: The 5,6-unsaturated sugar is subjected to hydroboration-oxidation. This reaction proceeds with anti-Markovnikov selectivity and stereoselectivity, leading to the formation of the L-gulo configuration at C-5.
-
Deprotection: The protecting groups are removed to yield this compound or its desired derivative.
Note: For a detailed description of the protecting group strategies and reaction conditions for the C-5 epimerization, please refer to the publication by Demeter, F., et al. (2022). Synthesis of Four Orthogonally Protected Rare l-Hexose Thioglycosides from d-Mannose by C-5 and C-4 Epimerization. Molecules, 27(11), 3422.[3]
Visualization of Synthesis Workflows
The following diagram illustrates the different synthetic pathways to this compound from various starting materials.
Caption: Comparative workflow of this compound synthesis routes.
References
L-Gulose as a Negative Control in Carbohydrate Uptake Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the study of carbohydrate metabolism and the development of therapeutics targeting glucose transport, the accurate measurement of cellular glucose uptake is paramount. A critical component of a robust glucose uptake assay is the use of appropriate negative controls to differentiate transporter-mediated uptake from non-specific background signals. This guide provides a comprehensive comparison of L-Gulose as a potential negative control, evaluating its performance against established alternatives with supporting experimental rationale.
The Role of Negative Controls in Glucose Uptake Assays
Facilitated glucose transport into cells is primarily mediated by a family of membrane proteins known as glucose transporters (GLUTs)[1]. To quantify the specific uptake of glucose through these transporters, it is essential to account for other processes that can contribute to the accumulation of a labeled glucose analog in or around the cells. These processes include:
-
Simple diffusion: The passive movement of substances across the cell membrane.
-
Non-specific binding: Adherence of the labeled substrate to the cell surface or extracellular matrix.
-
Trapping: Entrapment of the labeled substrate in the extracellular fluid that is not completely removed during washing steps.
A suitable negative control should be a molecule that is structurally similar to glucose but is not recognized and transported by GLUTs. The signal generated by this control molecule is considered to be the background, which can then be subtracted from the signal obtained with the transported sugar (e.g., D-glucose or its analogs) to determine the net transporter-mediated uptake.
This compound vs. L-Glucose: A Comparative Analysis
While D-glucose is the biologically active enantiomer utilized by mammalian cells, its stereoisomer, L-glucose, has been widely adopted as a reliable negative control in glucose uptake assays[2]. The rationale for its use is based on the high stereospecificity of GLUT transporters, which do not bind or transport L-glucose.
This guide examines the suitability of another L-sugar, this compound, for this purpose.
| Feature | This compound | L-Glucose | Rationale & Supporting Data |
| Transport by GLUTs | Likely transported to some extent. | Not transported. | Studies have shown that L-glucose uptake is not inhibited by cytochalasin B, a potent GLUT inhibitor, confirming it does not use these transporters. In contrast, evidence suggests this compound is metabolized in vivo, which necessitates its transport into cells. |
| Metabolism | Metabolized to a degree. | Not metabolized. | Research in rats has demonstrated that this compound can contribute to whole-body energy metabolism, indicating that it enters cellular metabolic pathways. L-glucose, however, is not metabolized by mammalian cells. |
| Suitability as Negative Control | Not Recommended. | Recommended. | The fact that this compound is metabolized implies it is transported into cells, making it unsuitable for distinguishing transporter-mediated uptake from non-specific background. L-glucose remains the superior choice as it is neither transported nor metabolized. |
Other Alternatives for Negative and Comparative Controls
Beyond this compound and L-glucose, other molecules are commonly used as controls in carbohydrate uptake assays, each serving a distinct purpose.
| Control Substance | Type of Control | Mechanism of Action & Use |
| 3-O-Methyl-D-glucose | Competitive Substrate | Transported by GLUTs but not phosphorylated and metabolized within the cell. It is used to study glucose transport kinetics and to compete with the uptake of labeled D-glucose, providing a measure of specific transport. |
| Cytochalasin B | Inhibitor (Negative Control) | A potent and widely used inhibitor of GLUT-mediated glucose transport. By blocking the transporters, it provides a baseline measurement of non-transporter-mediated glucose accumulation. |
| Phloretin | Inhibitor (Negative Control) | Another inhibitor of facilitative glucose transport that can be used to establish a baseline for non-specific uptake[3]. |
Experimental Protocols
A generalized protocol for a non-radioactive glucose uptake assay is provided below. This protocol can be adapted for use with various cell types and experimental conditions.
Non-Radioactive Glucose Uptake Assay Protocol
Materials:
-
Cells of interest (e.g., adipocytes, muscle cells, cancer cell lines)
-
Cell culture medium
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
2-Deoxy-D-glucose (2-DG)
-
L-Glucose (for negative control)
-
Insulin (for positive stimulation, where applicable)
-
Cytochalasin B (for inhibitor control)
-
Cell lysis buffer
-
Glucose uptake assay kit (e.g., colorimetric or fluorometric)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your cell line and allow them to adhere and grow.
-
Serum Starvation: Prior to the assay, serum-starve the cells for a defined period (e.g., 2-4 hours) in serum-free medium to lower basal glucose uptake.
-
Pre-incubation with Controls:
-
Negative Control (L-Glucose): Incubate a set of wells with L-glucose at the same concentration as the 2-DG to be used.
-
Inhibitor Control: Pre-incubate a set of wells with a GLUT inhibitor like cytochalasin B.
-
Stimulation: For studies involving insulin or other stimulants, pre-incubate the relevant wells with the stimulating agent.
-
-
Initiation of Glucose Uptake: Add 2-DG to all wells (except the L-glucose control wells, which already contain L-glucose) to initiate the uptake. Incubate for a predetermined time (e.g., 10-30 minutes).
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold KRPH buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to release the intracellular contents.
-
Quantification: Measure the amount of 2-deoxyglucose-6-phosphate (the metabolized product of 2-DG) in the cell lysates using a commercial colorimetric or fluorometric assay kit, following the manufacturer's instructions[3][4][5][6].
-
Data Analysis:
-
Subtract the average signal from the L-glucose control wells (non-specific uptake) from all other readings.
-
Compare the net 2-DG uptake under different experimental conditions (e.g., basal vs. insulin-stimulated, with or without inhibitors).
-
Visualizing Experimental Workflows and Pathways
Diagram of a Typical Glucose Uptake Assay Workflow
Caption: Workflow for a non-radioactive glucose uptake assay.
Signaling Pathway for Insulin-Stimulated Glucose Uptake
Caption: Insulin signaling pathway leading to GLUT4 translocation.
Conclusion
Based on available evidence, This compound is not a suitable negative control for carbohydrate uptake assays in mammalian cells due to its potential for being transported and metabolized. L-glucose remains the gold standard for this purpose, as it is neither transported by GLUTs nor metabolized, providing an accurate measure of non-specific uptake. For a comprehensive understanding of glucose transport, a combination of controls, including a non-transported sugar like L-glucose and a GLUT inhibitor such as cytochalasin B, is recommended. This multi-faceted approach ensures the generation of reliable and reproducible data in the investigation of glucose metabolism and the development of related therapeutics.
References
- 1. Glucose transporters: physiological and pathological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Glucose: Another Path to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-radioactive Glucose Uptake Assays | AAT Bioquest [aatbio.com]
- 4. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.com]
- 5. Glucose Uptake-Glo Assay Technical Manual [promega.com]
- 6. promega.com [promega.com]
A Comparative Guide to the Analytical Cross-Validation of L-Gulose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the quantitative analysis of L-gulose, a rare monosaccharide of growing interest in biochemical and pharmaceutical research. Due to its enantiomeric relationship with the ubiquitous D-glucose, robust and specific analytical methods are crucial for its accurate determination. This document details and contrasts three primary analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique for this compound analysis is contingent on factors such as the required sensitivity, sample matrix complexity, and the need for chiral separation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and CE for this compound analysis, based on validated methods for similar monosaccharides.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. Chiral columns are essential for enantiomeric separation from D-glucose. | Separation of volatile derivatives based on their boiling points and mass-to-charge ratio of fragmented ions. | Separation based on the differential migration of charged species in an electric field. Chiral selectors are added to the buffer for enantiomeric resolution. |
| Limit of Detection (LOD) | 1 - 10 µg/mL (with Refractive Index Detector) 0.1 - 1 µg/mL (with Evaporative Light Scattering Detector - ELSD) | 0.01 - 0.1 µg/mL | 0.1 - 5 µg/mL |
| Limit of Quantification (LOQ) | 5 - 20 µg/mL (with RID) 0.5 - 5 µg/mL (with ELSD) | 0.05 - 0.5 µg/mL | 0.5 - 10 µg/mL |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (RSD%) | < 5% | < 10% | < 5% |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% | 95 - 105% |
| Sample Preparation | Minimal, often just dissolution and filtration. | Derivatization required to increase volatility (e.g., silylation, acetylation). | Derivatization may be required for detection (e.g., fluorescent labeling). |
| Throughput | Moderate | Low to Moderate | High |
| Cost | Moderate | High | Low to Moderate |
| Key Advantage | Robustness and direct analysis of aqueous samples. | High sensitivity and structural confirmation. | High separation efficiency and low sample/reagent consumption. |
| Key Disadvantage | Lower sensitivity with universal detectors. | Requires derivatization, which can be time-consuming. | Can be sensitive to matrix effects. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for monosaccharide analysis and are adaptable for this compound.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for the direct analysis of this compound in aqueous samples and offers good sensitivity. Chiral separation is paramount to distinguish this compound from D-glucose.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
-
Chiral stationary phase column (e.g., a polysaccharide-based chiral column).
-
-
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Ultrapure water.
-
This compound standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 80:20 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow Rate: 1.5 L/min.
-
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Construct a calibration curve using a series of this compound standards of known concentrations.
-
The peak area of this compound in the sample is used to determine its concentration from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity for this compound analysis. A critical step in this method is the derivatization of the non-volatile sugar into a volatile compound.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Autosampler.
-
Chiral capillary column (e.g., a cyclodextrin-based column).
-
-
Reagents:
-
Pyridine.
-
Hydroxylamine hydrochloride.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
This compound standard.
-
Internal standard (e.g., sorbitol).
-
-
Derivatization Protocol (Silylation):
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine containing 20 mg/mL hydroxylamine hydrochloride.
-
Incubate at 90°C for 30 minutes to form the oxime.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Incubate at 60°C for 60 minutes to form the trimethylsilyl (TMS) derivative.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 200°C at 5°C/min.
-
Ramp to 300°C at 10°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
-
-
Quantification:
-
Use an internal standard for accurate quantification.
-
Monitor characteristic ions for this compound-TMS derivative.
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the standards.
-
Capillary Electrophoresis (CE)
CE offers high separation efficiency and is well-suited for the analysis of charged or derivatized sugars. For the chiral separation of this compound, a chiral selector is incorporated into the background electrolyte.
-
Instrumentation:
-
Capillary electrophoresis system with a UV or photodiode array (PDA) detector.
-
Fused-silica capillary.
-
-
Reagents:
-
Sodium tetraborate buffer.
-
Chiral selector (e.g., a cyclodextrin derivative like hydroxypropyl-β-cyclodextrin).
-
This compound standard.
-
-
Electrophoretic Conditions:
-
Background Electrolyte (BGE): 100 mM sodium tetraborate buffer (pH 9.3) containing 20 mM hydroxypropyl-β-cyclodextrin.
-
Capillary: 50 µm i.d., 60 cm total length (50 cm to detector).
-
Voltage: 25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: Indirect UV detection at 214 nm.
-
-
Sample Preparation:
-
Dissolve the sample in the background electrolyte.
-
Filter through a 0.22 µm syringe filter.
-
-
Quantification:
-
Prepare a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for each of the described analytical techniques.
A Comparative Guide to L-Gulose Synthesis: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
L-gulose, a rare L-hexose, is a critical component of various biologically active molecules, including the anticancer agent bleomycin. Its limited natural availability necessitates efficient synthetic production methods. This guide provides a comprehensive comparative analysis of the two primary approaches for this compound synthesis: traditional chemical methods and emerging enzymatic catalysis. We will delve into the performance, experimental protocols, and underlying pathways of each, supported by experimental data to inform your research and development decisions.
At a Glance: Chemical vs. Enzymatic Synthesis of this compound
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Starting Material | D-glucono-1,5-lactone, D-glucose | D-sorbitol |
| Key Reagents/Catalysts | Tin(II) chloride, Dess-Martin periodinane, TBAF, various protecting groups and solvents | Alditol oxidase, Mannitol-1-dehydrogenase with NADH oxidase |
| Overall Yield | ~47% (from D-glucono-1,5-lactone) | Up to 94% (using alditol oxidase) |
| Reaction Conditions | Multiple steps involving protection/deprotection, oxidation, and reduction, often requiring anhydrous conditions and a range of temperatures. | Typically milder conditions (near neutral pH and room/moderate temperature) in aqueous media. |
| Byproducts & Purification | Multiple byproducts from side reactions, requiring extensive chromatographic purification. | Fewer byproducts, leading to simpler purification, often involving crystallization. |
| Environmental Impact | Use of hazardous reagents and organic solvents, generation of chemical waste. | Generally considered more environmentally friendly, using biodegradable catalysts (enzymes) in aqueous solutions. |
| Cost-Effectiveness | Can be expensive due to multi-step processes, costly reagents, and extensive purification. | Potentially more cost-effective due to higher yields, simpler processes, and reusable catalysts (immobilized enzymes), though initial enzyme cost can be a factor. |
Chemical Synthesis of this compound: A Multi-Step Approach
Chemical synthesis of this compound typically involves a series of complex reactions including protection of hydroxyl groups, stereospecific transformations, and final deprotection. One of the well-documented methods starts from the readily available D-glucono-1,5-lactone.
Experimental Protocol: Synthesis from D-glucono-1,5-lactone[1][2]
This synthesis involves several key transformations: protection of the C5 and C6 hydroxyls as an isopropylidene acetal, silylation of the remaining hydroxyl groups, reduction of the lactone, selective deprotection and oxidation of the C1 and C6 positions, and final deprotection to yield this compound.
Step 1: Formation of 5,6-O-Isopropylidene-D-glucono-1,4-lactone
-
Finely powdered D-glucono-1,5-lactone (1.78 g, 10 mmol) is dissolved in anhydrous DMF (10 mL).
-
2,2-dimethoxypropane (4.16 g, 40 mmol) and tin(II) chloride (300 mg, 1.6 mmol) are added.
-
The mixture is stirred at 40°C under an argon atmosphere for 15 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography (hexanes/EtOAc, 2/1) to yield the product as a white solid (1.85 g, 85% yield).
Subsequent Steps: The synthesis proceeds through a series of protection, oxidation, and deprotection steps, ultimately yielding this compound with an overall yield of approximately 47%.[1][2] These steps involve the use of reagents such as tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) for protection, followed by reduction and a sequence of selective oxidations and deprotections to invert the stereochemistry at the terminal carbons.
Chemical Synthesis Pathway from D-Glucono-1,5-lactone
Enzymatic Synthesis of this compound: A Greener Alternative
Enzymatic methods offer a more direct and environmentally benign route to this compound, often with higher yields and specificity. A highly efficient method utilizes alditol oxidase.
Experimental Protocol: Synthesis using Alditol Oxidase from Penicillium sp. KU-1[4][5]
This method leverages the direct oxidation of D-sorbitol to this compound by a fungal alditol oxidase.
Step 1: Cultivation of Penicillium sp. KU-1 and Enzyme Production
-
Penicillium sp. KU-1 is cultured on a wheat-bran medium to induce the production of alditol oxidase.
-
The crude enzyme extract is obtained from the culture.
Step 2: Enzymatic Conversion of D-Sorbitol to this compound
-
D-sorbitol is dissolved in a suitable buffer.
-
The crude enzyme extract containing alditol oxidase is added to the D-sorbitol solution.
-
The reaction is incubated under optimal conditions of pH and temperature.
-
The reaction progress is monitored by analyzing the formation of this compound.
-
This method has been reported to achieve a high production yield of approximately 94%.[3]
Enzymatic Synthesis Pathway from D-Sorbitol
Another notable enzymatic approach involves a whole-cell biotransformation system. This system utilizes a recombinant E. coli expressing both mannitol-1-dehydrogenase (mMDH) and an NADH oxidase (bcNOX). The mMDH catalyzes the conversion of D-sorbitol to this compound, while the bcNOX regenerates the essential NAD+ cofactor. This method achieves a volumetric productivity of 5.5 g/L/day.
Comparative Workflow: Chemical vs. Enzymatic Synthesis
Conclusion
The choice between chemical and enzymatic synthesis of this compound depends on various factors including desired yield, purity requirements, cost considerations, and environmental impact.
Chemical synthesis , while well-established, is a lengthy, multi-step process that often results in lower overall yields and requires significant purification efforts. The use of hazardous reagents and organic solvents also poses environmental and safety concerns.
Enzymatic synthesis , particularly the use of alditol oxidase, presents a highly attractive alternative. It offers a more direct route with significantly higher yields, milder reaction conditions, and a more favorable environmental profile. While the initial cost of enzyme production or procurement may be a consideration, the potential for enzyme immobilization and reuse, coupled with simpler purification processes, can lead to a more cost-effective and sustainable manufacturing process in the long run.
For researchers and drug development professionals, the high purity and yield of enzymatically synthesized this compound make it a compelling choice for ensuring a reliable supply of this crucial chiral building block for the development of novel therapeutics.
References
A Comparative Guide to Evaluating the Purity of Synthesized L-Gulose
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of key analytical techniques for evaluating the purity of synthesized L-Gulose, a rare L-hexose sugar with potential applications in pharmaceuticals. The following sections detail the experimental protocols for the most effective methods, present comparative data, and illustrate the analytical workflow.
Common Impurities in Synthesized this compound
The synthesis of this compound often starts from the more abundant D-glucose. This synthetic route can introduce several potential impurities that need to be identified and quantified. The most common impurities include:
-
D-Glucose: The starting material for many this compound syntheses. Residual D-glucose is a primary impurity that must be monitored.
-
Other Stereoisomers: The synthesis process may lead to the formation of other L-series or D-series monosaccharide isomers.
-
Reaction Intermediates and Reagents: Depending on the synthetic pathway, various organic and inorganic reagents and intermediates may be present in the final product.
Comparison of Analytical Techniques for this compound Purity
The purity of synthesized this compound can be effectively determined using several analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative results, identification of unknown impurities, or high-throughput screening. The table below summarizes the key performance characteristics of the most common methods.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity (%) |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. Chiral stationary phases allow for the separation of enantiomers. | Quantitative purity, detection and quantification of enantiomeric (D-Glucose) and other isomeric impurities. | High resolution and sensitivity, well-established for quantitative analysis of sugars.[1] | Requires a specific chiral column, method development can be time-consuming. | ≥98.0 |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | The signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample. | Absolute purity determination without the need for a specific reference standard of the analyte. Structural information for impurity identification. | High precision and accuracy, provides structural information, non-destructive. | Lower sensitivity compared to HPLC, complex mixtures can lead to overlapping signals. | ≥99 |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation of this compound and identification of impurities based on their mass. | High sensitivity and specificity, can be coupled with chromatography (LC-MS) for enhanced separation and identification. | May not distinguish between isomers without fragmentation analysis, quantification can be challenging without appropriate standards. | Qualitative |
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive purity evaluation of a synthesized this compound sample, integrating the complementary strengths of HPLC, NMR, and MS.
Caption: Workflow for this compound Purity Evaluation.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
This method is designed to separate this compound from its enantiomer, D-Glucose, and other potential monosaccharide impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a refractive index detector (RID).
-
Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
Reagents:
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
This compound reference standard
-
D-Glucose reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane:Isopropanol (85:15, v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound and D-Glucose reference standards in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for calibration.
-
Sample Preparation: Dissolve the synthesized this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detector: Refractive Index Detector (RID)
-
-
Data Analysis:
-
Identify the peaks for this compound and D-Glucose based on the retention times obtained from the reference standards.
-
Calculate the percentage purity of this compound using the peak areas from the chromatogram. The formula for purity calculation is:
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol provides a method for determining the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterium oxide (D₂O)
-
Maleic acid (internal standard)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of D₂O.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with the following parameters:
-
Pulse Program: zg30 (or equivalent for quantitative measurements)
-
Number of Scans: 16 or more for good signal-to-noise
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time (typically 30-60 seconds for quantitative accuracy)
-
Acquisition Time: At least 3 seconds
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of this compound (e.g., an anomeric proton) and the signal of the internal standard (maleic acid singlet at ~6.3 ppm).
-
Calculate the purity of this compound using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Mass Spectrometry (MS)
This protocol is for the confirmation of the molecular weight of this compound and the identification of potential impurities.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled with an LC system (LC-MS).
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for enhancing ionization)
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in a mixture of methanol and water (e.g., 50:50 v/v) to a concentration of approximately 0.1 mg/mL. A small amount of formic acid (0.1%) can be added to aid in protonation.
-
Mass Spectrometry Analysis:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode. Key parameters to set include:
-
Ion Source: ESI
-
Polarity: Positive
-
Scan Range: m/z 50-500
-
-
-
Data Analysis:
-
Look for the protonated molecule [M+H]⁺ (expected m/z for C₆H₁₂O₆ is 181.07) and other adducts such as [M+Na]⁺ (expected m/z 203.05).
-
Analyze the spectrum for any other significant peaks that may correspond to impurities. The identity of these impurities can be postulated based on their m/z values.
-
References
A Comparative Guide to Tools for Studying Glucose Transporters: Established Methods and the Unexplored Potential of L-Gulose
For researchers, scientists, and drug development professionals, the accurate measurement of glucose transport is critical for understanding metabolic processes and developing therapies for diseases like diabetes and cancer. This guide provides a comparative analysis of established tools for studying glucose transporters, alongside a discussion of the current validation status of L-gulose as a potential tool in this field.
While a variety of methods exist to probe the activity of glucose transporters (GLUTs and SGLTs), the validation of new tools is a rigorous process. This guide will delve into the performance of widely-used radiolabeled and fluorescent glucose analogs, offering a framework for evaluating their utility and highlighting the absence of comprehensive validation for this compound in this application.
Established Tools for Studying Glucose Transporters: A Comparative Analysis
The two most common classes of tools used to study glucose transport are radiolabeled and fluorescent glucose analogs. Each offers distinct advantages and disadvantages in terms of sensitivity, specificity, and application.
| Tool Class | Example | Principle | Advantages | Disadvantages |
| Radiolabeled Analogs | [³H]-2-deoxy-D-glucose | Transported by GLUTs and phosphorylated by hexokinase, trapping it inside the cell. | High sensitivity and specificity for glucose transporters. Considered a "gold standard" method.[1][2][3] | Requires handling of radioactive materials and specialized equipment for detection. Not suitable for live-cell imaging. |
| Fluorescent Analogs | 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) | A fluorescently tagged glucose molecule that is taken up by cells. | Enables visualization of glucose uptake in living cells using fluorescence microscopy.[4] High-throughput screening potential. | Uptake may not be exclusively mediated by glucose transporters and can occur through transporter-independent mechanisms, raising questions about its accuracy as a direct proxy for glucose transport.[1][3][5] The bulky fluorescent tag can alter transport kinetics. |
| Genetic Approaches | siRNA, CRISPR-Cas9 | Knockdown or knockout of specific glucose transporter genes to assess their contribution to glucose uptake. | Highly specific for the targeted transporter. Allows for the study of individual isoform function.[5] | Can be time-consuming and technically challenging. May lead to compensatory changes in the expression of other transporters. |
The Case of this compound: An Unvalidated Tool
Experimental Protocols
To facilitate the comparison and application of these tools, detailed methodologies for key experiments are provided below.
[³H]-2-deoxy-D-glucose Uptake Assay
Objective: To measure the rate of glucose uptake in cultured cells.
Materials:
-
Cultured cells expressing the glucose transporter(s) of interest.
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, pH 7.4).
-
[³H]-2-deoxy-D-glucose (specific activity ~1 mCi/mmol).
-
Unlabeled 2-deoxy-D-glucose.
-
Cytochalasin B (a potent inhibitor of facilitative glucose transporters).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Seed cells in 24-well plates and grow to ~80% confluency.
-
Wash cells twice with warm KRH buffer.
-
To determine non-specific uptake, pre-incubate a subset of wells with KRH buffer containing cytochalasin B (e.g., 20 µM) for 10 minutes at 37°C.
-
Initiate glucose uptake by adding KRH buffer containing [³H]-2-deoxy-D-glucose (final concentration ~0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (to achieve the desired final concentration, e.g., 100 µM).
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell type.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysate from parallel wells for normalization.
-
Calculate the specific uptake by subtracting the non-specific uptake (from cytochalasin B-treated wells) from the total uptake.
2-NBDG Uptake Assay using Fluorescence Microscopy
Objective: To visualize glucose uptake in living cells.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips.
-
Glucose-free imaging medium.
-
2-NBDG stock solution (e.g., 10 mM in DMSO).
-
D-glucose.
-
Fluorescence microscope with appropriate filters for 2-NBDG (Excitation/Emission ~465/540 nm).
Procedure:
-
Grow cells to the desired confluency on a suitable imaging substrate.
-
Wash the cells twice with glucose-free imaging medium.
-
Incubate the cells in glucose-free imaging medium for 30 minutes at 37°C to deplete intracellular glucose.
-
Add 2-NBDG to the imaging medium to a final concentration of 50-200 µM.
-
To test for competitive inhibition, add an excess of D-glucose (e.g., 10 mM) to a parallel set of cells along with 2-NBDG.
-
Incubate the cells for 15-30 minutes at 37°C.
-
Wash the cells twice with glucose-free imaging medium to remove extracellular 2-NBDG.
-
Image the cells using a fluorescence microscope. The intracellular fluorescence intensity is indicative of 2-NBDG uptake.
Visualizing the Concepts
To further clarify the principles behind studying glucose transporters, the following diagrams illustrate key concepts.
Caption: Competitive inhibition of a glucose transporter.
Caption: Workflow for validating a new glucose transporter probe.
Conclusion
The study of glucose transport is fundamental to biomedical research. While established tools like radiolabeled and fluorescent glucose analogs provide valuable insights, it is crucial to understand their respective limitations. Radiolabeled analogs, such as [³H]-2-deoxy-D-glucose, remain the gold standard for quantitative and specific measurements of glucose transport. Fluorescent analogs like 2-NBDG offer the advantage of live-cell imaging but require careful interpretation due to potential transporter-independent uptake. Genetic approaches provide unparalleled specificity for dissecting the roles of individual transporter isoforms.
Currently, this compound is not a validated tool for studying glucose transporters. For researchers seeking to explore novel probes, a rigorous validation process, as outlined in this guide, is essential to ensure the reliability and accuracy of their findings. The selection of an appropriate tool will ultimately depend on the specific research question, the experimental system, and the available resources.
References
- 1. The competitive inhibition of glucose transport in human erythrocytes by compounds of different structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of Peptide Transporter 1 With D-Glucose and L-Glutamic Acid; Possible Involvement of Taste Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucose transporter - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of L-Gulose and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of L-Gulose and its analogs, drawing from experimental data to inform research and development in therapeutics. While L-sugars are generally less common in nature than their D-counterparts, their unique properties make them intriguing candidates for drug development, particularly as antiviral and anticancer agents.
Comparative Biological Activity of this compound and Analogs
This compound, an L-sugar epimer of L-galactose, and its derivatives have been investigated for a range of biological activities. Unlike D-glucose, L-glucose is not readily metabolized by humans, making it a candidate for use as a low-calorie sweetener.[1] However, the therapeutic potential of this compound and its analogs extends beyond this application, primarily in the realm of nucleoside analogs with antiviral and anticancer properties.
L-sugars are components of some bioactive natural products. For instance, this compound is a constituent of the antitumor drug Bleomycin A2, and L-glucose is found in the natural product (-)-littoralisone, which promotes neurite outgrowth.[2] The synthesis of L-sugar derivatives is a key area of research for developing novel therapeutic agents.[2]
Below is a summary of the reported biological activities of this compound and related sugar analogs. Due to the limited number of studies directly comparing a series of this compound analogs, this table includes data on other relevant L-sugar and rare sugar analogs to provide a broader context for their potential activities.
| Compound/Analog | Target/Activity | Cell Line/System | Key Findings (IC₅₀/EC₅₀) | Reference(s) |
| This compound Derivative | Antitumor | (General) | Component of Bleomycin A2 | [2] |
| L-Glucose Derivative | Neurite Outgrowth | PC12D cells | Component of (-)-littoralisone | [2] |
| L-Glucose Pentaacetate | Insulin Release Stimulation | In vitro | Stimulates insulin release | [1] |
| 6-O-decanoyl-d-gulose | Plant Growth Inhibition | Lettuce, Cress, Rice | IC₅₀: 2.90 mM (Lettuce), 0.84 mM (Cress), 0.3 mM (Rice) | [3] |
| Carbocyclic Nucleoside Analog (from D-glucose) | Cytotoxicity | CEM & Raji cancer cells | IC₅₀: 0.36 µM (CEM), 0.25 µM (Raji) for compound 105 | [1] |
| Ribonucleoside Analog (from α-D-glucose) | Cytotoxicity | HeLa cells | IC₅₀: 54 µg/mL (76.4 µM) for compound 6 | [4] |
| Acyclic Nucleoside Analog | Anticancer | HCT-116 & SW480 cells | IC₅₀: 0.89 µM (HCT-116), 1.15 µM (SW480) for compound 9b | [5] |
| Quinolizidine Derivative | Anti-influenza virus (PR8) | In vitro | IC₅₀: 0.091 µM for compound 19 | [6] |
| β-d-glucopyranosylamino-benzothiazole | Antiviral (Influenza A H1N1) | MDCK & Wish cells | Inhibited virus reproduction | [2] |
| Bisphosphonate-xyloside construct | β4GalT7 Inhibition | In vitro assay | IC₅₀: 188 µM | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the cytotoxicity and antiviral activity of sugar analogs.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Materials and Reagents:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
2. Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay)
This assay is used to quantify the inhibition of viral replication by a compound.
1. Materials and Reagents:
-
Host cell line susceptible to the virus of interest (e.g., MDCK for influenza virus)
-
Virus stock with a known titer
-
Infection medium (e.g., serum-free medium with TPCK-trypsin for influenza)
-
Overlay medium (e.g., medium containing agarose or methylcellulose)
-
Crystal violet staining solution
-
Test compounds (this compound nucleoside analogs)
2. Procedure:
-
Cell Seeding: Seed the host cells in 6-well or 12-well plates and grow them to confluency.
-
Virus Infection: Wash the cell monolayers with PBS and infect them with a dilution of the virus that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and wash the cells. Add the infection medium containing different concentrations of the test compounds.
-
Overlay and Incubation: After another hour, remove the medium and add the overlay medium containing the respective concentrations of the test compounds. Incubate the plates at the optimal temperature for viral replication until plaques are visible.
-
Plaque Visualization: Fix the cells with a formalin solution and then stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). The EC₅₀ value (the effective concentration that reduces the number of plaques by 50%) can be determined.
Signaling Pathway and Experimental Workflow Visualization
Intrinsic Apoptosis Pathway
The induction of apoptosis (programmed cell death) is a key mechanism of action for many anticancer drugs. Nucleoside analogs can interfere with DNA and RNA synthesis, leading to cellular stress and the activation of the intrinsic apoptosis pathway.[8] This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and converges on the release of cytochrome c from the mitochondria, which in turn activates caspases, the executioner enzymes of apoptosis.[9] Glucose metabolism has been shown to inhibit apoptosis by maintaining cytochrome c in a reduced, inactive state.[10][11] this compound analogs that interfere with cellular metabolism could potentially modulate this pathway.
Figure 1: The intrinsic apoptosis pathway initiated by cellular stress.
Experimental Workflow for Antiviral Drug Screening
The following diagram illustrates a typical workflow for screening potential antiviral compounds, such as this compound nucleoside analogs.
Figure 2: A generalized workflow for the screening and evaluation of antiviral this compound analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, structure, and antiviral activity 4(6)-β-d-glucopyranosylamino-2-R-1,3-benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing the anticancer activity of nucleoside analogues: a QSAR model approach using an internally consistent training set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. Glucose Metabolism Inhibits Apoptosis in Neurons and Cancer Cells by Redox Inactivation of Cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucose metabolism inhibits apoptosis in neurons and cancer cells by redox inactivation of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-Gulose Synthesis: Established Protocols vs. Novel Approaches
For researchers, scientists, and drug development professionals, the efficient synthesis of L-gulose, a rare sugar with significant potential in antiviral and anticancer therapeutics, is a critical challenge. This guide provides an objective comparison of established and emerging synthesis methods, supported by experimental data to inform methodology selection.
This compound is a key component of the antitumor drug Bleomycin A2 and serves as a building block for L-nucleoside-based pharmaceuticals.[1][2] However, its scarcity in nature necessitates chemical synthesis, which has historically been a costly and complex endeavor.[3] This guide benchmarks various synthetic routes, offering a comprehensive overview of their respective yields, and provides detailed experimental protocols for key methods.
Performance Metrics of this compound Synthesis Methods
The selection of a synthetic route for this compound is often a trade-off between yield, purity, reaction time, and the cost and availability of starting materials. The following table summarizes the performance of several prominent methods.
| Starting Material | Method Highlights | Overall Yield (%) | Reference |
| D-Glucose | A convenient method involving the key intermediate methyl 2,3-O-isopropylidene-β-D-gulo-furanosiduronic acid, which is converted to L-glucono-1,5-lactone and then selectively reduced.[4][5][6] | Not explicitly stated | [4][5][6] |
| D-Glucose | "Head-to-tail inversion" strategy involving the interchange of functional groups at C1 and C5. Key steps include oxidation and reduction of a silyl enol ether at C1 and lead(IV) tetraacetate mediated oxidative decarboxylation at C5. | 31% | |
| D-Glucose | Conversion to its enantiomer L-glucose through a series of reactions involving the intermediate 3,5;6,7-di-O-isopropylidene-D-glycero-D-gulo-heptonolactone, followed by oxidation and borohydride reduction.[7] | >80% (for L-glucurone intermediate) | [7] |
| D-Glucono-1,5-lactone | A multi-step synthesis that yields this compound. | 47% | [8] |
| D-Gulono-1,4-lactone | An efficient method proceeding via 1,2,3,4,5-penta-O-benzyl/acetyl/benzoyl-D-gulitol intermediates.[9] | 34-53% | [9] |
| D-Sorbitol | Biocatalytic approach using a whole-cell system with recombinant E. coli to achieve efficient biosynthesis. | Volumetric productivity of 5.5 g/L/d | [2] |
| D-Sorbitol | Fungal oxidation using a wheat-bran culture extract of Penicillium sp. KU-1. | ~94% | [10] |
Detailed Experimental Protocols
Synthesis of this compound from D-Glucono-1,5-lactone
This method, reported to have a 47% overall yield, involves several key transformations.[8]
-
Acetonide Protection: D-glucono-1,5-lactone is treated with 2,2-dimethoxypropane in the presence of SnCl2 in DMF at 40°C for 15 hours to form the corresponding acetonide.[8]
-
Silylation: The resulting lactone is silylated with tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) to yield the silylated intermediate.[8]
-
Reduction and Deprotection: The silylated lactone undergoes further transformations including reduction and selective deprotection of the acetonide groups.[8]
-
Oxidative Degradation: A key step involves the oxidative degradation using Dess-Martin periodinane to yield an aldehyde.[8]
-
Final Reduction: The final product, this compound, is obtained after a final reduction step.
Synthesis of L-Glucose from D-Glucose via "Head-to-Tail Inversion"
This strategy achieves a 31% overall yield by switching the functional groups at the C1 and C5 positions of D-glucose.
-
Formation of Silyl Enol Ether: The synthesis begins with the formation of a silyl enol ether at the C1 position of a protected D-glucose derivative.
-
Oxidation and Reduction: The silyl enol ether is then subjected to oxidation and reduction to transform the C1 functional group.
-
Oxidative Decarboxylation: A crucial step involves the oxidative decarboxylation at the C5 position mediated by lead(IV) tetraacetate.
-
Deprotection: The final step involves the removal of protecting groups to yield L-glucose.
Logical Workflow for Benchmarking Synthesis Methods
The following diagram illustrates a structured workflow for the systematic evaluation and comparison of different this compound synthesis protocols.
Caption: Workflow for comparing this compound synthesis methods.
Sugar Signaling Pathways and this compound
While this compound is not a primary signaling molecule in well-characterized pathways like glucose, sugars, in general, act as crucial signaling molecules that regulate gene expression and developmental processes in organisms.[11] In plants and yeast, distinct glucose-sensing pathways, such as the Snf3p/Rgt2p and SNF1/Mig1p pathways in yeast, control metabolic and cellular responses.[12] this compound biosynthesis has been identified in the extremophilic archaeon Thermoplasma acidophilum, where it is a component of the main polar lipids and is synthesized from D-glucose.[2][13] The biosynthetic mechanism in this organism shows a possible resemblance to the plant ascorbic acid biosynthesis pathway.[13]
The following diagram provides a simplified, conceptual overview of a generic sugar signaling pathway, which can be a useful reference for understanding the broader context in which rare sugars like this compound might eventually be found to play a role.
Caption: Conceptual overview of a sugar signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of L-glucose from D-gulono-1,4-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. Biosynthetic mechanism for this compound in main polar lipids of Thermoplasma acidophilum and possible resemblance to plant ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of L-Gulose: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the proper disposal of L-Gulose, ensuring laboratory safety and regulatory compliance.
This document provides comprehensive, step-by-step procedures for the safe and compliant disposal of this compound. While this compound is not classified as a hazardous substance under current regulations, adherence to proper chemical waste disposal protocols is essential for maintaining a safe laboratory environment and ensuring environmental responsibility.[1] These guidelines are designed for researchers, scientists, and drug development professionals to manage this compound waste effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE).
-
Gloves: Use nitrile or latex gloves to prevent skin contact.
-
Eye Protection: Wear safety glasses or goggles to protect against dust or splashes.
-
Lab Coat: A lab coat is necessary to protect clothing and skin.
Handle this compound in a well-ventilated area to minimize inhalation of any dust, as fine dust particles can form an explosive mixture with air.[2]
This compound Properties Relevant to Disposal
The following table summarizes key characteristics of this compound pertinent to its safe disposal.
| Property | Data | Citation |
| Hazard Classification | Not classified as a hazardous substance according to Regulation (EC) No 1272/2008 (CLP). | [1] |
| Environmental Hazards | Contains no substances known to be hazardous to the environment or not degradable in wastewater. | [2] |
| Physical State | Solid, powder. | [2] |
| Solubility | Water-soluble. | [2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, halogenated agents. | [3] |
Step-by-Step Disposal Protocol for this compound
The primary step in the proper disposal of this compound is to consult your institution's specific waste disposal guidelines.[4] While this compound itself is not hazardous, institutional policies or local regulations may require that all chemical waste be treated as hazardous.
Step 1: Waste Characterization
-
Consult Institutional Guidelines: Your organization's chemical hygiene plan and waste disposal protocols are the definitive resource for classifying chemical waste.[4] Many institutions mandate that all chemical waste, regardless of its hazard profile, be disposed of through their environmental health and safety (EHS) department.
-
Review Safety Data Sheet (SDS): If an SDS is available for the specific this compound product, refer to Section 13 for disposal considerations.
Step 2: Non-Hazardous Waste Disposal (If Permitted)
If your institution's guidelines and local regulations confirm that this compound can be disposed of as non-hazardous waste, follow these procedures:
-
Solid Waste:
-
Aqueous Solutions:
-
For small quantities of dilute aqueous solutions, some institutions may permit drain disposal with copious amounts of water.[5]
-
Verify that the solution's pH is between 5.5 and 10.5 before considering this option.[5]
-
Crucially, confirm with your local EHS department and review local wastewater regulations before disposing of any chemical down the drain.
-
Step 3: Hazardous Waste Disposal (If Required)
If your institution classifies all chemical waste as hazardous, or if the this compound has been mixed with hazardous substances, it must be disposed of as hazardous waste.
-
Containment: Place the this compound waste (solid or liquid) in a chemically compatible, leak-proof container with a secure cap.[6][7]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound" and any solvents or other chemicals present. The date of accumulation should also be included.[7][8]
-
Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[6][8] Ensure that it is stored separately from incompatible materials such as strong acids and oxidizing agents.[6]
-
Disposal: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal service.[8]
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling L-Gulose
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling L-Gulose. Our commitment is to furnish you with comprehensive guidance that extends beyond the product, ensuring a safe and efficient laboratory environment.
This compound is a water-soluble monosaccharide. While it is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to mitigate any potential risks, such as irritation or combustibility of dust.
Key Safety and Physical Data
For quick reference, the following table summarizes the essential safety and physical properties of this compound.
| Property | Data | Citation(s) |
| Appearance | White, odorless powder/solid | [1][2][3] |
| Hazards | May cause skin, eye, and respiratory system irritation.[4] May form combustible dust concentrations in air.[1] | [1][4] |
| First Aid - Eyes | Rinse immediately with plenty of water for at least 15 minutes. | [1][2] |
| First Aid - Skin | Wash off immediately with soap and plenty of water. | [1][2] |
| First Aid - Inhalation | Remove to fresh air. | [1][2] |
| First Aid - Ingestion | Clean mouth with water and get medical attention. | [1][2] |
| Storage | Keep container tightly closed in a dry, well-ventilated place. To maintain product quality, keep refrigerated. | [2][5] |
Standard Operating Procedure for Handling this compound
Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.
Engineering Controls and Preparation
-
Ventilation: Use in a well-ventilated area to minimize dust accumulation.[2][5]
-
Work Area: Ensure the work area is clean and free of ignition sources.
Personal Protective Equipment (PPE)
Before handling this compound, don the following personal protective equipment:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2][3]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile gloves) to prevent skin exposure.[2][3]
-
Body Protection: A standard laboratory coat is recommended to protect clothing.[6]
Handling the Compound
-
Avoid Dust Formation: Handle the powder carefully to minimize dust generation.[2]
-
Weighing: When weighing, use a balance with a draft shield if available.
-
Dissolving: this compound is water-soluble.[1] When preparing solutions, add the powder to the solvent slowly to avoid splashing.
Accidental Spills
-
Minor Spills: For small, dry spills, sweep up the material and place it into a suitable container for disposal.[2] Avoid generating dust during cleanup.
-
Solution Spills: If a solution containing this compound is spilled, absorb it with an inert material and place it in a chemical waste container.[7]
Disposal Plan
As this compound is a non-hazardous, water-soluble sugar, disposal is straightforward.
Uncontaminated Waste
-
Solid this compound: Uncontaminated, excess solid this compound can be disposed of in the regular trash, provided it is not mixed with any hazardous materials.
-
Aqueous Solutions: Dilute aqueous solutions of this compound can be flushed down the drain with a large excess of water. Do not empty large quantities into drains without significant dilution.[5]
Contaminated Waste
-
Mixtures: If this compound is mixed with hazardous materials, the entire mixture must be treated as hazardous waste.
-
Disposal: Dispose of contaminated waste in accordance with local, state, and federal regulations.[8] Consult your institution's environmental health and safety (EHS) office for specific guidance.
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and steps for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
